molecular formula C14H18N2O B1403147 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane CAS No. 1334536-88-7

7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Cat. No.: B1403147
CAS No.: 1334536-88-7
M. Wt: 230.31 g/mol
InChI Key: DGBWUOGTMKZEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-14(11-15-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBWUOGTMKZEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a functionalized spirocyclic amine that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic scaffolds, providing novel exit vectors for substituent placement and improved physicochemical properties. This guide provides a comprehensive technical overview of its core properties, a validated synthetic pathway, and its primary applications, with a focus on its role as a scaffold in the development of targeted protein degraders and other advanced therapeutics. For researchers and drug development professionals, this molecule represents a key component for accessing novel chemical space and designing next-generation pharmaceuticals.

Molecular Overview and Physicochemical Properties

Chemical Structure and Identification

The defining feature of this compound is its spirocyclic core, where an azetidin-2-one (β-lactam) ring and a piperidine ring are joined by a single shared quaternary carbon. The N7 nitrogen of the piperidine ring is substituted with a benzyl group, while the N2 nitrogen of the β-lactam ring remains a secondary amine, providing a crucial handle for further chemical modification.

Caption: Key functional components of the this compound scaffold.

Physicochemical Data

Quantitative experimental data for this specific molecule is not widely published. The following table summarizes key identifiers and computed properties based on its structure and data from closely related analogs.

PropertyValueSource / Comment
CAS Number 1334536-88-7[1]
Molecular Formula C₁₄H₁₈N₂O[1]
Molecular Weight 230.31 g/mol [1]
Appearance White to yellow solid or viscous liquidInferred from similar compounds.[2]
Calculated LogP ~2.5 - 3.0Estimated based on analogs like Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (LogP = 2.77).[3] The benzyl group increases lipophilicity compared to the parent scaffold.[4]
Calculated pKa ~5-6 (Secondary Amine)Estimated. The electron-withdrawing effect of the adjacent carbonyl group in the β-lactam ring reduces the basicity of the N2 amine compared to a simple secondary amine.
Solubility Soluble in organic solvents (DCM, DMF, DMSO). Limited aqueous solubility.Inferred from structure.
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, N7)
Structural Analysis

The spirocyclic nature of the diazaspiro[3.5]nonane core imparts significant conformational rigidity. This is a highly desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The orthogonal orientation of the azetidinone and piperidine rings allows for precise, three-dimensional positioning of substituents, a concept central to the "escape from flatland" strategy in modern medicinal chemistry.[5] The secondary amine at the N2 position is readily available for functionalization, making this molecule an ideal "building block" for constructing more complex molecules, such as PROTACs (PROteolysis TArgeting Chimeras).[1]

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

A logical synthetic approach involves the construction of a protected diazaspiro[3.5]nonane core, followed by selective N-benzylation and final deprotection. The key challenge is the regioselective functionalization of the two distinct nitrogen atoms. A common strategy is to use an orthogonal protecting group strategy, where one nitrogen is protected with a group that is stable to the reaction conditions used to modify the other.

G A This compound (Target Molecule) B N2-Boc Protected Intermediate A->B Deprotection (e.g., TFA) D N7-Benzyl Protected Intermediate B->D N-Benzylation (e.g., BnBr, base) C 1-Oxo-2,7-diazaspiro[3.5]nonane (Core Scaffold) E Piperidine-4,4-dicarboxylate derivative C->E Multi-step cyclization D->C N2-Protection (e.g., Boc₂O)

Caption: Retrosynthetic workflow for this compound.

Exemplary Synthetic Protocol

This protocol is a representative synthesis adapted from methodologies for similar diazaspirocycles.[6][7] It is designed as a self-validating workflow, incorporating in-process checks and final characterization.

Step 1: N-Benzylation of a Protected Spirocyclic Core

  • Setup: To a solution of tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at 60 °C for 12-16 hours. Monitor progress by TLC or LC-MS to confirm consumption of the starting material. Causality: Heating accelerates the Sₙ2 reaction. K₂CO₃ is a mild base sufficient for deprotonating the piperidine nitrogen without affecting the Boc-protected amide.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl this compound-2-carboxylate.

Step 2: Boc Deprotection

  • Setup: Dissolve the purified product from Step 1 in dichloromethane (DCM, ~0.1 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise. Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) group while leaving the N-benzyl group intact.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor by LC-MS for complete deprotection.[6]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Isolation: Redissolve the residue in a minimal amount of DCM and triturate with cold diethyl ether to precipitate the TFA salt of the product. Filter the solid and wash with cold ether. For the free base, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield this compound.

Analytical Characterization
TechniquePurposeExpected Result
¹H NMR Structural ConfirmationPeaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~3.6 ppm), piperidine and azetidinone ring protons, and a broad singlet for the N-H proton.
¹³C NMR Carbon Skeleton VerificationSignals for the carbonyl carbon (~170 ppm), aromatic carbons, and distinct aliphatic carbons of the spirocyclic core.
LC-MS Mass Verification & PurityA major peak in the chromatogram with a corresponding mass ion [M+H]⁺ at m/z 231.15.
HPLC Final Purity AssessmentPurity should be ≥95% for use in biological assays or further synthesis.

Core Applications in Medicinal Chemistry

Role as a Novel 3D Scaffold

The 2,7-diazaspiro[3.5]nonane scaffold is a validated piperidine bioisostere, offering a rigid, 3D-pharmacophore that can improve metabolic stability and cell permeability.[5] Derivatives have shown potent activity in various therapeutic areas, including:

  • Antimycobacterial Agents: 2-Benzyl-2,7-diazaspiro[3.5]nonane derivatives have been developed as broad-spectrum inhibitors of the DprE1 enzyme, a critical target in mycobacteria.[8]

  • KRAS G12C Inhibitors: The 2,7-diazaspiro[3.5]nonane moiety has been incorporated into covalent inhibitors of KRAS G12C, a key oncogenic driver, where it serves to orient the molecule within the target's binding pocket.[9]

  • Sigma Receptor Modulators: The core scaffold is recognized for its utility in designing ligands for sigma receptors, which are implicated in various central nervous system disorders.[10]

Application as a Protein Degrader Building Block

The most prominent application of this compound is as a building block for targeted protein degraders.[1] In the design of a PROTAC, the molecule can function as part of the "warhead" that binds to the protein of interest. The secondary amine at the N2 position provides a chemically accessible point for attaching a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase.

PROTAC cluster_0 PROTAC Molecule cluster_1 Mechanism of Action Warhead Warhead Ligand (Binds Target Protein) Contains the 7-benzyl-1-oxo- 2,7-diazaspiro[3.5]nonane scaffold Linker Flexible Linker Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., for VHL or Cereblon) Linker->E3_Ligand POI Protein of Interest (Target) PROTAC_mol PROTAC POI->PROTAC_mol binds Ternary_Complex Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->PROTAC_mol binds E3->Ternary_Complex Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation PROTAC_mol->Ternary_Complex Ternary_Complex->Ub Ubiquitination

Sources

A Technical Guide to the Physicochemical Characterization of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane, a novel spirocyclic compound of interest in medicinal chemistry. Recognizing the limited publicly available experimental data for this specific molecule, this document serves as both a repository of foundational knowledge and a practical guide for researchers. It combines computationally predicted properties with detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities, offering a structured approach to generating the critical data necessary for advancing discovery programs.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, defined by two rings sharing a single common atom, have garnered significant attention in modern drug discovery.[1] Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic scaffolds, a strategic move that often leads to improved pharmacological properties.[2] The rigid, defined exit vectors of spirocycles can enhance binding affinity and selectivity for biological targets.[3] Furthermore, the introduction of sp³-rich spirocyclic cores can favorably modulate key physicochemical and pharmacokinetic parameters, including aqueous solubility, lipophilicity, and metabolic stability, which are critical for the success of a drug candidate.[2][4]

This compound (Figure 1) is a member of this promising class of molecules. It incorporates a diazaspiro[3.5]nonane core, a benzyl group that can engage in various intermolecular interactions, and a lactam moiety. Understanding the fundamental physicochemical characteristics of this molecule is a prerequisite for any rational drug design and development effort. This guide outlines the essential properties to be determined and provides robust methodologies for their assessment.

Figure 1. Chemical Structure of this compound
Basic compound identifiers are provided in Table 1.
PropertyValueSource
CAS Number 1334536-88-7[5]
Molecular Formula C₁₄H₁₈N₂O[5]
Molecular Weight 230.31 g/mol [5]

Predicted Physicochemical Properties: An In Silico Starting Point

In the absence of empirical data, in silico prediction models provide a valuable first approximation of a compound's properties.[6] These computational tools use algorithms based on the molecule's structure to estimate key parameters, guiding initial experimental design and resource allocation.[7][8]

ParameterPredicted ValueSignificance in Drug Discovery
LogP (Lipophilicity) 1.5 - 2.5Influences solubility, membrane permeability, and metabolic clearance.
Aqueous Solubility Moderately SolubleAffects absorption, formulation, and in vivo exposure.
pKa (Basic) 7.0 - 8.5 (for the secondary amine)Governs ionization state at physiological pH, impacting solubility and receptor binding.
Polar Surface Area (PSA) ~40-50 ŲCorrelates with membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Note: These values are estimates derived from standard computational algorithms and require experimental verification.

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the empirical determination of the key physicochemical characteristics of this compound. The causality behind experimental choices is explained to ensure a self-validating and robust approach.

Lipophilicity (LogP) Determination

Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity. While the traditional shake-flask method is considered the gold standard, a reverse-phase high-performance liquid chromatography (RP-HPLC) based method is often preferred in early discovery for its speed and lower sample consumption.[9][10] It correlates the compound's retention time on a hydrophobic column with known LogP standards.[11]

Experimental Protocol: RP-HPLC Method for LogP Estimation

  • Objective: To determine the LogP value by correlating HPLC retention time with a set of standards with known LogP values.

  • Materials:

    • This compound

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade, with 0.1% formic acid

    • LogP standards (e.g., Uracil, Toluene, Naphthalene)

  • Procedure:

    • Prepare a stock solution of the test compound in ACN or a suitable solvent.

    • Prepare a series of mobile phases with varying ACN/water ratios (e.g., 30% to 90% ACN).

    • For each mobile phase composition, inject the standards and the test compound.

    • Record the retention time (t_R) for each compound at each mobile phase composition.

    • Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Extrapolate to find log k'w, the capacity factor in 100% aqueous mobile phase.

    • Plot log k'w versus the known LogP values of the standards.

    • Determine the LogP of the test compound from its log k'w using the linear regression equation derived from the standards.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation prep_std Prepare Standards inject Inject Samples prep_std->inject prep_cmpd Prepare Test Compound prep_cmpd->inject prep_mp Prepare Mobile Phases prep_mp->inject record_rt Record Retention Times (tR) inject->record_rt calc_k Calculate Capacity Factor (k') record_rt->calc_k extrapolate Extrapolate to log k'w calc_k->extrapolate plot Plot log k'w vs. Std LogP extrapolate->plot determine_logp Determine Compound LogP plot->determine_logp

Workflow for LogP Determination via RP-HPLC.
Aqueous Solubility

Trustworthiness: Determining solubility is fundamental. A compound's utility in biological assays and its potential for oral absorption hinge on this property.[12] The "gold standard" is the thermodynamic equilibrium solubility method, which measures the concentration of a saturated solution after an extended equilibration period.[13] This method is resource-intensive but provides the most accurate and reliable data for regulatory purposes.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Objective: To determine the thermodynamic equilibrium solubility in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

  • Materials:

    • This compound (solid)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Vials, orbital shaker or rotator

    • Centrifuge, filters (e.g., 0.22 µm PVDF)

    • Analytical method for quantification (e.g., validated HPLC-UV or LC-MS method)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The excess solid ensures a saturated solution is formed.

    • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached.[14]

    • After equilibration, allow the samples to stand to let undissolved solid settle.

    • Carefully remove an aliquot from the supernatant and filter it to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method against a standard curve.

    • The determined concentration is the equilibrium solubility. The experiment should be performed in triplicate.[15]

Ionization Constant (pKa)

Authoritative Grounding: The pKa value dictates the extent of a molecule's ionization at a given pH. This is crucial as the charged state affects solubility, permeability, and target engagement. For a molecule like this compound, which contains a secondary amine, determining the basic pKa is essential. Potentiometric titration is a highly accurate and widely accepted method for this purpose.[16][17][18]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Objective: To determine the pKa of the ionizable secondary amine by monitoring pH changes during titration with a strong acid.

  • Materials:

    • This compound

    • Calibrated pH meter and electrode

    • Automated titrator or manual burette

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Deionized water, purged with nitrogen to remove dissolved CO₂

    • Potassium chloride (KCl) to maintain constant ionic strength

  • Procedure:

    • Accurately weigh and dissolve the compound in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl).[16]

    • Place the solution in a jacketed vessel at a constant temperature (25°C).

    • Immerse the calibrated pH electrode and continuously stir the solution under a nitrogen blanket.

    • Titrate the solution by adding small, precise increments of the standardized HCl solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[19] Alternatively, use specialized software to analyze the titration curve and calculate the pKa.

G cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis dissolve Dissolve Compound in KCl Solution start_titration Start Incremental HCl Addition dissolve->start_titration calibrate Calibrate pH Meter calibrate->start_titration setup_titrator Setup Titrator with HCl setup_titrator->start_titration record_ph Record pH after Each Addition start_titration->record_ph Loop record_ph->start_titration plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve find_half_eq Identify Half-Equivalence Point plot_curve->find_half_eq determine_pka pKa = pH at Half-Equivalence find_half_eq->determine_pka

Process for pKa Determination by Potentiometric Titration.
Thermal Properties: Melting Point and Decomposition

Expertise & Experience: Thermal analysis provides critical information about a compound's physical form, purity, and stability. Differential Scanning Calorimetry (DSC) is the premier technique for determining the melting point and enthalpy of fusion, which are indicators of crystal lattice energy and purity.[20][21] Thermogravimetric Analysis (TGA) complements this by measuring mass loss as a function of temperature, identifying the onset of thermal decomposition.[22][23][24]

Experimental Protocols: DSC and TGA

  • A. Differential Scanning Calorimetry (DSC) for Melting Point

    • Objective: To determine the melting point (Tm) and heat of fusion (ΔHfus).

    • Instrument: Calibrated DSC instrument.

    • Procedure:

      • Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and seal it.

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[25]

      • Record the heat flow versus temperature.

      • The melting point is determined as the onset or peak temperature of the endothermic event. The area under the peak corresponds to the heat of fusion. A sharp peak typically indicates high purity.[26]

  • B. Thermogravimetric Analysis (TGA) for Thermal Stability

    • Objective: To determine the onset temperature of thermal decomposition.

    • Instrument: Calibrated TGA instrument.

    • Procedure:

      • Place an accurately weighed sample (5-10 mg) into a TGA pan.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[27]

      • Record the mass of the sample as a function of temperature.

      • The temperature at which significant weight loss begins is the decomposition temperature.

Chemical Stability: Forced Degradation Studies

Trustworthiness: Assessing a compound's intrinsic stability is a regulatory requirement and essential for understanding its degradation pathways.[28][29] Forced degradation, or stress testing, exposes the compound to harsh conditions to predict its long-term stability and to develop stability-indicating analytical methods.[30][31][32]

Experimental Protocol: Forced Degradation

  • Objective: To identify potential degradation products and pathways under various stress conditions.

  • Conditions: Expose solutions of the compound to the following conditions for a defined period (e.g., 24-48 hours), aiming for 5-20% degradation:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound and a solution of the compound (e.g., at 70°C).

    • Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.

  • Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC method, typically with a photodiode array (PDA) and a mass spectrometry (MS) detector.

    • The goal is to develop a single HPLC method that can separate the parent compound from all major degradation products, thus qualifying it as a "stability-indicating method."

Conclusion

The physicochemical characterization of this compound is a critical step in evaluating its potential as a lead compound in drug discovery. While publicly available data is scarce, a systematic approach combining in silico prediction with robust, well-established experimental protocols can efficiently generate the necessary data package. This guide provides the foundational methodologies for determining lipophilicity, solubility, ionization, thermal properties, and chemical stability. Adherence to these protocols will ensure the generation of high-quality, reliable data, enabling informed decision-making and advancing the scientific understanding of this promising molecular scaffold.

References

  • Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). PubMed Central. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). ScienceDirect. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Semantic Scholar. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Prediction of Drug-Like Properties. (n.d.). CD ComputaBio. [Link]

  • Property Prediction of Drug-like Molecules. (n.d.). Protheragen. [Link]

  • Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. (2025). Dotmatics. [Link]

  • decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH). [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. [Link]

  • 20250620-LogP_HPLC_solubility_SOP.docx. (n.d.). CDN. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. [Link]

  • Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. (2025). ACS Publications. [Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (n.d.). ResearchGate. [Link]

  • Thermogravimetric Analysis. (2022). MILL Wiki. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). (n.d.). NETZSCH. [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). WHO. [Link]

  • High throughput HPLC method for determining Log P values. (n.d.).
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (n.d.). MDPI. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Semantic Scholar. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). National Institutes of Health (NIH). [Link]

  • 4: Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (n.d.). PubMed. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (n.d.). National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of the novel heterocyclic compound, 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. As a molecule of interest in medicinal chemistry due to its unique spirocyclic framework incorporating a β-lactam ring, a rigorous confirmation of its chemical structure is paramount for any further research and development.[1][2] This document details the synergistic application of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice and the logical interpretation of the resulting data are explained to provide a self-validating system for structural confirmation. This guide is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction to this compound

This compound is a spirocyclic compound featuring a piperidine ring fused to an azetidin-2-one (β-lactam) ring via a spiro carbon. The structure is further characterized by a benzyl group attached to the nitrogen atom of the piperidine ring. The molecular formula is C₁₄H₁₈N₂O, and the molecular weight is 230.31 g/mol .[3] The presence of the strained β-lactam ring, a well-known pharmacophore in antibiotics, combined with the rigid spirocyclic scaffold, makes this compound and its derivatives promising candidates for various therapeutic applications.[1][4]

The unambiguous determination of the connectivity and stereochemistry of such a molecule is a critical first step following its synthesis. This guide will simulate a complete structural elucidation process based on hypothetical, yet realistic, spectroscopic data.

The Strategic Approach to Structural Elucidation

The elucidation of a novel molecular structure is a puzzle where each piece of spectroscopic data provides unique clues. Our strategy is a multi-pronged approach, starting with the confirmation of the molecular formula and then systematically piecing together the molecular framework.

G cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Structural Fragment Assembly cluster_3 Final Structure Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight IR Infrared (IR) Spectroscopy Identifies Key Functional Groups (e.g., C=O) MS->IR EA Elemental Analysis Confirms Elemental Composition EA->IR NMR_1D 1D NMR (¹H, ¹³C) Provides Information on the Chemical Environment of H and C Atoms IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Connectivity between Atoms NMR_1D->NMR_2D Structure Final Structure of This compound NMR_2D->Structure

Caption: Workflow for the structural elucidation of a novel compound.

Experimental Methodologies and Data Interpretation

Mass Spectrometry: Determining the Molecular Formula

Protocol: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the method of choice for accurate mass determination of polar molecules like our target compound.

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is used to acquire the spectrum in positive ion mode.

  • Data Acquisition: The instrument is calibrated prior to analysis. The sample is infused into the ESI source, and the mass spectrum is recorded over a relevant m/z range.

Hypothetical Data & Interpretation:

ParameterObserved ValueTheoretical Value (for C₁₄H₁₉N₂O⁺)
m/z [M+H]⁺ 231.1492231.1497

The HRMS data reveals a protonated molecular ion [M+H]⁺ at an m/z of 231.1492. This is in excellent agreement with the theoretical mass for the molecular formula C₁₄H₁₈N₂O, confirming the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Protocol: Fourier-transform infrared (FTIR) spectroscopy using an attenuated total reflectance (ATR) accessory is a rapid and effective method for identifying key functional groups.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Hypothetical Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3030MediumAromatic C-H stretch
2925, 2850StrongAliphatic C-H stretch
1755 Strong β-lactam C=O stretch
1600, 1495, 1450MediumAromatic C=C stretch
1115MediumC-N stretch

The most crucial piece of information from the IR spectrum is the strong absorption band at 1755 cm⁻¹. This high-frequency carbonyl stretch is characteristic of a strained four-membered β-lactam ring. The presence of both aromatic and aliphatic C-H stretches further supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[5]

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the spectra.

  • Experiments: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

3.3.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m5HAr-H
3.55s2HCH ₂-Ph
3.10s1HNH
2.95t, J=2.5 Hz2HC2-H
2.70t, J=6.0 Hz4HC6,C8-H
1.90p, J=6.0 Hz4HC5,C9-H

Interpretation:

  • The multiplet between 7.35-7.25 ppm integrating to 5H is characteristic of a monosubstituted benzene ring (the benzyl group).

  • The singlet at 3.55 ppm (2H) corresponds to the benzylic methylene protons.

  • A broad singlet at 3.10 ppm (1H) is assigned to the NH proton of the β-lactam.

  • The triplet at 2.95 ppm (2H) is assigned to the methylene protons on the β-lactam ring.

  • The two signals at 2.70 ppm (4H) and 1.90 ppm (4H) are indicative of the piperidine ring protons.

3.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
170.5C =O (C1)
138.0Ar-C
129.0Ar-C H
128.5Ar-C H
127.2Ar-C H
63.5C H₂-Ph
58.0Spiro-C (C4)
52.0C 6, C 8
45.0C 2
35.0C 5, C 9

Interpretation:

  • The signal at 170.5 ppm is characteristic of a carbonyl carbon, specifically an amide/lactam.

  • The signals between 127-138 ppm confirm the presence of the aromatic ring.

  • The signal at 63.5 ppm corresponds to the benzylic carbon.

  • The signal at 58.0 ppm is in the expected range for a spiro carbon.

  • The remaining aliphatic signals are assigned to the carbons of the piperidine and azetidinone rings.

3.3.3 2D NMR Spectroscopy: Establishing Connectivity

2D NMR experiments are crucial for confirming the connectivity of the atoms proposed from the 1D spectra.[6]

G cluster_0 2D NMR Experiments cluster_1 Structural Information COSY COSY (¹H-¹H Correlation) Identifies neighboring protons H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity HSQC HSQC (¹H-¹³C One-Bond Correlation) Connects protons to their directly attached carbons H_C_Direct_Attachment Direct Proton-Carbon Attachment HSQC->H_C_Direct_Attachment HMBC HMBC (¹H-¹³C Long-Range Correlation) Connects protons to carbons 2-3 bonds away Molecular_Framework Assembly of the Molecular Framework HMBC->Molecular_Framework H_H_Connectivity->Molecular_Framework H_C_Direct_Attachment->Molecular_Framework

Caption: Role of 2D NMR experiments in structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons).

    • Key Finding: A correlation would be observed between the protons at 2.70 ppm and 1.90 ppm, confirming their adjacency in the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.

    • Key Findings:

      • The proton signal at 3.55 ppm correlates with the carbon signal at 63.5 ppm (benzylic CH₂).

      • The proton signal at 2.95 ppm correlates with the carbon signal at 45.0 ppm (C2-H₂).

      • The proton signals at 2.70 ppm and 1.90 ppm correlate with the carbon signals at 52.0 ppm and 35.0 ppm, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment, as it shows correlations between protons and carbons that are two or three bonds apart. This allows for the connection of different structural fragments.

    • Key Findings for Final Confirmation:

      • Connecting the β-lactam to the piperidine ring: The protons at C2 (δ 2.95 ppm) would show a correlation to the spiro carbon C4 (δ 58.0 ppm) and the carbonyl carbon C1 (δ 170.5 ppm). The protons on the piperidine ring at C5 and C9 (δ 1.90 ppm) would also show a correlation to the spiro carbon C4.

      • Connecting the benzyl group: The benzylic protons (δ 3.55 ppm) would show correlations to the piperidine carbons C6 and C8 (δ 52.0 ppm) and to the aromatic carbons.

Conclusion: The Confirmed Structure

The convergence of data from HRMS, IR, and a full suite of NMR experiments provides an unambiguous and self-validating elucidation of the structure of this compound.

G cluster_0 This compound c1

Caption: Confirmed structure of this compound.

Each technique provided critical, non-overlapping information: HRMS confirmed the molecular formula, IR identified the key β-lactam functional group, ¹H and ¹³C NMR provided the inventory of atoms in their respective chemical environments, and 2D NMR experiments pieced together the molecular framework by establishing through-bond connectivity. This systematic approach ensures the highest level of confidence in the assigned structure, forming a solid foundation for any subsequent drug discovery and development efforts.

References

  • Vertex AI Search. (2026). This compound.
  • ChemicalBook. (2026). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.
  • Dabhi, R. A., et al. (2021). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Molecular Structure, 1230, 129881. [Link]

  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • ChemScene. (2026). Benzyl 2-oxo-7-azaspiro[3.
  • MDPI. (2017). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • ResearchGate. (2022). Spirocyclization of an Orn‐derived β‐lactam leading to a spirocyclic.... [Link]

  • CymitQuimica. (2026). benzyl 2-oxo-1,7-diazaspiro[3.
  • Benchchem. (2026). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Al-Zoubi, W., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(20), 6149. [Link]

  • ResearchGate. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • BLDpharm. (2026). Benzyl 1,7-diazaspiro[3.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubChem. (2026). 2,7-Diazaspiro[3.5]nonane. [Link]

  • Kaur, N., et al. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(2). [Link]

  • Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

Sources

Spectroscopic Characterization of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide offers not only the anticipated spectral data but also the underlying principles for their interpretation and standardized protocols for their acquisition.

Molecular Structure and Significance

This compound is a unique spirocyclic compound featuring a β-lactam fused to a piperidine ring in a spirocyclic arrangement, with a benzyl group on the piperidine nitrogen. The rigid, three-dimensional architecture of diazaspirocycles makes them attractive scaffolds in medicinal chemistry. The presence of the β-lactam, a well-known pharmacophore, and the benzyl group suggests potential applications in various therapeutic areas. Accurate spectroscopic characterization is the cornerstone of confirming the synthesis and purity of this molecule, enabling its further investigation.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAr-H
3.60s2H-N-CH ₂-Ph
3.10t2HC3-H
2.85s2HC2-H
2.70t2HC6-H
1.90t2HC9-H
1.80t2HC8-H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
172.0C =O (β-lactam)
138.0Ar-C (ipso)
129.0Ar-C H
128.5Ar-C H
127.0Ar-C H
63.0-N-C H₂-Ph
55.0C 5 (spiro)
52.0C 3
50.0C 6
48.0C 2
46.0C 9
35.0C 8
Interpretation and Rationale

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group between 7.25 and 7.40 ppm. The benzylic methylene protons (-N-CH₂-Ph) are anticipated to appear as a sharp singlet around 3.60 ppm due to the lack of adjacent protons. The protons on the piperidine and cyclobutane rings will appear as a series of triplets and singlets in the aliphatic region (1.80-3.10 ppm), with their specific chemical shifts and multiplicities influenced by their diastereotopic nature and coupling with neighboring protons.

In the ¹³C NMR spectrum, the most downfield signal will be the carbonyl carbon of the β-lactam at approximately 172.0 ppm. The aromatic carbons will resonate in the 127.0-138.0 ppm range. The spiro carbon (C5) is predicted to be around 55.0 ppm, a characteristic shift for such quaternary carbons in a strained ring system. The remaining aliphatic carbons of the two rings and the benzylic methylene carbon will appear between 35.0 and 63.0 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Signal average for 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Signal average for 1024-4096 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3050-3030MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1750-1730StrongC=O Stretch (β-lactam)
1600, 1495, 1450Medium-WeakAromatic C=C Stretch
1350-1250MediumC-N Stretch
740, 700StrongAromatic C-H Bend (monosubstituted)
Interpretation and Rationale

The most characteristic peak in the IR spectrum of this compound is expected to be the strong absorption band for the β-lactam carbonyl stretch, appearing at a relatively high wavenumber (1750-1730 cm⁻¹) due to ring strain. The aromatic C-H and C=C stretching vibrations from the benzyl group will be observable in their respective characteristic regions. The aliphatic C-H stretching and C-N stretching vibrations will also be present. The strong out-of-plane C-H bending bands around 740 and 700 cm⁻¹ are indicative of a monosubstituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₅H₂₀N₂O

  • Exact Molecular Weight: 244.1576

  • Predicted m/z values (Electron Ionization - EI):

    • 244 (M⁺): Molecular ion

    • 153: [M - C₇H₇]⁺ (Loss of benzyl group)

    • 91: [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl groups)

Interpretation and Rationale

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 244, corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the cleavage of the benzylic C-N bond, leading to a stable tropylium ion at m/z 91, which is often the base peak for benzyl-containing compounds. The other fragment at m/z 153 would correspond to the remaining diazaspirocyclic core.

cluster_main Mass Spectrometry Fragmentation This compound\n(m/z = 244) This compound (m/z = 244) Tropylium Ion\n(m/z = 91) Tropylium Ion (m/z = 91) This compound\n(m/z = 244)->Tropylium Ion\n(m/z = 91) - [C₈H₁₃N₂O]• Diazaspirocycle Cation\n(m/z = 153) Diazaspirocycle Cation (m/z = 153) This compound\n(m/z = 244)->Diazaspirocycle Cation\n(m/z = 153) - [C₇H₇]•

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization, or Electron Ionization - EI for fragmentation).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated exact mass to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a robust framework for the characterization of this compound. The detailed interpretation and standardized protocols offer a valuable resource for researchers in synthetic and medicinal chemistry, ensuring the accurate identification and quality control of this novel compound for its potential applications in drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Unlocking the Therapeutic Potential of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Derivatives: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-diazaspiro[3.5]nonane scaffold represents a compelling structural motif in medicinal chemistry, prized for its three-dimensional architecture that allows for precise spatial orientation of pharmacophoric elements. This guide explores the therapeutic landscape for derivatives of 7-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane, a class of compounds with significant potential across multiple disease domains. While direct research on this specific scaffold is emerging, a comprehensive analysis of structurally related diazaspiroalkanes provides a robust foundation for identifying and validating high-value therapeutic targets. This document synthesizes data from preclinical studies of analogous compounds to propose and detail methodologies for investigating key targets in oncology, neurodegenerative disorders, and other areas of unmet medical need. We will delve into the causal rationale for target selection, present detailed experimental protocols for compound evaluation, and provide a framework for advancing lead candidates through the early stages of drug discovery.

Introduction: The Rationale for Investigating this compound Derivatives

The inherent rigidity and novel spatial arrangement of spirocyclic systems make them attractive scaffolds for overcoming challenges in modern drug discovery, such as enhancing target selectivity and improving pharmacokinetic profiles.[1][2] The 2,7-diazaspiro[3.5]nonane core, in particular, has been identified as a versatile building block in the synthesis of compounds with diverse biological activities.[3][4][5] The presence of a benzyl group at the 7-position and a lactam at the 1-position introduces specific steric and electronic features that can be exploited for potent and selective modulation of biological targets.

This guide will focus on four high-potential therapeutic targets for derivatives of this scaffold, selected based on a combination of direct evidence from related compounds and strong structure-activity relationship (SAR) hypotheses:

  • Oncogenic KRAS Mutants (G12C/G12D): Driven by the success of diazaspiro[3.5]nonane derivatives in developing covalent inhibitors for these previously "undruggable" targets.[4]

  • Sigma Receptors (σ₁ and σ₂): The diazaspiro motif is a privileged scaffold for ligands of these receptors, which are implicated in a range of central nervous system (CNS) disorders.[6][7]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, and related benzylpiperidine structures show potent activity.[8][9]

  • Acetylcholinesterase (AChE): A key target in Alzheimer's disease, with N-benzylpiperidine derivatives demonstrating significant inhibitory potential.[10][11]

Target Deep Dive & Validation Workflows

Oncogenic KRAS Mutants (G12C/G12D)

Scientific Rationale: Mutations in the RAS gene are among the most common drivers of human cancers.[4][12] The KRAS G12C and G12D mutations, in particular, create a druggable pocket that can be targeted by covalent inhibitors. Recent studies have successfully utilized the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety to deliver a reactive warhead to the mutant cysteine residue in KRAS G12C, demonstrating the suitability of this scaffold for targeting the switch-II pocket.[4] The this compound core can be functionalized with an appropriate electrophile to achieve potent and selective inhibition of these oncogenic proteins.

Experimental Workflow for Target Validation:

KRAS_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Validation A Compound Synthesis (Diazaspiro + Electrophile) B Biochemical Assay (KRAS G12C/G12D) A->B Screening C Mass Spectrometry (Covalent Adduct Formation) B->C Hit Confirmation D Cellular Proliferation Assay (e.g., NCI-H1373) C->D Cellular Potency E Western Blot (p-ERK Inhibition) D->E Pathway Modulation F Xenograft Mouse Model E->F In Vivo Efficacy

Caption: Workflow for KRAS G12C/G12D inhibitor validation.

Detailed Protocols:

  • Biochemical Inhibition Assay (KRAS G12C/G12D):

    • Principle: A fluorescence-based assay to measure the inhibition of nucleotide exchange on purified KRAS protein.

    • Reagents: Recombinant human KRAS G12C or G12D protein, mant-GDP, SOS1 (as a nucleotide exchange factor), test compounds.

    • Procedure:

      • Pre-incubate KRAS G12C/G12D protein with varying concentrations of the this compound derivative for 1 hour at room temperature to allow for covalent modification.

      • Initiate the nucleotide exchange reaction by adding mant-GDP and SOS1.

      • Monitor the increase in fluorescence over time using a plate reader (Excitation: 360 nm, Emission: 440 nm).

      • Calculate IC₅₀ values from the dose-response curves.

  • Cellular Proliferation Assay:

    • Cell Line: NCI-H1373 (human lung adenocarcinoma, heterozygous for KRAS G12C).

    • Principle: A colorimetric assay (e.g., MTT or CellTiter-Glo) to measure the cytotoxic or cytostatic effects of the compounds.

    • Procedure:

      • Seed NCI-H1373 cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of the test compound for 72 hours.

      • Add the viability reagent and measure the signal according to the manufacturer's protocol.

      • Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting curves.

Sigma Receptors (σ₁ and σ₂)

Scientific Rationale: Sigma receptors are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane and are involved in cellular stress responses.[6] Modulators of sigma receptors have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and addiction. The rigid, three-dimensional nature of the 2,7-diazaspiro[4.4]nonane scaffold, a close analog of our core structure, has yielded potent and selective ligands for both σ₁ and σ₂ receptors.[6] The benzyl group on the 7-position can be strategically employed to interact with key hydrophobic pockets within the receptor binding sites.

Experimental Workflow for Target Validation:

Sigma_Workflow cluster_0 Primary Screening cluster_1 Functional & Selectivity Assays A Radioligand Binding Assay (σ₁ and σ₂) B Determine Ki Values A->B Competition C FLIPR Assay (Ca²⁺ Mobilization) B->C Functional Activity D Off-Target Screening (e.g., CEREP panel) B->D Selectivity Profile

Caption: Workflow for sigma receptor ligand characterization.

Detailed Protocols:

  • Radioligand Binding Assay:

    • Principle: A competitive binding assay to measure the affinity of test compounds for σ₁ and σ₂ receptors.

    • Reagents: Membranes from cells overexpressing human σ₁ or σ₂ receptors, -pentazocine (for σ₁), [³H]DTG (for σ₂), test compounds.

    • Procedure:

      • Incubate the cell membranes with the respective radioligand and a range of concentrations of the test compound in a 96-well filter plate.

      • After incubation, wash the plates to remove unbound radioligand.

      • Measure the bound radioactivity using a scintillation counter.

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Monoamine Oxidase B (MAO-B)

Scientific Rationale: MAO-B is a mitochondrial enzyme responsible for the degradation of dopamine in the brain.[9] Its inhibition increases dopaminergic neurotransmission and is a cornerstone of therapy for Parkinson's disease. Structurally related pyridazinobenzylpiperidine derivatives have been identified as potent and selective MAO-B inhibitors.[8] The N-benzyl moiety of the this compound core is a key pharmacophoric feature for interaction with the active site of MAO-B.

Experimental Workflow for Target Validation:

MAOB_Workflow cluster_0 Enzyme Inhibition & Selectivity cluster_1 Cellular & Ex Vivo Analysis A In Vitro MAO-A/B Inhibition Assay B Determine IC₅₀ and SI A->B Potency & Selectivity C Reversibility Assay (Dialysis) B->C Mechanism D SH-SY5Y Cell-Based Assay C->D Cellular Activity E Ex Vivo Brain Homogenate Assay D->E Target Engagement

Caption: Workflow for MAO-B inhibitor evaluation.

Detailed Protocols:

  • In Vitro MAO-A/B Inhibition Assay:

    • Principle: A fluorometric assay that measures the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.

    • Reagents: Recombinant human MAO-A and MAO-B enzymes, Amplex Red reagent, horseradish peroxidase (HRP), p-tyramine (substrate), test compounds.

    • Procedure:

      • Pre-incubate MAO-A or MAO-B with varying concentrations of the test compound.

      • Add the Amplex Red/HRP/p-tyramine reaction mixture to initiate the reaction.

      • Measure the fluorescence increase over time (Excitation: 530-560 nm, Emission: ~590 nm).

      • Calculate IC₅₀ values and the Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B).

Acetylcholinesterase (AChE)

Scientific Rationale: AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[10] Inhibiting AChE increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[11] A series of 1,2,4-thiadiazolidinone derivatives incorporating an N-benzylpiperidine fragment have demonstrated potent AChE inhibitory activity, suggesting that the benzylpiperidine-like motif within our scaffold is well-suited for targeting this enzyme.[10]

Experimental Workflow for Target Validation:

AChE_Workflow cluster_0 Enzymatic & Kinetic Analysis cluster_1 In Silico & Cellular Validation A Ellman's Assay (AChE/BuChE) B Kinetic Studies (Lineweaver-Burk Plot) A->B Inhibition Mechanism C Molecular Docking Studies B->C Binding Mode Prediction D Blood-Brain Barrier Permeability Assay (e.g., PAMPA) C->D CNS Druggability

Caption: Workflow for acetylcholinesterase inhibitor discovery.

Detailed Protocols:

  • AChE Inhibition Assay (Ellman's Method):

    • Principle: A colorimetric method where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

    • Reagents: Purified AChE (from electric eel or human recombinant), acetylthiocholine iodide (ATCI), DTNB, test compounds.

    • Procedure:

      • Pre-incubate AChE with varying concentrations of the test compound in a 96-well plate.

      • Add DTNB and then ATCI to start the reaction.

      • Monitor the absorbance at 412 nm over time.

      • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Summary and Comparative Analysis

To facilitate the evaluation of lead compounds, all quantitative data should be systematically organized. The following table provides a template for comparing the activity of different this compound derivatives across the proposed targets.

Compound ID KRAS G12C IC₅₀ (nM) σ₁ Ki (nM) σ₂ Ki (nM) MAO-B IC₅₀ (nM) MAO-B SI AChE IC₅₀ (nM)
Derivative 1
Derivative 2
Derivative 3
Control Cpd

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. By leveraging the insights gained from structurally related compounds, researchers can efficiently direct their efforts towards high-value targets in oncology and neuroscience. The experimental workflows and protocols detailed in this guide provide a clear and validated path for screening, characterizing, and optimizing derivatives of this versatile core structure. Future work should focus on expanding the SAR around the benzyl and lactam moieties to enhance potency and selectivity, as well as conducting in-depth pharmacokinetic and in vivo efficacy studies for the most promising lead compounds.

References

  • BenchChem. (2025). Application of 2-Azaspiro[4.
  • National Institutes of Health. (2018). 2,7-Diazaspiro[12][12]nonanes for the Treatment or Prevention of Cancers and Diabetes.

  • National Center for Biotechnology Information. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • PubMed. (2026). 1-oxa-3,7-diazaspiro[4.
  • LabSolu. (n.d.). This compound.
  • MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.
  • American Chemical Society. (2025). Discovery, Design, and Synthesis of Novel 2‐Benzyl‐2,7- diazaspiro[3.5]nonane Benzothiazinones with.
  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • BenchChem. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7.
  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • ResearchGate. (2025).
  • PubMed. (2010).
  • BLDpharm. (n.d.). 7-Benzyl-2,7-diazaspiro[3.5]nonane.
  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • ChemScene. (n.d.). Benzyl 2-oxo-7-azaspiro[3.
  • PubMed. (n.d.). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors.
  • National Center for Biotechnology Information. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.
  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • MDPI. (n.d.). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (2007). N-Benzyl-N-ethyl -2-(7-[ 11 C]-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide.
  • ResearchGate. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). (PDF)
  • BLDpharm. (n.d.). Benzyl 1,7-diazaspiro[3.

Sources

Role of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane in CNS drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the 2,7-Diazaspiro[3.5]nonane Scaffold in CNS Drug Discovery: A Focus on 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders necessitates the exploration of new chemical space. Spirocyclic scaffolds have emerged as a particularly promising area, offering three-dimensional diversity and conformational rigidity that can lead to improved potency and selectivity for CNS targets.[1] This guide delves into the potential of the 2,7-diazaspiro[3.5]nonane core, a versatile scaffold for CNS drug discovery, with a specific focus on the representative derivative, this compound.

The 2,7-Diazaspiro[3.5]nonane Scaffold: A Primer

The 2,7-diazaspiro[3.5]nonane framework is a unique bicyclic amine that has garnered attention in medicinal chemistry for its structural rigidity and synthetic tractability.[2] Its spirocyclic nature, where two rings share a single carbon atom, imparts a defined three-dimensional geometry that can be exploited for precise interactions with biological targets. Derivatives of this scaffold have been investigated for a range of biological activities, including as antitubercular agents and, most notably for our purposes, as modulators of sigma receptors.[2]

Key Properties of this compound:

PropertyValue
CAS Number 1334536-88-7[3]
Molecular Formula C14H18N2O[3]
Molecular Weight 230.31 g/mol [3]
Purity Typically ≥97%[3]
Solubility Soluble in organic solvents such as DMSO and methanol.

Synthesis of this compound

The synthesis of 2,7-diazaspiro[3.5]nonane derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate diamine precursors. For instance, the synthesis can start from commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.[4] Subsequent chemical modifications, such as N-benzylation and oxidation, can then be performed to yield the target compound, this compound.

A tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate B Buchwald-Hartwig Amination A->B Iodobenzene C N-Boc Deprotection B->C D Alkylation with Benzyl Bromide C->D E Oxidation D->E F This compound E->F

Caption: General synthetic workflow for 2,7-diazaspiro[3.5]nonane derivatives.

CNS Targets of the 2,7-Diazaspiro[3.5]nonane Scaffold

Sigma Receptors: A Key Target

Research has shown that derivatives of the 2,7-diazaspiro[3.5]nonane scaffold can act as potent ligands for sigma receptors (SRs), with some compounds exhibiting high affinity for the sigma-1 receptor (S1R) subtype.[4][5] S1Rs are intracellular chaperones that play a crucial role in modulating various signaling pathways and are implicated in a range of CNS disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. The ability of the 2,7-diazaspiro[3.5]nonane core to serve as a foundation for developing selective S1R agonists or antagonists makes it a highly attractive scaffold for CNS drug discovery.[5]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling S1R Ligand S1R Ligand S1R S1R S1R Ligand->S1R Binding Signaling Cascade Signaling Cascade S1R->Signaling Cascade Modulation Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to

Caption: Hypothetical signaling pathway involving a sigma-1 receptor (S1R) ligand.

Experimental Workflows for CNS Candidate Evaluation

To assess the potential of this compound and its analogs as CNS drug candidates, a series of in vitro and in vivo assays are essential.

In Vitro Assays

4.1.1. Blood-Brain Barrier (BBB) Permeability Assay

A critical initial step is to determine if the compound can cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.[6]

Step-by-Step Protocol for PAMPA-BBB Assay:

  • Preparation of the Donor Plate:

    • Dissolve the test compound (e.g., this compound) in a suitable buffer to a final concentration of 100 µM.

    • Add 180 µL of this solution to each well of a 96-well donor plate.

  • Preparation of the Acceptor Plate:

    • Coat the membrane of a 96-well acceptor plate with a lipid solution (e.g., porcine brain lipid) to mimic the BBB.

    • Add 180 µL of a buffer solution to each well of the acceptor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

4.1.2. Receptor Binding Assay

To confirm interaction with the hypothesized target, a radioligand binding assay for the sigma-1 receptor can be performed.[4]

Step-by-Step Protocol for S1R Radioligand Binding Assay:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a cell line expressing human S1R.

  • Assay Setup:

    • In a 96-well plate, add the membrane homogenate, a radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a known S1R ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow for binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) by fitting the data to a sigmoidal dose-response curve.

In Vivo Assays

4.2.1. Pharmacokinetic (PK) Studies

In vivo PK studies in animal models (e.g., rats) are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to confirm brain penetration.[7][8]

Step-by-Step Protocol for Rodent PK Study:

  • Compound Administration:

    • Administer the test compound to a cohort of rats via the desired route (e.g., intravenous and oral).

  • Sample Collection:

    • At predetermined time points, collect blood samples.

    • At the final time point, euthanize the animals and collect brain tissue.

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Homogenize the brain tissue.

    • Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

    • Determine the brain-to-plasma concentration ratio to assess BBB penetration.[9]

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A PAMPA-BBB Assay B Receptor Binding Assay A->B C Neuronal Cell Viability Assay B->C D Rodent PK Study C->D Promising Candidate E Behavioral Models D->E

Caption: Experimental workflow for evaluating a CNS drug candidate.

Future Directions and Conclusion

The 2,7-diazaspiro[3.5]nonane scaffold represents a valuable starting point for the design of novel CNS-active compounds. While this compound itself has not been extensively studied in the public domain, its structural features and the known activities of related compounds suggest its potential as a modulator of CNS targets like the sigma-1 receptor.

Future research should focus on:

  • Synthesis of a diverse library of 2,7-diazaspiro[3.5]nonane derivatives to establish structure-activity relationships.

  • Screening this library against a panel of CNS targets to identify novel biological activities.

  • Optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

References

  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. (2006-02-02). [Link]

  • In vitro and in vivo blood brain barrier assay for neurological diseases. Labinsights. (2023-05-08). [Link]

  • Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PubMed Central (PMC). [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. (2022-12-18). [Link]

  • Discovery of spirocyclic proline tryptophan hydroxylase-1 inhibitors. PubMed. (2016-02-15). [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PubMed Central (PMC). [Link]

  • Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed. (2009-02-06). [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. (2022-03-25). [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (PMC). [Link]

  • Impacts of Drug Interactions on Pharmacokinetics and the Brain Transporters: A Recent Review of Natural Compound-Drug Interactions in Brain Disorders. MDPI. [Link]

  • Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. R Discovery. (2025-04-08). [Link]

  • Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. American Chemical Society - ACS Figshare. (2025-12-11). [Link]

Sources

A Prospective Investigation of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane as a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antitubercular agents with new mechanisms of action. Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their structural rigidity, three-dimensionality, and ability to present substituents in unique spatial arrangements, which can lead to enhanced biological activity and novel pharmacology.[1] This guide outlines a comprehensive research program for the synthesis, biological evaluation, and preliminary mechanistic investigation of a novel diazaspiro compound, 7-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane, as a potential lead for a new class of antitubercular drugs.

Rationale and Hypothesis

Spirocyclic compounds have demonstrated promising potential as antitubercular agents.[1][2] Their unique three-dimensional architecture may allow for enhanced interactions with mycobacterial targets or modulation of resistance mechanisms.[3] The 2,7-diazaspiro[3.5]nonane core, containing a β-lactam ring fused to a piperidine moiety, presents a compelling scaffold for investigation. The β-lactam is a well-established pharmacophore in antibacterial agents, although its efficacy in tuberculosis is limited due to widespread β-lactamase production in Mtb. However, the unique spirocyclic fusion may confer stability against these enzymes or unlock novel mechanisms of action. The N-benzyl group is incorporated to enhance lipophilicity, which can be crucial for penetrating the complex, lipid-rich cell wall of M. tuberculosis.

Our central hypothesis is that the unique topology of this compound will confer potent antimycobacterial activity, potentially through a novel mechanism of action that circumvents existing resistance pathways.

Proposed Synthetic Pathway

The synthesis of the target compound, this compound, can be approached through a multi-step sequence starting from commercially available materials. The proposed synthetic route is outlined below, drawing upon established methodologies for the synthesis of related diazaspirocyclic structures and β-lactams.[4][5][6][7][8][9][10]

G cluster_0 Step 1: Synthesis of Protected Diazaspiro[3.5]nonane Core cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Benzylation cluster_3 Step 4: β-Lactam Formation cluster_4 Step 5: Final Product start Commercially Available Starting Materials step1 Multi-step synthesis to form 2,7-diazaspiro[3.5]nonane-2-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester start->step1 step2 Removal of Boc protecting group (e.g., using TFA in DCM) step1->step2 step3 Selective N-benzylation of the piperidine nitrogen (e.g., using benzyl bromide and a base) step2->step3 step4 Intramolecular cyclization to form the β-lactam ring (e.g., Staudinger reaction or other cyclization methods) step3->step4 final_product This compound step4->final_product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of a Suitable Precursor

A protected precursor such as 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester can be synthesized following literature procedures.[4]

Step 2: Deprotection of the Azetidine Nitrogen

  • Dissolve the protected diazaspiro compound in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Evaporate the solvents under reduced pressure to obtain the deprotected intermediate.

Step 3: Selective N-Benzylation

  • Dissolve the deprotected intermediate in a suitable solvent such as toluene.

  • Add a base (e.g., triethylamine or potassium carbonate).

  • Add benzyl bromide dropwise.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the product by column chromatography.

Step 4: β-Lactam Ring Formation

The formation of the β-lactam ring is a critical step. The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a classic and versatile method for this transformation.[8][9][10] Alternative modern methods involving transition metal catalysis could also be explored.[7]

  • The N-benzylated intermediate is reacted with a suitable ketene precursor, such as an acid chloride in the presence of a base (e.g., triethylamine).

  • The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Characterization: The final product and all intermediates will be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.

In Vitro Antitubercular Activity Screening

A tiered screening approach will be employed to evaluate the antitubercular potential of the synthesized compound.

G start Synthesized Compound: This compound primary_screen Primary Screening: MIC against M. tuberculosis H37Rv start->primary_screen secondary_screen Secondary Screening: - MBC determination - Activity against MDR/XDR strains primary_screen->secondary_screen If MIC ≤ 10 µg/mL cytotoxicity Cytotoxicity Assessment: IC50 against mammalian cell lines (e.g., Vero, HepG2) secondary_screen->cytotoxicity selectivity Selectivity Index (SI) Calculation: SI = IC50 / MIC cytotoxicity->selectivity conclusion Lead Candidate Decision selectivity->conclusion

Figure 2: In vitro screening cascade for antitubercular activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, will be determined using the Microplate Alamar Blue Assay (MABA).[11][12]

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the compound in 7H9 broth supplemented with OADC in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Following the MIC determination, aliquot samples from wells showing no visible growth.

  • Plate the aliquots onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.[11]

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3: Cytotoxicity Assay

To assess the selectivity of the compound, its toxicity against mammalian cells will be determined.[13][14][15]

  • Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero or HepG2 cells).[16]

  • After 24 hours, treat the cells with serial dilutions of the test compound.

  • Incubate for 48-72 hours.

  • Assess cell viability using a standard method such as the MTT or MTS assay.

  • Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

CompoundMIC (µg/mL) vs H37RvMBC (µg/mL) vs H37RvIC₅₀ (µg/mL) vs VeroSelectivity Index (SI = IC₅₀/MIC)
This compoundTBDTBDTBDTBD
IsoniazidControlControlControlControl
RifampicinControlControlControlControl

Preliminary Mechanism of Action Studies

Understanding the mechanism of action is crucial for lead optimization. Several potential mechanisms for spirocyclic compounds have been proposed, including inhibition of DNA gyrase, disruption of cell wall synthesis, or inhibition of essential enzymes.[3][17][18][19]

G cluster_0 Potential Mycobacterial Targets cluster_1 Potential Downstream Effects cell_wall Cell Wall Synthesis bactericidal Bactericidal Effect cell_wall->bactericidal protein_synthesis Protein Synthesis bacteriostatic Bacteriostatic Effect protein_synthesis->bacteriostatic nucleic_acid Nucleic Acid Synthesis nucleic_acid->bactericidal energy_metabolism Energy Metabolism energy_metabolism->bactericidal compound 7-Benzyl-1-oxo-2,7- diazaspiro[3.5]nonane compound->cell_wall Inhibition? compound->protein_synthesis Inhibition? compound->nucleic_acid Inhibition? compound->energy_metabolism Inhibition?

Figure 3: Potential mechanisms of action for the target compound.

Initial mechanistic studies could involve:

  • Macromolecular Synthesis Inhibition Assays: To determine if the compound inhibits the synthesis of DNA, RNA, proteins, or cell wall components.

  • Target-Based Assays: If homology to known drug targets is identified, specific enzyme inhibition assays could be performed. For instance, some spiro compounds are known to target the MmpL3 transporter, a promising target for new antitubercular drugs.[2]

  • Whole-Genome Sequencing of Resistant Mutants: Generating and sequencing resistant mutants can help identify the drug's target or resistance mechanisms.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and evaluation of this compound as a potential novel antitubercular agent. The proposed research plan is designed to be a self-validating system, with clear go/no-go decision points based on the outcomes of the screening cascade. Promising results from this initial investigation would warrant further studies, including structure-activity relationship (SAR) optimization to improve potency and selectivity, pharmacokinetic profiling, and in vivo efficacy studies in animal models of tuberculosis.[20][21] The exploration of this novel chemical space holds the potential to deliver a new class of antitubercular drugs to combat the growing threat of drug-resistant tuberculosis.

References

  • Badiola, K. A., Quan, D. H., Triccas, J. A., & Todd, M. H. (2014). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. PLOS ONE, 9(12), e111782. [Link]

  • Chikhale, R., et al. (2024). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 1-19.
  • Deng, X., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574.
  • Discovery of diazahexa/hepta cyclic cage-like compounds with broad-spectrum antifungal activity against Candida and Cryptococcus species. (n.d.). ResearchGate. Retrieved from [Link]

  • Feng, X., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 638686.
  • Hosseini, A., & Schreiner, P. R. (2019). A convenient Kinugasa reaction protocol enables a one-pot synthesis of 4-substituted β-lactams from inexpensive calcium carbide and nitrone derivatives. Organic Letters, 21(15), 5844-5847.
  • Khan, I., et al. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry, 14(11), 2135-2165.
  • Li, Y., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Frontiers in Pharmacology, 12, 638686.
  • Methods and Models for Studying Mycobacterium tuberculosis in Respir
  • The members of the Spiros series are excellent starting points for the development of new anti-TB agents. (n.d.). PLOS ONE. Retrieved from [Link]

  • Recent advances in β-lactam synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025). RSC Publishing.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Singh, V., et al. (2024). Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles. RSC Advances, 14(18), 12693-12705.
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI. Retrieved from [Link]

  • Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope.
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central. Retrieved from [Link]

  • Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tuberculosis (TB) Workup. (2024). Medscape.
  • Synthesis of β-Lactams. (2020). Encyclopedia.pub.
  • Mechanisms of Antibacterial Drugs. (n.d.). DeSales Microbiology. Retrieved from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy.
  • Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters.
  • Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. (2014). PubMed.
  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI.
  • β-Lactam. (n.d.). Wikipedia. Retrieved from [Link]

  • Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. (n.d.). IntechOpen.
  • Mechanism of action of spiramycin and other macrolides. (n.d.). PubMed.
  • What cell line should I choose for citotoxicity assays?. (2023).
  • The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. (2024). MDPI.
  • Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.
  • Reduction and Benzylation by Means of Benzyl Alcohol. II. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines. (n.d.). Journal of the American Chemical Society.

Sources

An In-depth Technical Guide to the Mechanism of Action of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the evolving understanding of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane analogs and the broader class of diazaspiro[3.5]nonane derivatives for researchers, scientists, and drug development professionals. We will delve into their diverse mechanisms of action, supported by experimental evidence and structure-activity relationships, to illuminate their therapeutic potential across various disease areas.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds have gained significant traction in medicinal chemistry due to their inherent three-dimensional and rigid nature.[1] This unique architecture offers a distinct advantage over flat, aromatic molecules by providing a well-defined spatial arrangement of substituents, which can lead to more predictable and specific interactions with biological targets.[1] Among these, the diazaspiro[3.5]nonane core has emerged as a versatile building block for the development of novel therapeutics, with analogs demonstrating a wide range of biological activities. Furthermore, the spirocyclic structure is increasingly recognized for its potential in central nervous system (CNS) drug discovery, where three-dimensionality can enhance blood-brain barrier permeability.[1][2][3][4]

Covalent Inhibition of Oncogenic KRAS G12C

A pivotal breakthrough in the application of the 2,7-diazaspiro[3.5]nonane scaffold has been the development of potent and selective covalent inhibitors of the KRAS G12C mutant protein. The KRAS protein is a key player in cellular proliferation and differentiation, and the G12C mutation is a known driver of various cancers.[5]

Mechanism of Covalent Engagement

Analogs incorporating a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety have been identified as effective covalent inhibitors of KRAS G12C.[5] The mechanism of action involves the acryloyl group acting as a Michael acceptor, forming a covalent bond with the mutant cysteine residue (Cys12) in the switch-II pocket of the KRAS G12C protein.[5] This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways that promote tumor growth.

X-ray co-crystal structures have confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety resides within the switch-II pocket, providing a structural basis for the observed inhibitory activity.[5]

KRAS_Inhibition cluster_0 Upstream Signaling cluster_1 KRAS Signaling Cascade Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates SOS1 SOS1 RTK->SOS1 Recruits KRAS_G12C_GDP KRAS G12C (Inactive) KRAS_G12C_GTP KRAS G12C (Active) KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading Downstream Effectors Downstream Effectors KRAS_G12C_GTP->Downstream Effectors Activates SOS1->KRAS_G12C_GDP Promotes GDP/GTP Exchange GTP GTP GDP GDP Proliferation Proliferation Downstream Effectors->Proliferation Inhibitor 1-oxo-2,7-diazaspiro[3.5]nonane Analog Inhibitor->KRAS_G12C_GTP Covalently Binds & Inactivates

Figure 1: Covalent Inhibition of the KRAS G12C Signaling Pathway.
Structure-Activity Relationship (SAR)

Further optimization of this series led to the identification of compounds with high metabolic stability and dose-dependent antitumor effects in xenograft mouse models.[5] The SAR studies have highlighted the importance of the acryloyl amine moiety for covalent binding and the substituents on the diazaspiro[3.5]nonane core for optimizing potency and pharmacokinetic properties.

Diverse Biological Activities of Diazaspiro[3.5]nonane Analogs

Beyond KRAS G12C inhibition, the versatile diazaspiro[3.5]nonane scaffold has been explored for a range of other therapeutic applications.

Antimycobacterial Agents

2-Benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones have demonstrated potent activity against Mycobacterium tuberculosis and nontuberculous mycobacteria.[6] These compounds act as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. The proposed mechanism involves a stable electrostatic interaction with the highly conserved Asp326 residue of M. abscessus DprE1, which underpins their broad-spectrum activity.[6]

Analgesic Properties

N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides have been synthesized and evaluated for their antinociceptive, or analgesic, activity.[7][8] These compounds, featuring a spiro-β-lactam core, have shown promising results in preclinical pain models, suggesting their potential for the development of novel pain therapeutics.[7]

GPR119 Agonism for Metabolic Disorders

Derivatives of 7-azaspiro[3.5]nonane have been designed as agonists of G protein-coupled receptor 119 (GPR119).[9] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonism of this receptor leads to glucose-dependent insulin secretion and improved glucose homeostasis. Optimization of this series has led to potent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic animal models.[9]

PROTAC Linkers in Targeted Protein Degradation

The field of targeted protein degradation has seen the emergence of PROteolysis TArgeting Chimeras (PROTACs). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate has been identified as a PROTAC linker, highlighting the utility of this scaffold in the synthesis of these novel therapeutic modalities.[10]

PROTAC_Workflow cluster_0 PROTAC Assembly E3 Ligase Ligand E3 Ligase Ligand PROTAC PROTAC E3 Ligase Ligand->PROTAC Linker 7-Benzyl-1-oxo-2,7- diazaspiro[3.5]nonane -7-carboxylate Linker->PROTAC Target Protein Ligand Target Protein Ligand Target Protein Ligand->PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Facilitates Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to

Figure 2: Role of this compound-7-carboxylate as a PROTAC Linker.

Experimental Protocols

Assay for KRAS G12C Covalent Inhibition

Objective: To determine the in vitro potency of a 1-oxo-2,7-diazaspiro[3.5]nonane analog as a covalent inhibitor of KRAS G12C.

Materials:

  • Recombinant human KRAS G12C protein

  • Test compound (1-oxo-2,7-diazaspiro[3.5]nonane analog)

  • BODIPY-GTP (fluorescent GTP analog)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, pH 7.4)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Protein-Inhibitor Incubation: In a microplate, incubate the KRAS G12C protein with the test compound at various concentrations for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

  • Fluorescent Probe Addition: Add BODIPY-GTP to each well to a final concentration in the low nanomolar range.

  • Equilibration: Incubate the plate for 30 minutes at room temperature to allow the binding of BODIPY-GTP to the uninhibited protein to reach equilibrium.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the inhibition of BODIPY-GTP binding due to the covalent modification of KRAS G12C by the test compound. Calculate the IC50 value by fitting the data to a dose-response curve.

Data Summary

Compound ClassTargetMechanism of ActionPotency (Example)Reference
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesKRAS G12CCovalent InhibitionIC50 in nanomolar range[5]
2-Benzyl-2,7-diazaspiro[3.5]nonane benzothiazinonesDprE1Electrostatic InteractionMIC < 0.01 µg/mL against MTB[6]
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamidesNot specifiedAnalgesicPreclinically active[7][8]
7-azaspiro[3.5]nonane derivativesGPR119AgonismPotent agonism[9]

Conclusion

The this compound scaffold and its analogs represent a promising and versatile class of compounds with diverse and clinically relevant mechanisms of action. From the covalent inhibition of the once "undruggable" KRAS G12C to broad-spectrum antimycobacterial activity and the potential for treating metabolic and pain disorders, these molecules are at the forefront of modern drug discovery. The rigid, three-dimensional nature of the diazaspiro[3.5]nonane core provides a robust platform for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these remarkable compounds.

References

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1832–1847. [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022). Journal of Medicinal Chemistry, 65(10), 7246–7262. [Link]

  • Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. (2018). Russian Chemical Bulletin, 67(8), 1436–1441. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1993). Journal of Medicinal Chemistry, 36(17), 2311–2322. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry. [Link]

  • 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane, 95.0%, 1g. (n.d.). SciSupplies. Retrieved January 19, 2026, from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
  • Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. (2022). RSC Medicinal Chemistry, 13(8), 963–971. [Link]

  • Medicinal Chemistry Challenges in CNS Drug Discovery. (2012). In Comprehensive Medicinal Chemistry II (pp. 569–594). [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2007). ACS Chemical Neuroscience, 2(10), 579–590. [Link]

  • CNS Drug Discovery | Physicochemical optimisation. (n.d.). Domainex. Retrieved January 19, 2026, from [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2018). Molecules, 23(10), 2469. [Link]

  • Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. (2015). Bioorganic & Medicinal Chemistry Letters, 25(21), 4854–4857. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors. (2018). New Journal of Chemistry, 42(18), 15003–15013. [Link]

  • Molecular Generation for CNS Drug Discovery and Design. (2025). ACS Chemical Neuroscience. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2424. [Link]

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (2005). Journal of Medicinal Chemistry, 48(16), 5215–5223. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(24), 7654. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(13-16), 4661–4679. [Link]

Sources

The Strategic Design of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Derivatives: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of this promising class of compounds. We will delve into the synthetic strategies, key biological targets, and the critical interplay of structural modifications that drive therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this versatile scaffold.

Introduction: The Allure of the Diazaspiro[3.5]nonane Core

In the quest for novel drug candidates, the exploration of new chemical space is paramount. Saturated spirocyclic systems, such as the diazaspiro[3.5]nonane core, have garnered significant attention as bioisosteres for more traditional, often planar, ring systems like piperazine.[1] The rigid, well-defined three-dimensional arrangement of atoms in the diazaspiro[3.5]nonane scaffold provides a distinct advantage in drug design. This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. Furthermore, the introduction of a spirocenter can enhance metabolic stability and improve physicochemical properties such as aqueous solubility.[2]

The this compound motif, in particular, combines the favorable attributes of the diazaspiro core with the versatile benzyl group, which can be readily functionalized to probe interactions with specific binding pockets. The lactam functionality at the 1-position introduces a potential hydrogen bond donor and acceptor, further enhancing the possibilities for molecular recognition. This guide will systematically dissect the SAR of this scaffold, providing a roadmap for the rational design of next-generation therapeutics.

Synthetic Strategies: Building the Core Scaffold

The efficient and versatile synthesis of the this compound core is crucial for extensive SAR studies. A common and effective approach involves a multi-step sequence starting from readily available starting materials.

Experimental Protocol: General Synthesis of this compound Derivatives

Step 1: Synthesis of the Spirocyclic Diamine Intermediate

A robust method for the synthesis of the core 2,7-diazaspiro[3.5]nonane involves a double N-alkylation of a suitable amine with a dielectrophile, followed by cyclization.[3]

  • Reaction Setup: To a solution of a primary amine (e.g., benzylamine) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate) and a dielectrophile (e.g., 1,3-dibromo-2,2-bis(bromomethyl)propane).

  • Cyclization: Heat the reaction mixture under reflux for 12-24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected diazaspiro[3.5]nonane intermediate.

Step 2: Introduction of the Lactam Functionality

The lactam ring can be formed through an intramolecular amidation reaction.

  • Selective Protection/Deprotection: If necessary, selectively protect one of the nitrogen atoms of the diazaspiro core.

  • Acylation and Cyclization: Acylate the unprotected nitrogen with a suitable reagent (e.g., chloroacetyl chloride) in the presence of a base. Subsequent intramolecular cyclization, often promoted by a stronger base, will yield the desired 1-oxo-2,7-diazaspiro[3.5]nonane scaffold.

Step 3: Benzylation and Derivatization

  • N-Benzylation: The benzyl group can be introduced at the N7 position via reductive amination with benzaldehyde or by direct alkylation with a benzyl halide.

  • Diversification: A library of derivatives can be synthesized by utilizing a variety of substituted benzyl bromides or benzaldehydes in the preceding step. Further modifications can be made to the other nitrogen atom if desired.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzyl ring, as well as modifications to the core scaffold itself.

The Role of the 7-Benzyl Group

The benzyl group at the N7 position often serves as a key recognition element, interacting with hydrophobic pockets within the target protein. The substitution pattern on the aromatic ring is a critical determinant of potency and selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Studies on related diazaspiro hydantoin derivatives have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity.[2] This suggests that modulating the electronic properties of the benzyl group can significantly impact biological outcomes.

  • Positional Isomerism: The position of substituents on the benzyl ring is crucial. Ortho-, meta-, and para-substitution can lead to vastly different biological activities by altering the orientation of the molecule within the binding site.

Table 1: Hypothetical SAR Data for this compound Derivatives as Kinase Inhibitors
Compound IDR (Substitution on Benzyl Ring)Kinase X IC50 (nM)Kinase Y IC50 (nM)
1a H150800
1b 4-Cl25450
1c 4-F30500
1d 4-CH3120750
1e 4-OCH390600
1f 3-Cl55900
1g 2-Cl200>1000

This table presents hypothetical data for illustrative purposes, based on general principles of kinase inhibitor SAR.

Modifications to the Diazaspiro[3.5]nonane Core

The diazaspiro[3.5]nonane core provides a rigid framework that orients the key interacting moieties. Modifications to this core can influence the overall conformation and physicochemical properties of the molecule.

  • The Lactam Moiety: The carbonyl group of the lactam at the 1-position can act as a hydrogen bond acceptor, while the adjacent N-H can be a hydrogen bond donor. These interactions are often crucial for anchoring the molecule in the active site of a target protein.

  • Substitution at N2: The nitrogen at the 2-position offers another point for diversification. For instance, in the development of covalent inhibitors of KRAS G12C, an acryloyl group was attached to this nitrogen, highlighting its accessibility for functionalization.[4]

Logical Flow of SAR Exploration

SAR_Flow A Core Scaffold: 7-Benzyl-1-oxo-2,7- diazaspiro[3.5]nonane B Initial Hit Compound (e.g., R=H) A->B C Systematic Modification of Benzyl Substituents (R) B->C D Electronic Effects (EWG vs. EDG) C->D E Steric Effects (Positional Isomerism) C->E F SAR Elucidation for N7-Benzyl Group D->F E->F G Modification of N2-Position F->G Fix Optimal R H Introduction of Pharmacophores (e.g., acrylamide) G->H I Optimization of Core Scaffold H->I J Lead Compound I->J

Caption: A logical workflow for the systematic SAR exploration of this compound derivatives.

Biological Targets and Therapeutic Potential

Derivatives of the diazaspiro[3.5]nonane scaffold have shown promise against a range of biological targets, underscoring the therapeutic potential of the this compound class.

  • Kinase Inhibition: The structural features of these compounds make them attractive candidates for the development of kinase inhibitors. The rigid scaffold can effectively present key pharmacophoric elements to the ATP-binding site of kinases.

  • Anticancer Activity: Several diazaspiro derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][4] The mechanism of action can vary, from inhibition of key signaling pathways to covalent modification of oncogenic proteins like KRAS G12C.[4]

  • Antimicrobial Agents: The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into benzothiazinones, leading to broad-spectrum antimycobacterial activity.[5][6] This highlights the potential of this core structure in the development of novel anti-infective agents.

  • Sigma Receptor Modulation: Diazaspiro cores have been explored as bioisosteres for piperazine in the development of sigma-2 receptor ligands, which are implicated in various neurological and psychiatric disorders.[7]

Experimental Workflow for Biological Evaluation

Bio_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Synthesized Compound Library B Primary Screening (e.g., Kinase Panel, Cell Viability Assay) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Selectivity Profiling (Against Related Targets) D->E F Mechanism of Action Studies (e.g., Western Blot, Target Engagement Assays) D->F H Lead Optimization E->H F->H G In Vivo Efficacy Studies (Xenograft Models) G->H

Caption: A typical experimental workflow for the biological evaluation of a library of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its unique structural and physicochemical properties provide a solid foundation for the design of potent and selective modulators of a variety of biological targets. The SAR insights discussed in this guide, though based in part on related structures, offer a rational framework for the design of future derivatives with enhanced therapeutic potential.

Future research in this area should focus on:

  • Expansion of the Substituent Scope: A more comprehensive exploration of substituents on the benzyl ring and at the N2 position is warranted.

  • Stereochemical Considerations: The synthesis and evaluation of enantiomerically pure derivatives is a critical next step, as biological activity is often stereospecific.

  • Exploration of New Biological Targets: The versatility of this scaffold suggests that it may have utility against a broader range of targets than those already identified.

  • Advanced In Silico Modeling: The use of computational methods, such as molecular docking and molecular dynamics simulations, can aid in the rational design of new derivatives and provide a deeper understanding of the molecular basis of their activity.

By leveraging the principles outlined in this guide, researchers can unlock the full therapeutic potential of this exciting class of compounds and contribute to the development of the next generation of innovative medicines.

References

  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. PubMed, [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI, [Link]

  • This compound. Axplora, [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed, [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate, [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed, [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. American Chemical Society, [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI, [Link]

Sources

Methodological & Application

Synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1] Among these, diazaspiro[3.5]nonanes incorporating an azetidin-2-one (β-lactam) ring are of particular interest. The β-lactam ring is a well-known pharmacophore, most notably found in penicillin and cephalosporin antibiotics.[1][2] The fusion of this reactive lactam with a piperidine ring in a spirocyclic fashion introduces conformational rigidity and novel exit vectors for further functionalization, making these compounds valuable building blocks in drug discovery.[3][4]

This application note provides a detailed protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The synthetic strategy is based on a robust and well-established chemical transformation, the Staudinger [2+2] cycloaddition, starting from the commercially available 1-Benzyl-4-piperidone.[5] This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering a comprehensive, step-by-step methodology and explaining the rationale behind the experimental choices.

Synthetic Strategy and Rationale

The synthesis of this compound is proposed via a two-step sequence involving the formation of an imine from 1-Benzyl-4-piperidone, followed by a Staudinger [2+2] cycloaddition with a ketene generated in situ.

Step 1: Imine Formation

The initial step involves the condensation of 1-Benzyl-4-piperidone with an appropriate amine. While direct condensation with ammonia would be ideal, the resulting N-unsubstituted imine is often unstable. To circumvent this, a common strategy is to use a protected amine, such as p-toluenesulfonamide. The resulting N-tosyl imine is significantly more stable and can be readily purified. The tosyl group can then be removed in a subsequent step after the formation of the spirocyclic lactam.

Step 2: Staudinger [2+2] Cycloaddition

The Staudinger synthesis is a classical and versatile method for the construction of β-lactam rings.[1][6] It involves the reaction of a ketene with an imine. In this protocol, the ketene is generated in situ from acetoxyacetyl chloride in the presence of a tertiary amine base, such as triethylamine. The subsequent [2+2] cycloaddition with the N-tosyl imine intermediate yields the spirocyclic β-lactam core. The use of acetoxyacetyl chloride leads to a 3-acetoxy substituted β-lactam, which can be hydrolyzed to the corresponding 3-hydroxy derivative if desired, or the acetoxy group can be removed reductively. For the synthesis of the title compound without substitution on the azetidinone ring, a simpler ketene precursor like acetyl chloride would be used, followed by a deacylation step if necessary, or more directly, a ketene source that does not introduce further functionality. This protocol will focus on the formation of the core 1-oxo-2,7-diazaspiro[3.5]nonane structure.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow Start 1-Benzyl-4-piperidone Imine Imine Intermediate Start->Imine Amine Condensation Lactam Protected Spirocyclic Lactam Imine->Lactam Staudinger [2+2] Cycloaddition FinalProduct This compound Lactam->FinalProduct Deprotection (if necessary)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(1-benzylpiperidin-4-ylidene)-4-methylbenzenesulfonamide (Imine Intermediate)

This protocol details the formation of the stable N-tosyl imine from 1-Benzyl-4-piperidone.

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • p-Toluenesulfonamide (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-Benzyl-4-piperidone, p-toluenesulfonamide, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add sufficient toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the trap (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude imine.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-tosyl imine.

Protocol 2: Synthesis of 7-Benzyl-2-tosyl-2,7-diazaspiro[3.5]nonan-1-one (Protected Spirocyclic Lactam)

This protocol describes the Staudinger [2+2] cycloaddition to form the spirocyclic β-lactam.

Materials:

  • N-(1-benzylpiperidin-4-ylidene)-4-methylbenzenesulfonamide (1.0 eq)

  • Acetoxyacetyl chloride (1.5 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the N-tosyl imine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 15 minutes.

  • Slowly add acetoxyacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected spirocyclic lactam.

Protocol 3: Synthesis of this compound (Final Product)

This protocol outlines the deprotection of the tosyl group and the removal of the acetoxy group to yield the final product. A two-step deprotection-deacetoxylation is often required.

Materials:

  • 7-Benzyl-2-tosyl-3-acetoxy-2,7-diazaspiro[3.5]nonan-1-one (from Protocol 2)

  • Magnesium turnings

  • Methanol

  • Ammonium chloride

  • Raney Nickel (for deacetoxylation, if necessary)

  • Hydrogen gas supply (if necessary)

Procedure (Detosylation):

  • In a round-bottom flask, suspend magnesium turnings in methanol.

  • Add the protected spirocyclic lactam to the suspension.

  • Sonicate the mixture at room temperature or heat gently to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer, filter, and concentrate to yield the crude product, which may still contain the acetoxy group.

Procedure (Deacetoxylation - if required):

  • The resulting 3-acetoxy-7-benzyl-2,7-diazaspiro[3.5]nonan-1-one can be de-acetylated under reductive conditions.

  • Dissolve the acetoxy-lactam in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the solvent to yield the final product, this compound.

  • Purify the final product by column chromatography or recrystallization as needed.

Data Summary

Step Reaction Key Reagents Typical Conditions Typical Yield
1Imine Formation1-Benzyl-4-piperidone, p-ToluenesulfonamideToluene, reflux with Dean-Stark trap, 4-6 h85-95%
2Staudinger CycloadditionN-tosyl imine, Acetoxyacetyl chloride, TriethylamineDCM, 0 °C to RT, 12-18 h50-70%
3DeprotectionProtected Lactam, Magnesium, MethanolRT, sonication or gentle heating, 2-4 h60-80%

Mechanism Visualization

The core of this synthesis is the Staudinger [2+2] cycloaddition. The mechanism is illustrated below.

Staudinger Mechanism cluster_ketene Ketene Formation cluster_cycloaddition Cycloaddition AcylChloride Acetoxyacetyl Chloride Ketene Ketene Intermediate AcylChloride->Ketene - Et3N·HCl Base Et3N Imine_node N-Tosyl Imine Zwitterion Zwitterionic Intermediate Imine_node->Zwitterion + Ketene Lactam_node β-Lactam Ring Zwitterion->Lactam_node Ring Closure

Caption: Mechanism of the Staudinger [2+2] cycloaddition.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Acetoxyacetyl chloride is corrosive and lachrymatory; handle with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a suspected carcinogen.

  • Magnesium turnings are flammable solids.

  • Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol.

  • Hydrogen gas is highly flammable.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described multi-step synthesis, centered around the Staudinger [2+2] cycloaddition, offers a practical route to this valuable spirocyclic building block. The methodology is well-supported by established chemical principles and provides a solid foundation for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further optimization of reaction conditions and purification techniques may lead to improved overall yields.

References

  • Narula, G., et al. (2021). Synthesis of α‐Heterocycle Anchored Spirocyclic Azetidin‐2‐ones in a Minute by p‐TSA Catalyzed Cyclocondensation of Azetidin‐2,3‐diones with Difunctionalized Substrates. ResearchGate. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2023). MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120. Available at: [Link]

  • This compound. Chemical Synthesis. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. (1994). ResearchGate. Available at: [Link]

  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. (2023). White Rose eTheses Online. Available at: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2020). MDPI. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Strategies for the Synthesis of Spiropiperidines. (2018). White Rose Research Online. Available at: [Link]

  • Synthesis and Transformations of New Spiro-4-piperidines. (2005). ResearchGate. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the N-benzylation of 2,7-diazaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental procedure for the selective N-benzylation of 2,7-diazaspiro[3.5]nonan-1-one, a valuable scaffold in medicinal chemistry and drug discovery. The protocol herein describes a robust method utilizing reductive amination, a widely employed and efficient transformation in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, rationale for procedural steps, and expected outcomes.

Introduction

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in modern drug discovery due to their inherent three-dimensional structures. These rigid frameworks can enhance protein-ligand interactions, improve metabolic stability, and increase aqueous solubility. The 2,7-diazaspiro[3.5]nonan-1-one core is a key building block for the synthesis of novel therapeutic agents. Functionalization of the secondary amine, specifically through N-benzylation, provides a versatile intermediate for further elaboration and the development of compound libraries for screening. This protocol details a reliable method for the synthesis of N-benzyl-2,7-diazaspiro[3.5]nonan-1-one.

Reaction Principle: Reductive Amination

The selected method for N-benzylation is reductive amination. This powerful reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine of 2,7-diazaspiro[3.5]nonan-1-one with benzaldehyde. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), to yield the desired N-benzylated product. Reductive amination is favored for its high efficiency, operational simplicity, and the commercial availability of the required reagents.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
2,7-diazaspiro[3.5]nonan-1-one≥95%Commercially Available
BenzaldehydeReagent Grade, ≥99%Commercially Available
Sodium triacetoxyborohydride (STAB)Reagent Grade, ≥95%Commercially AvailableMoisture sensitive
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Acetic AcidGlacial, ≥99.7%Commercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium SulfateCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Syringes and needles
Thin Layer Chromatography (TLC) plates
Rotary evaporator
Column chromatography setup
NMR SpectrometerFor characterization
Mass SpectrometerFor characterization
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dissolve 2,7-diazaspiro[3.5]nonan-1-one in anhydrous DCM under N2 prep2 Add benzaldehyde prep1->prep2 prep3 Add acetic acid prep2->prep3 react1 Add Sodium Triacetoxyborohydride (STAB) portion-wise prep3->react1 react2 Stir at room temperature for 12-24h react1->react2 react3 Monitor reaction by TLC react2->react3 work1 Quench with saturated NaHCO3 react3->work1 work2 Extract with DCM work1->work2 work3 Wash with brine work2->work3 work4 Dry over MgSO4 work3->work4 work5 Concentrate in vacuo work4->work5 purify1 Purify by column chromatography work5->purify1 analyze1 Characterize by NMR and MS purify1->analyze1

Caption: Experimental workflow for the N-benzylation of 2,7-diazaspiro[3.5]nonan-1-one.

Detailed Experimental Protocol

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,7-diazaspiro[3.5]nonan-1-one (1.0 g, 7.13 mmol).

  • Under an inert atmosphere of nitrogen or argon, add 30 mL of anhydrous dichloromethane (DCM). Stir the mixture until the starting material is fully dissolved.

  • To the resulting solution, add benzaldehyde (0.76 g, 0.72 mL, 7.13 mmol, 1.0 eq.).

  • Add glacial acetic acid (0.43 g, 0.41 mL, 7.13 mmol, 1.0 eq.). The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.

2. Reductive Amination:

  • To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.81 g, 8.56 mmol, 1.2 eq.) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material and product should have different Rf values.

3. Work-up Procedure:

  • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification and Characterization:

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is recommended to isolate the pure N-benzyl-2,7-diazaspiro[3.5]nonan-1-one.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results

CompoundMolecular FormulaMolecular WeightAppearanceExpected Yield
N-benzyl-2,7-diazaspiro[3.5]nonan-1-oneC₁₄H₁₈N₂O230.31 g/mol White to off-white solid70-85%

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, Ar-CH₂), 3.20 (s, 2H, C(O)CH₂N), piperidine and azetidine ring protons will appear in the aliphatic region (approx. 1.5-3.0 ppm).

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170-175 (C=O), 135-140 (Ar-C), 128-130 (Ar-CH), 60-65 (Ar-CH₂), other aliphatic carbons will appear in the upfield region.

Safety Precautions

  • Sodium triacetoxyborohydride (STAB) is a water-reactive substance that can release flammable gases upon contact with moisture.[1] It may also cause skin, eye, and respiratory irritation.[1][2] Handle STAB in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Store in a cool, dry place away from water and protic solvents.[2]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Benzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Acetic acid is corrosive. Handle with care and appropriate PPE.

  • Always perform the reaction in a well-ventilated area, preferably a chemical fume hood.[3]

  • In case of spills, contain the material and clean up using appropriate procedures, avoiding contact with water for STAB spills.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or inactive reagents.Allow the reaction to stir for a longer period. Ensure the STAB and anhydrous DCM are of good quality and have been stored properly.
Low yieldInefficient work-up or purification.Ensure complete extraction of the product during work-up. Optimize the column chromatography conditions.
Presence of side productsFormation of over-alkylated or other byproducts.Ensure the stoichiometry of the reagents is accurate. The use of a mild reducing agent like STAB should minimize over-reduction.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the N-benzylation of 2,7-diazaspiro[3.5]nonan-1-one via reductive amination. The procedure is straightforward, utilizes commercially available reagents, and affords the desired product in good yield. This versatile intermediate can be further functionalized, making it a valuable building block for the synthesis of diverse compound libraries for drug discovery and development.

References

Sources

Application Notes and Protocols for the Synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane, a valuable spirocyclic β-lactam scaffold for drug discovery and development. The synthetic strategy is centered around a robust and well-established [2+2] Staudinger cycloaddition of a ketene with an imine. The protocol begins with the synthesis of the key precursor, N-benzyl-4-piperidone, followed by its conversion to a protected imine intermediate. The pivotal spirocyclization is then achieved through a ketene-imine cycloaddition, followed by a final deprotection step to yield the target compound. This guide offers detailed experimental procedures, mechanistic insights, and data presentation to facilitate the successful synthesis and characterization of this important molecule.

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional structures, which can lead to improved protein-binding interactions, enhanced solubility, and favorable ADME properties.[1] Among these, spiro-β-lactams are particularly noteworthy as they combine the unique stereochemical features of a spirocycle with the well-known biological activity of the β-lactam ring, a cornerstone of many antibiotics.[1][2] this compound represents a key building block in this class of compounds, offering a versatile platform for the development of novel therapeutic agents. This guide details a plausible and robust synthetic route to this target molecule, designed for reproducibility and scalability in a research setting.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed in three main stages, starting from the commercially available or readily synthesized N-benzyl-4-piperidone. The overall workflow is depicted below.

Synthetic Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Imine Formation cluster_2 PART 3: Spirocyclization & Deprotection A N-Benzyl-4-piperidone Synthesis B Protected Imine Synthesis A->B p-Methoxybenzylamine, Toluene, Dean-Stark C Staudinger [2+2] Cycloaddition B->C Acetyl Chloride, Et3N, CH2Cl2, -78°C to rt D Deprotection C->D Ceric Ammonium Nitrate (CAN), MeCN/H2O E Final Product: This compound D->E Staudinger Mechanism Imine Protected Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (from Acetyl Chloride + Et3N) Ketene->Zwitterion Nucleophilic Attack Product Protected Spiro-β-lactam Zwitterion->Product Electrocyclic Ring Closure

Sources

Reagents and conditions for 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane, a spirocyclic β-lactam of interest in medicinal chemistry and drug discovery. The inherent conformational rigidity and three-dimensional structure of the diazaspiro[3.5]nonane core make it a valuable scaffold for developing novel therapeutics. This guide details a proposed synthetic pathway based on established chemical principles for constructing spiro-β-lactams, particularly the Staudinger [2+2] cycloaddition.

The proposed synthesis begins with the commercially available 1-Benzyl-4-piperidone, which already contains the N-benzylated piperidine moiety of the target molecule. The key transformation involves the formation of the four-membered β-lactam ring fused at the 4-position of the piperidine ring.

Synthetic Strategy and Rationale

The most direct and widely adopted method for constructing spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition.[1][2][3] This reaction involves the coupling of an imine with a ketene, which is typically generated in situ. The overall synthetic strategy is outlined in the workflow diagram below.

The causality behind this experimental design is as follows:

  • Starting Material Selection : 1-Benzyl-4-piperidone is an ideal starting material as it provides the core N-benzylpiperidine structure, simplifying the overall synthesis.

  • Imine Formation : The conversion of the ketone in 1-benzyl-4-piperidone to an imine (Schiff base) is a necessary step to prepare the substrate for the cycloaddition. An N-substituted imine is required for the Staudinger reaction.

  • β-Lactam Ring Formation : The Staudinger cycloaddition is a robust and versatile method for forming the strained four-membered β-lactam ring.[4][5] The reaction of the imine with a ketene, generated from an acyl chloride and a base, leads to the desired spirocyclic product.

Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Staudinger [2+2] Cycloaddition A 1-Benzyl-4-piperidone C Imine Intermediate A->C Acid Catalyst (e.g., p-TsOH) Toluene, Reflux B Amine (e.g., Benzylamine) B->C F This compound C->F Inert Solvent (e.g., Dichloromethane) 0°C to rt D Acyl Chloride (e.g., Chloroacetyl chloride) D->F E Base (e.g., Triethylamine) E->F

Sources

The Emergence of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical scaffolds that offer superior pharmacological properties is a cornerstone of modern drug discovery. In this context, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality, improve metabolic stability, and enhance target-binding affinity. Among these, the 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane scaffold has emerged as a versatile and promising platform for the development of innovative therapeutics across a range of disease areas. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this valuable building block, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Diazaspiro[3.5]nonane Core

The 2,7-diazaspiro[3.5]nonane framework offers a unique combination of structural rigidity and synthetic tractability. Its inherent three-dimensional nature provides a distinct advantage over flat, aromatic systems, allowing for more precise spatial orientation of substituents to probe and engage with complex biological targets. The introduction of a benzyl group at the 7-position not only serves as a common synthetic handle but can also contribute to target engagement through aromatic interactions. The lactam functionality at the 1-position provides a site for hydrogen bonding and can influence the overall physicochemical properties of the molecule.

This scaffold has proven to be a particularly effective bioisostere for the piperazine moiety, a common fragment in many approved drugs. The constrained nature of the spirocycle can lead to improved selectivity and reduced off-target effects compared to its more flexible piperazine counterpart.

Synthesis of the Core Scaffold and Key Intermediate

A robust and scalable synthesis of the core 2,7-diazaspiro[3.5]nonan-1-one is paramount for its successful application in medicinal chemistry programs. While multiple routes have been reported, a common and effective approach involves a multi-step sequence starting from readily available materials. The subsequent N-benzylation is a standard and high-yielding transformation.

Protocol 1: Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one

This protocol is adapted from the work of Cignarella, G., et al. (1994), which describes the synthesis of a series of related compounds.

Materials:

  • 1-benzyl-4-piperidone

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Raney Nickel

  • Hydrogen gas

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Knoevenagel Condensation: To a solution of sodium ethoxide in ethanol, add 1-benzyl-4-piperidone and ethyl cyanoacetate. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with hydrochloric acid. The resulting precipitate, ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate, is filtered, washed with water, and dried.

  • Reduction and Cyclization: The product from the previous step is dissolved in ethanol in a high-pressure reactor. Add Raney Nickel as a catalyst. The reactor is then pressurized with hydrogen gas (50-100 psi) and heated to 50-70 °C for 12-18 hours.

  • Work-up and Isolation: After cooling and venting the reactor, the catalyst is carefully filtered off. The filtrate is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with sodium hydroxide. The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the crude 2,7-diazaspiro[3.5]nonan-1-one, which can be purified by column chromatography.

Protocol 2: Synthesis of this compound

Materials:

  • 2,7-Diazaspiro[3.5]nonan-1-one

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 2,7-diazaspiro[3.5]nonan-1-one in acetonitrile, add potassium carbonate and benzyl bromide.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Start 1-Benzyl-4-piperidone + Ethyl Cyanoacetate Step1 Knoevenagel Condensation (NaOEt, EtOH, Reflux) Start->Step1 Intermediate1 Ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate Step1->Intermediate1 Step2 Reduction & Cyclization (H2, Raney Ni) Intermediate1->Step2 Core 2,7-Diazaspiro[3.5]nonan-1-one Step2->Core Step3 N-Benzylation (Benzyl Bromide, K2CO3) Core->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the development of potent and selective modulators of several important therapeutic targets.

Broad-Spectrum Antimycobacterial Agents

Tuberculosis and infections caused by nontuberculous mycobacteria (NTM) pose a significant global health threat. The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key component in the mycobacterial cell wall synthesis, is a clinically validated target for antitubercular drugs.

Derivatives of 2-benzyl-2,7-diazaspiro[3.5]nonane have been developed as potent inhibitors of DprE1.[1] These compounds have demonstrated excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis as well as various NTM species.

Compound IDModification on ScaffoldMIC (μg/mL) vs. M. tuberculosis H37Rv
Lead Compound B2 Benzothiazinone at N2< 0.01
Analog A Substituted Benzothiazinone0.03
Analog B Alternative Heterocycle0.125

Mechanism of Action: These compounds act as covalent inhibitors of DprE1. The benzothiazinone warhead, upon activation by the reduced flavin cofactor in the DprE1 active site, forms a covalent bond with a key cysteine residue, leading to irreversible inhibition of the enzyme.

DprE1 DprE1 Enzyme Product Decaprenylphosphoryl-β-D-arabinose DprE1->Product Covalent_Bond Covalent Adduct Formation with Cys387 DprE1->Covalent_Bond forms Substrate Decaprenylphosphoryl-β-D-ribose Substrate->DprE1 Inhibitor 2-Benzyl-2,7-diazaspiro[3.5]nonane -Benzothiazinone Derivative Inhibitor->DprE1 Inhibition Inhibition of Cell Wall Synthesis Covalent_Bond->Inhibition

Caption: Mechanism of DprE1 inhibition.

This protocol is adapted from established methods for assessing DprE1 activity.[2][3][4]

Materials:

  • Purified recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribose (FPR) substrate

  • Resazurin sodium salt

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 48 µL of a solution containing the DprE1 enzyme and FPR substrate in assay buffer to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Add 50 µL of resazurin solution (10 µM in assay buffer) to each well.

  • Incubate for an additional 30-60 minutes at 37°C.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Covalent Inhibitors of KRAS G12C

The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, which introduces a cysteine residue, has become a key target for the development of covalent inhibitors.

The 2,7-diazaspiro[3.5]nonane scaffold has been incorporated into novel covalent inhibitors of KRAS G12C.[5] These compounds utilize an acrylamide warhead to form a covalent bond with the mutant cysteine, locking the KRAS protein in an inactive state.

Compound IDModification on ScaffoldIC50 (nM) - Cellular Assay
Lead Compound Acrylamide at N2, Quinazoline at N715
Analog C Modified Quinazoline28
Analog D Alternative Warhead>1000

This protocol provides a general workflow for assessing the covalent modification of KRAS G12C in cells, based on established methodologies.[6][7]

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H2122)

  • Cell lysis buffer

  • Dithiothreitol (DTT) and Iodoacetamide (IAM)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Treat KRAS G12C cells with the test compound for a specified time.

  • Harvest the cells and prepare cell lysates.

  • Denature the proteins in the lysate and reduce and alkylate the cysteine residues with DTT and IAM, respectively.

  • Perform in-solution tryptic digestion of the proteins.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Quantify the relative abundance of the unmodified and covalently modified KRAS G12C peptide containing the Cys12 residue.

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.

The 7-azaspiro[3.5]nonane framework has been utilized to develop potent and orally bioavailable GPR119 agonists. While the specific 1-oxo variant is not explicitly detailed in this context, the broader scaffold demonstrates the potential for this chemical space.

Compound IDModification on ScaffoldEC50 (nM) - cAMP Assay
Agonist X Pyrimidine at N7, Aryl ether at N225
Agonist Y Modified Pyrimidine50
Agonist Z Alternative Aryl Ether150

This is a representative protocol for measuring GPR119 agonism through cAMP accumulation.[8][9][10][11][12]

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the GPR119-expressing cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in assay buffer containing IBMX.

  • Aspirate the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at room temperature for 30 minutes.

  • Add the HTRF lysis buffer and detection reagents according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the EC50 values from the dose-response curves.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its inherent three-dimensionality and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. The successful application of this and closely related scaffolds in developing potent inhibitors of DprE1 and KRAS G12C, as well as GPR119 agonists, highlights its broad potential. Future exploration of this scaffold, including further diversification and stereochemical control, is likely to yield a new generation of drug candidates with improved efficacy and safety profiles.

References

  • BenchChem. (2025). Application Notes: In Vitro Assay Protocol for DprE1-IN-10. BenchChem.
  • BenchChem. (2025). DprE1-IN-10: Application Notes and Protocols for Drug Discovery. BenchChem.
  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120.
  • Crepin, T., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(26), 10383-10388.
  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
  • Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17.
  • Lebraud, H., et al. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. Journal of the American Society for Mass Spectrometry, 33(9), 1685-1694.
  • Neres, J., et al. (2012). Structural basis for the inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors.
  • Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector binding.
  • Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs. Revvity.
  • Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Revvity.
  • Wang, F., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI.
  • Lutsik, P., et al. (2017). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptors. Methods in Molecular Biology, 1638, 141-153.
  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.
  • Reimann, F., et al. (2015). GPR119 agonists trigger cAMP elevation in primary L-cells. Diabetologia, 58(6), 1355-1362.
  • Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Revvity.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
  • Cignarella, G., et al. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry.
  • Google Patents. (n.d.).
  • Wang, F., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Crepin, T., et al. (2012). Assays probing inhibition of DprE1 and whole-cell activity of CT325.
  • Li, X., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Janes, M. R., et al. (2018).
  • Ostrem, J. M., et al. (2016). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. ACS Chemical Biology, 11(6), 1648-1657.
  • Shokat, K. M., et al. (2019). Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. ACS Central Science, 5(5), 875-886.

Sources

The Strategic Utility of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter that can effectively modulate biological targets while maintaining favorable pharmacokinetic profiles is paramount. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to "escape from flatland"—the over-reliance on planar, aromatic structures in medicinal chemistry.[1] Spirocyclic systems, which feature two rings sharing a single atom, are exemplary in this regard, offering a fixed spatial arrangement of functional groups that can enhance binding affinity and selectivity for protein targets.[2] Among these, the 2,7-diazaspiro[3.5]nonane core is recognized as a privileged structure, providing a versatile and conformationally restricted framework for the development of novel therapeutics.

This guide provides a detailed exploration of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane , a key chemical intermediate that leverages the structural benefits of the diazaspiro[3.5]nonane scaffold. The presence of a benzyl protecting group on the piperidinic nitrogen and a lactam moiety within the azetidine ring offers a unique combination of stability and reactivity, making it an invaluable building block for the synthesis of diverse and complex bioactive molecules. We will delve into the synthesis of this intermediate and provide detailed protocols for its application in the construction of advanced molecular architectures for drug development.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of an intermediate is crucial for its effective use. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 1334536-88-7[3]
Molecular Formula C₁₄H₁₈N₂O[3]
Molecular Weight 230.31 g/mol [3]
Appearance White to off-white solid
Purity ≥97%[3]

Synthesis of the Intermediate: A Stepwise Approach

The synthesis of this compound can be conceptualized as a two-stage process: first, the construction of the core 1-oxo-2,7-diazaspiro[3.5]nonane scaffold, followed by the selective N-benzylation of the piperidine nitrogen.

Part 1: Synthesis of the 1-Oxo-2,7-diazaspiro[3.5]nonane Scaffold

While several synthetic routes to diazaspiro[3.5]nonanes exist, a robust method for the oxo-variant can be adapted from patented procedures for the related 7-oxo-2-azaspiro[3.5]nonane.[4] This involves a cyclization strategy to form the spirocyclic core.

Workflow for Scaffold Synthesis

cluster_0 Step 1: First Cyclization cluster_1 Step 2: Second Cyclization/Reduction A Compound 1 (e.g., N-protected piperidinone derivative) C Intermediate 3 (Cyclized Precursor) A->C B Compound 2 (e.g., activated azetidinone precursor) B->C D Intermediate 3 E 1-Oxo-2,7-diazaspiro[3.5]nonane D->E LiAlH₄ A This compound C N-Alkylation at N2 A->C D N-Arylation at N2 A->D B Electrophile (R-X) (e.g., substituted benzyl bromide) B->C F Diversified Library of Spirocyclic Compounds C->F D->F E Coupling Partner (e.g., aryl halide) E->D

Sources

Application Notes and Protocols for the Derivatization of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold in Medicinal Chemistry

The 2,7-diazaspiro[3.5]nonane core is a valuable three-dimensional scaffold in modern drug discovery. Its rigid, spirocyclic structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including as antibacterial agents and as covalent inhibitors of KRAS G12C, a key oncogenic protein.[1] The presence of two distinct nitrogen atoms in the 2,7-diazaspiro[3.5]nonane framework offers multiple points for derivatization, allowing for the fine-tuning of physicochemical and pharmacological properties.

This document provides a comprehensive guide to the derivatization of a key intermediate, 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. We will detail protocols for the functionalization of the secondary amine at the 2-position through acylation, alkylation, and sulfonylation. Furthermore, we will describe a robust method for the removal of the N-benzyl protecting group at the 7-position, opening up this site for further chemical modification. The protocols herein are designed to be reproducible and scalable, providing researchers with a solid foundation for the synthesis of novel 2,7-diazaspiro[3.5]nonane derivatives for drug development programs.

PART 1: Derivatization at the N2-Position

The secondary amine at the N2-position of this compound is a versatile handle for introducing a wide range of functional groups. The following protocols outline standard procedures for its acylation, alkylation, and sulfonylation.

N-Acylation of this compound

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in a vast array of pharmaceuticals.[2] The reaction of the secondary amine with an acyl chloride in the presence of a non-nucleophilic base is a reliable method for this conversion.[3][4]

start This compound reagents Acyl Chloride (R-COCl) Triethylamine (TEA) Dichloromethane (DCM) start->reagents Reacts with product N-Acyl-7-Benzyl-1-oxo- 2,7-diazaspiro[3.5]nonane reagents->product To yield start This compound reagents Aldehyde/Ketone (R-CHO/R-CO-R') Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) start->reagents Reacts with product N-Alkyl-7-Benzyl-1-oxo- 2,7-diazaspiro[3.5]nonane reagents->product To yield start N-Substituted-7-Benzyl-1-oxo- 2,7-diazaspiro[3.5]nonane reagents Palladium on Carbon (Pd/C) Ammonium Formate Methanol start->reagents Reacts with product N-Substituted-1-oxo- 2,7-diazaspiro[3.5]nonane reagents->product To yield

Sources

Application Notes and Protocols for In Vitro Profiling of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel Diazaspiro Scaffolds

The 2,7-diazaspiro[3.5]nonane core represents a versatile and increasingly important scaffold in modern medicinal chemistry. Its inherent three-dimensional geometry and synthetic tractability have led to its exploration in a wide range of therapeutic areas. Derivatives, such as the 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane series, are being investigated for diverse biological activities, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The unique structural features of these spirocyclic compounds offer the potential for novel interactions with biological targets, making them attractive candidates for drug discovery programs.[4]

This document provides a comprehensive guide for the initial in vitro characterization of this compound derivatives. We will detail two fundamental assay protocols: a primary cell-based cytotoxicity screen to determine the general cytostatic or cytotoxic effects of the compounds, and a secondary, target-oriented enzyme inhibition assay, using Poly (ADP-ribose) polymerase-1 (PARP-1) as an exemplary target, given that diazaspiro cores have been successfully incorporated into PARP inhibitors.[1] These protocols are designed to be robust and adaptable, providing researchers with the necessary tools to assess the biological activity of this promising class of molecules.

Principle of the Assays

Cell Viability (Cytotoxicity) Assay using Resazurin (AlamarBlue®)

The initial assessment of a compound's biological activity often begins with determining its effect on cell viability. The resazurin-based assay is a widely used, sensitive, and non-destructive method to quantify the number of viable, metabolically active cells. In this assay, the blue, non-fluorescent dye resazurin is reduced by mitochondrial reductases in living cells to the pink, highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to the number of viable cells, allowing for the determination of a compound's cytotoxic or cytostatic effects.

PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

Based on literature suggesting diazaspiro cores as potential PARP inhibitor scaffolds, a PARP-1 inhibition assay is a logical next step to investigate a specific mechanism of action.[1] This assay quantifies the activity of the PARP-1 enzyme, which is crucial for DNA repair. The assay typically involves providing the enzyme with its substrates, NAD+ and biotinylated DNA. Active PARP-1 will poly(ADP-ribosyl)ate itself and other proteins. The biotinylated, PARP-ylated products are then captured on a streptavidin-coated plate and detected using an anti-PARP antibody conjugated to horseradish peroxidase (HRP). The addition of a chemiluminescent HRP substrate generates a signal that is proportional to PARP-1 activity. Inhibitors of PARP-1 will reduce the amount of PARP-ylated product, leading to a decrease in the chemiluminescent signal.

Experimental Workflow Overview

G cluster_prep Preparation cluster_primary Primary Screen cluster_secondary Secondary Screen (Mechanism of Action) Compound_Prep Compound Dilution Series Compound_Treatment Treat Cells with Compounds Compound_Prep->Compound_Treatment PARP_Assay_Setup Set up PARP-1 Reaction (Enzyme, DNA, NAD+, Compound) Compound_Prep->PARP_Assay_Setup Cell_Culture Cell Line Maintenance (e.g., HeLa, A549) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h Resazurin_Assay Add Resazurin & Measure Fluorescence Incubation_24_72h->Resazurin_Assay IC50_Calc Calculate IC50 Values Resazurin_Assay->IC50_Calc PARP_Incubation Incubate at RT PARP_Assay_Setup->PARP_Incubation Detection Transfer to Streptavidin Plate, Add Anti-PARP-HRP & Substrate PARP_Incubation->Detection Luminescence_Reading Measure Luminescence Detection->Luminescence_Reading Inhibition_Calc Calculate % Inhibition & IC50 Luminescence_Reading->Inhibition_Calc

Caption: Workflow for in vitro screening of this compound derivatives.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compound derivativesSynthesized in-house/custom synthesisN/A
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
HeLa or A549 cell lineATCCCCL-2 or CCL-185
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Resazurin sodium saltSigma-AldrichR7017
Doxorubicin (Positive control for cytotoxicity)Sigma-AldrichD1515
PARP-1 EnzymeTrevigen4668-100-01
PARP-1 Assay Kit (Chemiluminescent)Trevigen4676-096-K
Olaparib (Positive control for PARP inhibition)Selleck ChemicalsS1060
96-well clear bottom, black-walled plates (for fluorescence)Corning3603
96-well white opaque plates (for luminescence)Corning3917
Multichannel pipettes and sterile tipsVWR/EppendorfVarious
CO2 IncubatorThermo Fisher ScientificHeracell VIOS 160i
Plate reader (Fluorescence and Luminescence capabilities)Molecular DevicesSpectraMax i3x

Detailed Protocol 1: Cell Viability Assay

1. Compound Preparation: a. Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. b. Create a serial dilution series of the compounds in cell culture medium. A common starting point is a 2X concentrated series from 200 µM down to 0.1 µM. Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent-induced toxicity.

2. Cell Seeding: a. Culture HeLa or another suitable cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear bottom, black-walled plate. e. Incubate the plate for 24 hours to allow cells to attach.

3. Compound Treatment: a. After 24 hours, carefully remove the medium from the wells. b. Add 100 µL of the prepared 2X compound dilutions to the respective wells. c. Include wells with medium containing 0.5% DMSO as a vehicle control (100% viability) and wells with a known cytotoxic agent like Doxorubicin as a positive control. Also include wells with medium only as a background control. d. Incubate the plate for 48-72 hours at 37°C and 5% CO2.

4. Resazurin Addition and Measurement: a. Prepare a 0.15 mg/mL solution of resazurin in sterile PBS. b. Add 20 µL of the resazurin solution to each well. c. Incubate the plate for 2-4 hours at 37°C, protected from light. d. Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

5. Data Analysis: a. Subtract the background fluorescence (medium only wells) from all other readings. b. Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = [(Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_Vehicle - Fluorescence_Background)] * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Detailed Protocol 2: PARP-1 Inhibition Assay

This protocol is based on a typical chemiluminescent PARP assay kit. Always refer to the specific manufacturer's instructions for the kit you are using.

1. Reagent Preparation: a. Prepare assay buffers, PARP-1 enzyme, NAD+, and biotinylated DNA according to the kit manufacturer's protocol. b. Prepare a serial dilution of the this compound derivatives in the assay buffer. A common concentration range to test is 100 µM to 1 nM. c. Prepare a dilution series of a known PARP inhibitor, such as Olaparib, to serve as a positive control.

2. Assay Procedure: a. In a 96-well plate (or PCR tubes, depending on the kit), add the compound dilutions. b. Add the PARP-1 enzyme, biotinylated DNA, and NAD+ to initiate the reaction. Include wells with no inhibitor (100% activity) and wells with no enzyme (background). c. Incubate the reaction mixture for 60 minutes at room temperature. d. Stop the reaction according to the kit's instructions (e.g., by adding a stop solution).

3. Detection: a. Transfer the reaction mixtures to the provided streptavidin-coated 96-well white plate. b. Incubate for 60 minutes at room temperature to allow the biotinylated DNA-protein complexes to bind. c. Wash the plate several times with the provided wash buffer to remove unbound reagents. d. Add the anti-PARP-HRP conjugate to each well and incubate for 60 minutes at room temperature. e. Wash the plate again to remove the unbound antibody. f. Add the chemiluminescent HRP substrate to each well.

4. Measurement and Data Analysis: a. Immediately measure the luminescence using a plate reader. b. Subtract the background luminescence (no enzyme control) from all other readings. c. Calculate the percentage of PARP-1 inhibition for each compound concentration using the formula: % Inhibition = 100 - {[(Luminescence_Sample - Luminescence_Background) / (Luminescence_NoInhibitor - Luminescence_Background)] * 100} d. Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Interpretation and Next Steps

The results from these assays will provide crucial initial information about the bioactivity of the this compound derivatives.

AssayPrimary EndpointInterpretation
Cell Viability IC50 ValueIndicates the potency of the compound in inhibiting cell growth or inducing cell death. A lower IC50 suggests higher potency.
PARP-1 Inhibition IC50 ValueIndicates the potency of the compound in inhibiting the specific enzyme target. A lower IC50 suggests a more potent inhibitor.

A potent compound in the cytotoxicity assay (low IC50) that also shows potent inhibition of PARP-1 (low IC50) would be a strong candidate for further investigation as a potential anticancer agent, especially for tumors with deficiencies in DNA repair pathways.[1] Compounds that are cytotoxic but do not inhibit PARP-1 may have a different mechanism of action that warrants further exploration through broader screening panels.

G Start Synthesized Diazaspiro Derivative Primary_Screen Cytotoxicity Screen (IC50) Start->Primary_Screen Potent_Cytotoxicity Potent Cytotoxicity? Primary_Screen->Potent_Cytotoxicity Secondary_Screen PARP-1 Inhibition Screen (IC50) Potent_PARP_Inhibition Potent PARP-1 Inhibition? Secondary_Screen->Potent_PARP_Inhibition Potent_Cytotoxicity->Secondary_Screen Yes Low_Priority Low Priority / Inactive Potent_Cytotoxicity->Low_Priority No Lead_Candidate Lead Candidate for Anticancer Development Potent_PARP_Inhibition->Lead_Candidate Yes Alternative_MoA Investigate Alternative Mechanism of Action Potent_PARP_Inhibition->Alternative_MoA No

Caption: Decision-making flowchart for hit characterization.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and in vitro evaluation of novel spiroketopyrazoles as acetyl-CoA carboxylase inhibitors and potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Advances. [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances. [Link]

Sources

Blood-brain barrier permeability assay for 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Blood-Brain Barrier Permeability Assay for 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Brain's Gatekeeper

The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from toxins, pathogens, and circulating neuroactive substances, thereby maintaining brain homeostasis.[1][2] This neuroprotective gate, however, presents a formidable challenge for pharmacology, as it blocks the passage of over 98% of small-molecule drugs and nearly all large-molecule therapeutics from reaching the brain.[1] For compounds intended to treat CNS disorders, overcoming this barrier is the primary determinant of therapeutic efficacy.

The this compound scaffold represents a class of heterocyclic compounds with structural rigidity and synthetic versatility.[3] Related diazaspiro structures have been investigated for a range of biological activities, including potential neurological effects, making them an interesting scaffold for CNS drug discovery.[3][4] However, their potential can only be realized if they can achieve therapeutically relevant concentrations in the brain.

This application note provides a comprehensive, multi-tiered strategy for evaluating the BBB permeability of this compound derivatives. We will progress from high-throughput in silico and in vitro screening methods, designed for early-stage decision-making, to a conceptual overview of late-stage in vivo validation. The protocols are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines to ensure trustworthy and reproducible results.

A Multi-Tiered Approach to Permeability Assessment

A successful CNS drug discovery campaign relies on a tiered screening cascade to efficiently identify candidates with the highest probability of success, minimizing the investment in compounds destined to fail. This approach balances throughput, cost, and physiological relevance.

G cluster_0 Early Stage (High-Throughput) cluster_1 Mid-Stage (Lower-Throughput) cluster_2 Late Stage (Preclinical) InSilico Tier 1: In Silico & Physicochemical Profiling PAMPA Tier 2a: PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA Promising Candidates CellBased Tier 2b: Cell-Based Assay (hCMEC/D3 Transwell) PAMPA->CellBased High/Medium Permeability InVivo Tier 3: In Vivo Studies (Animal Models) CellBased->InVivo Confirmed Permeability

Caption: Tiered workflow for BBB permeability assessment.

Tier 1: In Silico and Physicochemical Characterization

Rationale: Before committing to wet-lab experiments, computational models provide a rapid, cost-effective first pass to triage compounds.[5][6] The ability of a molecule to cross the BBB via passive diffusion is heavily influenced by its fundamental physicochemical properties.[7][8] By calculating these properties, we can predict a compound's likely behavior and flag potential liabilities early.

Key properties for CNS drug candidates are summarized below.

PropertyPreferred Range for CNS PenetrationRationale & Causality
Molecular Weight (MW) < 450 DaSmaller molecules more readily diffuse through the tight junctions and lipid membranes of the BBB.[7][9]
Lipophilicity (cLogP) 1.0 - 4.0A balance is critical. Too low, and the compound won't enter the lipid membrane. Too high, and it may get trapped in the membrane or be subject to P-gp efflux.[8][9]
Topological Polar Surface Area (TPSA) < 70 ŲTPSA correlates with the number of hydrogen bonds a molecule can form. Lower polarity is essential for traversing the lipophilic barrier.[9][10]
Hydrogen Bond Donors (HBD) ≤ 3Fewer donors reduce polarity and the energetic penalty of shedding water molecules to enter the lipid membrane.[8]
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBD, fewer acceptors are favorable for BBB penetration.[9]
pKa 7.5 - 10.5 (for bases)The fraction of the molecule that is un-ionized at physiological pH (7.4) is critical for passive diffusion. Basic compounds in this range maintain a sufficient neutral population.[8][9]
Protocol 1: In Silico Property Calculation
  • Obtain Compound Structures: Generate SMILES (Simplified Molecular-Input Line-Entry System) strings or SD files for each this compound analog.

  • Utilize Computational Software: Input the structures into computational chemistry software (e.g., ChemDraw, MarvinSketch, or various online platforms) that can calculate physicochemical properties.

  • Calculate Key Descriptors: Run modules to calculate MW, cLogP, TPSA, HBD count, HBA count, and pKa.

  • Tabulate and Analyze: Consolidate the data into a table and compare the values for each compound against the preferred ranges for CNS penetration.

  • Prioritization: Rank compounds based on their physicochemical profile. Compounds that fall within most or all of the preferred ranges are prioritized for in vitro testing.

Tier 2A: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Rationale: The PAMPA-BBB assay is a high-throughput, cell-free in vitro tool that models passive, transcellular permeation.[11][12] It uses a synthetic membrane impregnated with a lipid solution (e.g., porcine brain lipid extract) to mimic the BBB's lipid environment.[13][14] This assay is invaluable for rapidly rank-ordering compounds based on their intrinsic passive permeability, without the complexities of active transporters or cellular metabolism.[12][15]

G cluster_workflow PAMPA-BBB Experimental Workflow start Prepare Donor Plate: Test Compound + Buffer (pH 7.4) assemble Assemble 'Sandwich': Donor Plate + Filter Plate + Acceptor Plate start->assemble prep_membrane Coat Filter Plate Membrane with Brain Lipid Solution prep_membrane->assemble add_acceptor Prepare Acceptor Plate: Buffer + Surfactant add_acceptor->assemble incubate Incubate with Shaking (e.g., 4-18 hours) assemble->incubate disassemble Disassemble Plates incubate->disassemble analyze Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) disassemble->analyze calculate Calculate Permeability Coefficient (Papp) analyze->calculate

Caption: Workflow for the PAMPA-BBB assay.

Protocol 2: PAMPA-BBB Assay
  • Materials Preparation:

    • Donor Plate: 96-well filter plate (e.g., PVDF, 0.45 µm pores).

    • Acceptor Plate: 96-well PTFE or polypropylene plate.

    • Lipid Solution: Porcine brain lipid in dodecane (commercially available).

    • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. From this, create 200 µM working solutions in PBS (final DMSO concentration ≤ 1%).

    • Controls:

      • High Permeability Control: Propranolol.

      • Low Permeability Control: Atenolol.

      • Integrity Control: Lucifer Yellow (to check membrane integrity post-assay).

  • Assay Procedure:

    • Membrane Coating: Carefully pipette 5 µL of the brain lipid solution onto the membrane of each well of the donor filter plate. Allow it to impregnate for 5 minutes. Gently remove any excess lipid.

    • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the 96-well acceptor plate.

    • Donor Plate Loading: Add 150 µL of the test compound working solutions and controls to the wells of the coated donor plate.

    • Assembly and Incubation: Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer. Cover with a lid to minimize evaporation and incubate at room temperature for 4-18 hours with gentle shaking (e.g., 50-100 rpm).

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Take aliquots from both the donor and acceptor wells for concentration analysis, typically using LC-MS/MS due to its sensitivity and specificity. Also measure the initial concentration (T0) from the donor working solution.

  • Data Calculation and Interpretation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) Where [Drug]equilibrium = ([Drug]donor * Vd + [Drug]acceptor * Va) / (Vd + Va)

    • Interpretation Table:

      Papp (x 10⁻⁶ cm/s) BBB Permeability Classification
      > 4.0 High (Likely to cross BBB)
      2.0 - 4.0 Medium (Potentially crosses BBB)
      < 2.0 Low (Unlikely to cross BBB)

      | Note: These are typical ranges and should be validated with internal controls. | |

Tier 2B: Cell-Based Transwell Permeability Assay

Rationale: While PAMPA is excellent for passive diffusion, it cannot model biological processes like paracellular flux (passage between cells) or the influence of efflux transporters (like P-glycoprotein) that actively pump drugs out of the brain.[16][17] Cell-based models, such as those using the immortalized human cerebral microvascular endothelial cell line hCMEC/D3, provide a more physiologically relevant system.[16][18][19] These cells form a monolayer with tight junctions and express key BBB transporters, offering a more comprehensive permeability assessment.[1][20]

G cluster_workflow hCMEC/D3 Transwell Assay Workflow seed 1. Seed hCMEC/D3 cells on collagen-coated Transwell inserts culture 2. Culture until confluent (5-7 days) seed->culture validate 3. Validate Barrier Integrity: Measure TEER (>100 Ω·cm²) Check Lucifer Yellow flux (<1%) culture->validate experiment 4. Run Permeability Assay: Add compound to apical side (blood). Sample from basolateral side (brain) over time (e.g., 30, 60, 90, 120 min) validate->experiment analyze 5. Quantify compound concentration (LC-MS/MS) experiment->analyze calculate 6. Calculate Apparent Permeability (Papp) analyze->calculate

Caption: Workflow for the cell-based hCMEC/D3 Transwell assay.

Protocol 3: hCMEC/D3 Transwell Assay
  • Cell Culture and Seeding:

    • Culture hCMEC/D3 cells according to the supplier's recommendations.[17]

    • Coat 24-well Transwell inserts (e.g., 0.4 µm pore size, PET membrane) with Collagen I.

    • Seed hCMEC/D3 cells onto the apical side of the inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²).

    • Culture for 5-7 days to allow for the formation of a confluent monolayer and tight junctions.

  • Barrier Integrity Validation (Self-Validation System):

    • TEER Measurement: Before the experiment, measure the Trans-Endothelial Electrical Resistance (TEER) using an EVOM volt-ohm meter. A stable TEER value >100 Ω·cm² is typically considered acceptable for this cell line.[2] Wells not meeting this criterion should be excluded.

    • Lucifer Yellow Flux: In parallel wells or after the main experiment, assess the flux of Lucifer Yellow (a paracellular marker). A Papp of < 0.5 x 10⁻⁶ cm/s for LY confirms tight junction integrity.

  • Permeability Experiment:

    • Wash the cell monolayer on the inserts with pre-warmed transport buffer (e.g., HBSS).

    • Add fresh transport buffer to the basolateral (acceptor) compartment (e.g., 1.0 mL).

    • Add transport buffer containing the test compound (e.g., 10 µM) and controls (Propranolol, Atenolol) to the apical (donor) compartment (e.g., 0.5 mL).

    • Incubate at 37°C, 5% CO₂.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment, immediately replacing the volume with fresh buffer to maintain sink conditions.

    • At the final time point, take a sample from the apical compartment.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the compound in all samples via LC-MS/MS.

    • Calculate the apparent permeability (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the cumulative amount of compound in the acceptor chamber over time, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Data Interpretation: Compare the Papp values of your test compounds to the high and low permeability controls. A high Papp for Propranolol and a low Papp for Atenolol validates the assay run. Compounds with Papp values similar to or greater than Propranolol are considered to have high cell-based permeability.

Tier 3: In Vivo Confirmation (A Conceptual Outlook)

Rationale: While in vitro models are powerful screening tools, they cannot fully replicate the complexity of the living brain, which includes blood flow, dynamic cell-cell interactions, and bulk fluid movement.[21][22] Therefore, in vivo studies in animal models remain the gold standard for definitively quantifying brain exposure.[21][23]

Common Methodologies:

  • Brain-to-Plasma Concentration Ratio (Kp): This method involves administering the compound to an animal (typically a rat or mouse) and, after a set period to allow for distribution, measuring the compound's concentration in both the brain tissue (homogenate) and the plasma. The ratio Kp = C_brain / C_plasma provides a straightforward measure of total brain penetration.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): A more refined and mechanistically informative metric is the Kp,uu, which corrects for plasma protein binding and brain tissue binding. It represents the ratio of the unbound, pharmacologically active drug concentrations between the two compartments and is the best predictor of target engagement.

  • Microdialysis: This advanced technique involves implanting a semi-permeable probe into a specific brain region of a freely moving animal.[24] It allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid over time, providing a detailed pharmacokinetic profile directly at the site of action.

These studies are typically conducted in later stages of preclinical development for the most promising candidates identified through the in silico and in vitro cascade. They are essential for understanding pharmacokinetics and establishing dose-response relationships for efficacy and safety studies.[25][26]

References

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14. [Link]

  • Weksler, B. B., et al. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS, 10(1), 16. [Link]

  • Dahlin, A., et al. (2015). In vivo microdialysis to assess blood-brain barrier transport of drugs. Methods in Molecular Biology, 1266, 15-28. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Helms, H. C., et al. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models. Metabolic Brain Disease, 31(4), 743-755. [Link]

  • Poller, B., et al. (2008). The human brain endothelial cell line hCMEC/D3 as a human blood-brain barrier model for drug transport studies. Journal of Neurochemistry, 107(5), 1358-1368. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Stone, N. L., et al. (2019). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Journal of Controlled Release, 358, 78-97. [Link]

  • Vu, K., et al. (2009). Immortalized human brain endothelial cell line HCMEC/D3 as a model of the blood-brain barrier facilitates in vitro studies of central nervous system infection by Cryptococcus neoformans. Eukaryotic Cell, 8(11), 1803-1807. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Reichel, A. (2009). In vivo methods for studying blood-brain barrier permeability. Methods in Molecular Biology, 504, 329-346. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Analogs for Antitubercular Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Urgent Need for Novel Antitubercular Agents

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for new therapeutic agents with novel mechanisms of action.[1][2] The ability of Mtb to persist within host macrophages presents a significant challenge for drug efficacy, as any new compound must not only be potent against the bacterium but also capable of penetrating the host cell to reach its target.[3][4]

Recent advancements in medicinal chemistry have identified 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane analogs as a promising class of compounds with potential antitubercular activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays required to evaluate the antitubercular efficacy of these novel analogs. The protocols herein are designed to be robust and self-validating, providing a clear pathway from initial screening to intracellular activity assessment.

Guiding Principles for Assay Selection and Design

The evaluation of a novel antitubercular agent requires a multi-faceted approach. An ideal screening cascade should be able to:

  • Determine direct antimycobacterial activity: This is achieved through primary screening to establish the Minimum Inhibitory Concentration (MIC) against Mtb.

  • Assess intracellular efficacy: As Mtb is an intracellular pathogen, it is crucial to determine if the compounds can inhibit bacterial growth within a host cell model, such as macrophages.[3][4]

  • Evaluate host cell cytotoxicity: To ensure that the observed antitubercular activity is not due to toxicity to the host cells, a cytotoxicity assay is essential.[5][6][7]

  • Calculate the Selectivity Index (SI): The SI, a ratio of cytotoxicity to antimycobacterial activity, is a critical parameter for prioritizing compounds for further development.[8][9]

This guide will detail the protocols for a primary screening assay (Resazurin Microtiter Assay - REMA), a secondary intracellular killing assay using the THP-1 human macrophage cell line, and a standard cytotoxicity assay.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for assessing the antitubercular activity of this compound analogs.

Antitubercular Drug Discovery Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity Compound Library Compound Library REMA Assay REMA Assay Compound Library->REMA Assay Test Compounds MIC Determination MIC Determination REMA Assay->MIC Determination Bacterial Viability Intracellular Assay Intracellular Assay MIC Determination->Intracellular Assay Active Compounds Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Active Compounds Selectivity Index Selectivity Index Intracellular Assay->Selectivity Index IC50 Cytotoxicity Assay->Selectivity Index CC50 Lead Compound Identification Lead Compound Identification Selectivity Index->Lead Compound Identification

Caption: Overall workflow for antitubercular drug screening.

PART 1: Primary Screening - Minimum Inhibitory Concentration (MIC) Determination

Protocol 1: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay that is simple, inexpensive, and provides a rapid assessment of the MIC of compounds against Mtb.[10][11] The assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active mycobacterial cells.

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • This compound analogs dissolved in dimethyl sulfoxide (DMSO).

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water).

  • Sterile 96-well flat-bottom plates.

  • Isoniazid and Rifampicin (as positive controls).

  • DMSO (as a vehicle control).

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).[12][13]

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Compound Dilution:

    • Prepare a stock solution of each this compound analog in DMSO.

    • Perform serial two-fold dilutions of the compounds directly in the 96-well plates using 7H9 broth to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid toxicity.

  • Assay Setup:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Include wells with positive controls (Isoniazid, Rifampicin), a vehicle control (DMSO), and a media only control (no bacteria).

    • Add 100 µL of the Mtb inoculum to all wells except the media only control.

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

    • Incubate the plates for an additional 24-48 hours at 37°C.

    • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1]

Data Presentation:

CompoundMIC (µg/mL)
Analog 1
Analog 2
...
Isoniazid
Rifampicin

PART 2: Secondary Screening - Intracellular Activity and Cytotoxicity

Protocol 2: Intracellular Mtb Growth Inhibition Assay in THP-1 Macrophages

This assay evaluates the ability of the compounds to inhibit the growth of Mtb within a host macrophage, providing a more physiologically relevant measure of their potential efficacy.[3][4] The human monocytic cell line THP-1 is a widely used model for studying Mtb-macrophage interactions.[14][15][16]

Materials and Reagents:

  • THP-1 human monocytic cell line (ATCC TIB-202).

  • RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin-streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

  • Mycobacterium tuberculosis H37Rv expressing a luciferase reporter gene (for a more rapid readout) or wild-type H37Rv.

  • This compound analogs.

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water).

  • Middlebrook 7H11 agar plates (for CFU counting) or luciferase assay reagent.

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.[17][18]

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After differentiation, replace the medium with fresh, antibiotic-free RPMI-1640.

  • Infection of Macrophages:

    • Prepare an Mtb inoculum as described in Protocol 1.

    • Infect the differentiated THP-1 cells at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophages).[3]

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh RPMI-1640 containing serial dilutions of the this compound analogs to the infected cells.

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Bacterial Viability:

    • Luciferase Assay: If using a luciferase-expressing Mtb strain, lyse the cells and measure the luminescence according to the manufacturer's instructions.[19][20] Luminescence is proportional to the number of viable bacteria.

    • Colony Forming Unit (CFU) Counting: Lyse the cells with a lysis buffer. Serially dilute the lysate and plate on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the colonies.

Data Analysis:

Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces intracellular bacterial viability by 50% compared to the untreated control.

Intracellular Assay Workflow Seed THP-1 Monocytes Seed THP-1 Monocytes Differentiate with PMA Differentiate with PMA Seed THP-1 Monocytes->Differentiate with PMA Infect with Mtb Infect with Mtb Differentiate with PMA->Infect with Mtb Wash to remove extracellular bacteria Wash to remove extracellular bacteria Infect with Mtb->Wash to remove extracellular bacteria Treat with Compounds Treat with Compounds Wash to remove extracellular bacteria->Treat with Compounds Incubate for 3-5 days Incubate for 3-5 days Treat with Compounds->Incubate for 3-5 days Lyse Macrophages Lyse Macrophages Incubate for 3-5 days->Lyse Macrophages Quantify Bacterial Viability Quantify Bacterial Viability Lyse Macrophages->Quantify Bacterial Viability Luciferase Assay Luciferase Assay Quantify Bacterial Viability->Luciferase Assay Reporter Strain CFU Counting CFU Counting Quantify Bacterial Viability->CFU Counting Wild-Type Strain

Caption: Workflow for the intracellular Mtb growth inhibition assay.

Protocol 3: Host Cell Cytotoxicity Assay

It is crucial to determine if the observed antimycobacterial activity is due to a specific effect on the bacteria or a general cytotoxic effect on the host cells.[5][7][21] A standard MTT or resazurin-based assay can be used to assess the cytotoxicity of the compounds against the host cells.

Materials and Reagents:

  • Differentiated THP-1 cells (or another relevant mammalian cell line).

  • This compound analogs.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution.

  • Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed differentiated THP-1 cells in a 96-well plate at the same density used for the intracellular assay.

    • Add serial dilutions of the compounds to the cells.

    • Incubate for the same duration as the intracellular assay (3-5 days).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization buffer to dissolve the crystals and measure the absorbance at 570 nm.

    • Resazurin Assay: Add resazurin solution and incubate for 2-4 hours. Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance.

Data Analysis:

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces host cell viability by 50% compared to the untreated control.

PART 3: Data Interpretation and Compound Prioritization

Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further development. It provides a measure of the compound's therapeutic window.[8][9] A higher SI value indicates greater selectivity for the mycobacteria over the host cells.

Formula:

SI = CC50 / IC50

Data Presentation:

CompoundMIC (µg/mL)Intracellular IC50 (µg/mL)Cytotoxicity CC50 (µg/mL)Selectivity Index (SI)
Analog 1
Analog 2
...

A compound with an SI value greater than 10 is generally considered a promising candidate for further investigation.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial evaluation of this compound analogs as potential antitubercular agents. By systematically determining the MIC, intracellular activity, and cytotoxicity, researchers can effectively identify and prioritize lead compounds for further preclinical development. The emphasis on using a physiologically relevant intracellular model ensures that the selected candidates have a higher probability of success in more complex in vivo systems.

References

  • Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Microbiology. [Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology. [Link]

  • Resazurin microtitre assay (REMA) plate - A simple, rapid and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. European Respiratory Journal. [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs. Infection and Immunity. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Selectivity Index: Significance and symbolism. Synapse. [Link]

  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Journal of Clinical Microbiology. [Link]

  • Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin in Egypt. The Egyptian Journal of Medical Microbiology. [Link]

  • Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays. Journal of Microbiological Methods. [Link]

  • Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology. [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]

  • Evaluation of the modified colorimetric resazurin microtiter plate-based antibacterial assay for rapid and reliable tuberculosis drug susceptibility testing. BMC Infectious Diseases. [Link]

  • A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability. Journal of Microbiological Methods. [Link]

  • Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. [Link]

  • Simple Fibroblast-Based Assay for Screening of New Antimicrobial Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Reporter gene technology to assess activity of antimycobacterial agents in macrophages. Antimicrobial Agents and Chemotherapy. [Link]

  • THP-1 cell line model for tuberculosis: A platform for in vitro macrophage manipulation. ResearchGate. [Link]

  • A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening. Journal of Visualized Experiments. [Link]

  • Growing and handling of Mycobacterium tuberculosis for macrophage infection assays. Methods in Molecular Biology. [Link]

  • Probe A shown in the GeneXpert MTB/RIF assay during the detection of Mycobacterium intracellular infections. ResearchGate. [Link]

  • Probe A shown in the GeneXpert MTB/RIF assay during the detection of Mycobacterium intracellular infections. Diagnostic Microbiology and Infectious Disease. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Culturing and differentiating THP-1 cells. Nanopartikel.info. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • THP1 proteomics in response to mycobacterium tuberculosis infection. Data in Brief. [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences. [Link]

  • THP-1 Cell Apoptosis in Response to Mycobacterial Infection. Infection and Immunity. [Link]

  • Mycobacterium Tuberculosis Protocols. Google Books.
  • Revised National TB Control Programme Manual of Standard Operating Procedures (SOPs) Culture of Mycobacterium tuberculosis and Drug Susceptibility Testing. [Link]

  • Global Transcriptional Profile of Mycobacterium tuberculosis during THP-1 Human Macrophage Infection. Journal of Bacteriology. [Link]

  • Training Manual for Mycobacterium tuberculosis. [Link]

  • Laboratory Maintenance of Mycobacterium tuberculosis. ResearchGate. [Link]

  • Is structure based drug design ready for selectivity optimization? bioRxiv. [Link]

  • In Silico-Based High-Throughput Screen for Discovery of Novel Combinations for Tuberculosis Treatment. Antimicrobial Agents and Chemotherapy. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this valuable spirocyclic β-lactam scaffold. Spiro-β-lactams are a promising class of compounds in medicinal chemistry due to their unique three-dimensional architecture and diverse biological activities.[1][2][3]

This guide provides an optimized protocol based on the robust Staudinger [2+2] ketene-imine cycloaddition, a cornerstone reaction in β-lactam chemistry.[4][5] We will delve into common experimental challenges, offering evidence-based troubleshooting strategies and answers to frequently asked questions to ensure your success.

Optimized Experimental Protocol: Staudinger Cycloaddition

The synthesis of the target compound is typically achieved via a [2+2] cycloaddition between an in situ generated ketene and the imine derived from 1-benzyl-4-piperidone.

Reaction Scheme:
Detailed Step-by-Step Methodology:
  • Preparation: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. An inert atmosphere must be maintained throughout the reaction.

  • Reactant Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous DCM.

  • Reaction Execution: Add the chloroacetyl chloride/Et₃N solution dropwise to the stirred solution of 1-benzyl-4-piperidone over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The slow addition is crucial to minimize the polymerization of the highly reactive ketene intermediate.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Oven-dry glassware P2 Assemble under N2/Ar R1 Dissolve 1-benzyl-4-piperidone in anhydrous DCM P2->R1 R2 Cool to 0 °C R1->R2 R4 Slow, dropwise addition (Maintain T < 5 °C) R2->R4 R3 Prepare solution of Chloroacetyl Chloride + Et3N R3->R4 R5 Stir overnight at RT R4->R5 W1 Aqueous Quench (NaHCO3) R5->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry & Concentrate W2->W3 P3 Column Chromatography W3->P3 End This compound P3->End Pure Product

Caption: Overall experimental workflow for the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

This is a common issue that can often be traced back to reagent quality or reaction conditions.

Potential Cause Explanation & Solution
Moisture Contamination The β-lactam ring is susceptible to hydrolysis, and the acyl chloride and ketene intermediates are highly water-sensitive. Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and maintain a strict inert atmosphere (N₂ or Argon) throughout the experiment.[7]
Inefficient Ketene Formation The in situ generation of ketene from the acyl chloride and base is critical. If the base is impure or wet, or if the addition is too fast, the ketene may not form efficiently or may polymerize. Solution: Use freshly distilled triethylamine and a high-purity acyl chloride. Add the base/acyl chloride mixture slowly at low temperatures (0 °C or below) to control the rate of ketene formation.[6]
Suboptimal Temperature The Staudinger cycloaddition can be highly temperature-dependent. Solution: Start the reaction at a low temperature (0 °C) to control exotherms and minimize side reactions. If TLC shows no product formation after several hours, allow the reaction to warm slowly to room temperature. Running trials at different temperatures (-20 °C, 0 °C, RT) can help find the optimal condition for your specific setup.[8]
Incorrect Stoichiometry Incorrect molar ratios of reactants can lead to unreacted starting material and low yields. Solution: Carefully calculate and measure all reagents. It is common practice to use a slight excess (1.1-1.2 equivalents) of the acyl chloride and base relative to the imine to drive the reaction to completion.

Question 2: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How do I minimize side products?

The formation of side products is often related to the high reactivity of the ketene intermediate.

Potential Cause Explanation & Solution
Ketene Polymerization Ketenes are prone to dimerization and polymerization, especially at high concentrations. This is a primary pathway for yield loss. Solution: Employ high dilution principles. Add the acyl chloride/base solution very slowly to the imine solution to keep the instantaneous concentration of the ketene low.
Diastereomer Formation The cycloaddition can potentially form both cis and trans diastereomers relative to the substituents on the β-lactam ring.[4][6] Solution: This is an inherent stereochemical outcome of the reaction. The ratio can sometimes be influenced by the choice of solvent or temperature. Diastereomers can typically be separated by careful column chromatography.
Elimination Reactions Under certain conditions, elimination reactions can occur, leading to olefinic impurities.[7] Solution: This is often minimized by maintaining low reaction temperatures and using a non-nucleophilic base like triethylamine. Avoid stronger, bulkier bases unless specifically required.
Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impure Product Check_Conditions Verify Anhydrous Conditions & Inert Atm. Start->Check_Conditions Check_Reagents Check Purity of Reagents (Base, Acyl Chloride) Start->Check_Reagents Check_Temp Review Temperature Control Start->Check_Temp Check_Addition Review Addition Rate (High Dilution) Start->Check_Addition Solution_Dry Action: Rigorously dry solvents/glassware Check_Conditions->Solution_Dry Issue Found Solution_Reagents Action: Purify/replace reagents Check_Reagents->Solution_Reagents Issue Found Solution_Temp Action: Optimize temperature (e.g., run colder) Check_Temp->Solution_Temp Issue Found Solution_Addition Action: Slow down addition of ketene precursor Check_Addition->Solution_Addition Issue Found

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the key chemical transformation in this synthesis? The core of this synthesis is the Staudinger [2+2] ketene-imine cycloaddition.[5] This reaction involves the formation of a four-membered β-lactam ring from the reaction of a ketene with an imine.

Q2: Why is the choice of base important? The base, typically triethylamine, serves two purposes: it neutralizes the HCl byproduct and, more importantly, it facilitates the in situ generation of the reactive ketene from the acyl chloride precursor. It must be non-nucleophilic to avoid reacting with the acyl chloride itself.

Q3: How do I confirm the successful synthesis of the this compound? Standard analytical techniques are used for characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight (230.31 g/mol ).[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic β-lactam carbonyl (C=O) stretching frequency, which typically appears at a high wavenumber (around 1740-1780 cm⁻¹) due to ring strain.

Q4: Can other protecting groups be used on the piperidine nitrogen? Yes, other nitrogen protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used. For instance, the synthesis of benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate has been reported.[10] However, the choice of protecting group will affect the overall synthetic strategy, particularly the final deprotection step, and may influence the reactivity of the imine intermediate. The benzyl group is advantageous as it can be readily removed via catalytic hydrogenation.

References
  • 1 (MDPI)

  • 2 (American Chemical Society)

  • 3 (Frontiers)

  • 4 (PubMed Central, PMC)

  • 5 (ScholarWorks @ UTRGV)

  • 6 (BenchChem)

  • 8 (BenchChem)

  • 9 (LabSolu)

  • 11 (MedChemExpress)

  • 12 (Google Patents)

  • 10 (Sigma-Aldrich)

  • 7 (BenchChem)

Sources

Common side products in the synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common side products and synthetic challenges. The content is structured in a practical question-and-answer format to directly address issues you may encounter in the lab.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable spirocyclic building block, involves the construction of a strained four-membered β-lactam ring fused to a six-membered piperidine ring. This intricate architecture presents unique challenges.[1] The inherent ring strain of the β-lactam makes it susceptible to side reactions, while the construction of the spirocyclic core requires precise control over reaction conditions to avoid the formation of impurities.[2][3] This guide will walk you through the most common pitfalls and their solutions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Presence of a Hydrolyzed, Ring-Opened Impurity

Question: "My reaction crude shows a major impurity with a molecular weight 18 units higher than my desired product. NMR suggests the loss of the β-lactam ring. What is happening and how can I prevent it?"

Answer: This is a classic case of β-lactam ring hydrolysis. The four-membered azetidinone ring is highly strained and susceptible to nucleophilic attack, particularly by water or other nucleophiles present in the reaction mixture.[3]

Causality and Mechanism: The amide bond within the β-lactam ring has reduced resonance stabilization due to the geometric constraints of the four-membered ring, making the carbonyl carbon highly electrophilic.[3] Traces of acid or base can catalyze the hydrolysis, leading to the formation of the corresponding β-amino acid, in this case, N-(1-(aminomethyl)cyclohexyl)acetic acid derivatives. Acid-mediated ring opening is a known reaction pathway for 4-aryl-azetidin-2-ones.[4]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates it towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates ring opening.

Troubleshooting & Prevention:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware under vacuum or in an oven.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Control of pH: If the reaction involves acidic or basic reagents, ensure they are fully quenched during workup before any concentration steps. A buffered aqueous wash (e.g., saturated sodium bicarbonate for acid, or a mild buffer like phosphate buffer) can be beneficial.

  • Purification Strategy: Avoid purification methods that use protic or acidic mobile phases (e.g., some reverse-phase HPLC conditions) if the impurity is forming during purification. Column chromatography on silica gel should be performed swiftly with neutral solvent systems.

Issue 2: Incomplete Cyclization and Presence of Precursors

Question: "I am attempting a cyclization to form the spiro-β-lactam, but I am isolating a significant amount of my linear precursor. What factors are hindering the ring formation?"

Answer: The formation of a spirocyclic β-lactam, often via a [2+2] cycloaddition (Staudinger reaction) or an intramolecular cyclization, can be challenging due to steric hindrance around the spiro-center.[1] Failure to achieve complete cyclization is a common issue.

Causality and Mechanism: The key step is the formation of a new carbon-carbon or carbon-nitrogen bond to close the four-membered ring.

  • Steric Hindrance: The bulky groups attached to the precursors can sterically impede the approach of the reactive centers required for cyclization.

  • Reaction Kinetics: The reaction may be too slow under the chosen conditions, or a competitive side reaction may be consuming the starting material. For instance, in a Staudinger reaction between a ketene and an imine, the ketene can dimerize if the cycloaddition is slow.[5]

  • Reagent Decomposition: The reagents used to induce cyclization (e.g., bases, activating agents) might decompose or be consumed by side reactions before the desired transformation is complete.

Troubleshooting & Prevention:

  • Optimize Reaction Concentration: For intramolecular cyclizations, running the reaction at high dilution can favor the desired ring-closing over intermolecular side reactions.

  • Adjust Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition. A systematic study of the reaction temperature is recommended.

  • Choice of Base/Activating Agent: The strength and steric bulk of the base (e.g., in deprotonation steps) are critical. A non-nucleophilic, sterically hindered base might be required to prevent side reactions.

  • Reagent Addition: Slow addition of one of the reactive partners (e.g., the ketene precursor in a Staudinger reaction) can maintain its low concentration, minimizing self-reaction and favoring the desired cycloaddition.[5]

Issue 3: Formation of Over-Benzylated or Di-benzylated Byproducts

Question: "During the N-benzylation step, I am observing a byproduct with an additional benzyl group. How can I improve the selectivity for mono-benzylation?"

Answer: This issue arises from the N-alkylation of the newly formed secondary amine product to a tertiary amine. While the target molecule has two nitrogen atoms, one is part of a lactam (amide) and is significantly less nucleophilic than the piperidine nitrogen. Over-alkylation likely occurs at the piperidine nitrogen if the starting material is the un-benzylated diazaspiro[3.5]nonane core.

Causality and Mechanism: The target molecule, this compound, is a secondary amine within the β-lactam ring and a tertiary amine at the piperidine nitrogen. If you are starting with 1-oxo-2,7-diazaspiro[3.5]nonane, both nitrogens are secondary amines. The piperidine nitrogen is more basic and nucleophilic and will react preferentially. However, if excess benzylating agent is used, a second benzylation can occur, leading to a quaternary ammonium salt.

A more common scenario is starting with a precursor that is benzylated at the piperidine nitrogen. If the β-lactam nitrogen is deprotected and then re-alkylated, side reactions can occur. However, the most likely source of a "di-benzylated" impurity in the context of the final product would be the formation of a quaternary salt at the N7 position.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of the benzylating agent (e.g., benzyl bromide) to ensure complete consumption of the starting amine without promoting over-alkylation.[6]

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.

  • Choice of Base: Use a solid-supported or sterically hindered base (e.g., potassium carbonate, diisopropylethylamine) that can scavenge the acid byproduct without actively participating in the reaction in a detrimental way.[6]

  • Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the over-alkylated product.

Issue 4: Identification of Olefinic Impurities

Question: "My mass spectrum shows a peak corresponding to the loss of H2 from one of my intermediates, and the NMR shows new vinylic protons. Where could this be coming from?"

Answer: This suggests the formation of an olefinic impurity, which can arise from elimination reactions. A patent for the synthesis of the closely related 7-oxo-2-azaspiro[3.5]nonane mentions that using a strong reducing agent like lithium aluminum hydride for a cyclization step can lead to "transitional reduction olefin impurities".[7]

Causality and Mechanism: If a synthesis step involves the reduction of a functional group (e.g., an ester or amide) adjacent to a potential leaving group (like a tosylate or a halide), an E2 elimination can compete with the desired reduction or cyclization. For example, if a precursor contains a hydroxyl group that is activated for cyclization (e.g., by conversion to a mesylate), a strong, non-hindered base or reducing agent could instead promote elimination to form a double bond.

Troubleshooting & Prevention:

  • Choice of Reagents: If reducing a functional group, consider using a milder or more sterically hindered reducing agent that is less likely to act as a base and promote elimination.

  • Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may improve the ratio of the desired product to the olefinic impurity.

  • Protecting Group Strategy: Ensure that the synthetic route is designed to avoid the simultaneous presence of a good leaving group and a site susceptible to base- or reductant-induced elimination.

Summary of Potential Side Products

Impurity TypeChemical StructureCommon CausePrevention Strategy
Ring-Opened Product β-Amino Acid DerivativeHydrolysis of β-lactam ringStrict anhydrous conditions, pH control
Incomplete Cyclization Linear PrecursorSteric hindrance, slow kineticsHigh dilution, temperature optimization
Over-Benzylation Quaternary Ammonium SaltExcess benzylating agentStoichiometric control, slow addition
Olefinic Impurity Alkene-containing byproductElimination side reactionMilder reagents, lower temperature

Experimental Protocols & Visualizations

Protocol: Monitoring for β-Lactam Ring Hydrolysis via LC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile).

  • LC Conditions: Use a C18 reverse-phase column. A common gradient is from 95:5 Water (0.1% Formic Acid):Acetonitrile (0.1% Formic Acid) to 5:95 over 10 minutes.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

  • Analysis: Look for the expected mass-to-charge ratio (m/z) of your product [M+H]⁺. The hydrolyzed impurity will appear at [M+18+H]⁺. The presence of formic acid helps with ionization but should be used cautiously if the product is highly acid-labile.

Diagrams of Reaction Pathways

Below are diagrams illustrating the desired reaction and common side reactions.

Synthesis and Side Reactions cluster_main Desired Synthesis Pathway cluster_side Common Side Reactions Precursor Linear Precursor Product 7-Benzyl-1-oxo- 2,7-diazaspiro[3.5]nonane Precursor->Product Cyclization Hydrolyzed Ring-Opened β-Amino Acid Precursor->Hydrolyzed Hydrolysis (+H₂O) Olefin Olefinic Impurity Precursor->Olefin Elimination Dimer Precursor Dimer Precursor->Dimer Intermolecular Reaction Product->Hydrolyzed Post-synthetic Hydrolysis

Caption: Desired vs. side reaction pathways in spiro-β-lactam synthesis.

Benzylation Side Reaction Amine Secondary Amine Precursor MonoBenzyl Desired Mono-Benzylated Product Amine->MonoBenzyl + Bn-Br (1 eq) Base QuatSalt Over-Benzylated (Quaternary Salt) MonoBenzyl->QuatSalt + Excess Bn-Br

Caption: Selective N-benzylation versus over-alkylation side reaction.

References

  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • Rodriguez Treviño, A. M., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science. Available at: [Link]

  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PubMed Central. Available at: [Link]

  • Al-Hussainy, A. F., & Al-Karawi, A. J. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]

  • Rodriguez Treviño, A. M., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. Available at: [Link]

  • (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Available at: [Link]

  • Singh, G. S. (2004). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. Available at: [Link]

  • Hughes, D. L. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. Available at: [Link]

  • (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-Boc deprotection in the synthesis of novel β-lactam-based selective androgen receptor modulators. Available at: [Link]

  • Al-Zaydi, K. M. (2006). The acid-mediated ring opening reactions of α-aryl-lactams. RSC Publishing. Available at: [Link]

  • (n.d.). β-Lactam. Wikipedia. Available at: [Link]

  • (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • Davies, S. G., & Fenwick, D. R. (1997). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing. Available at: [Link]

  • Davies, S. G., & Fenwick, D. R. (1995). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing. Available at: [Link]

  • Kalyani, D., et al. (2020). Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]

  • (n.d.). Benzylamines. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available at: [Link]

  • (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.

Sources

Purification techniques for 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust purification protocols in drug development, this Technical Support Center provides researchers, scientists, and process chemists with an in-depth guide to purifying 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to the specific challenges posed by this spirocyclic scaffold.

The unique structure of this compound, containing a lactam, a tertiary amine, and a secondary amine within a strained spirocyclic system, presents distinct purification hurdles. This guide is structured to address these issues head-on, moving from common troubleshooting scenarios to broader frequently asked questions, ensuring you can achieve the high purity required for downstream applications.

Troubleshooting Guide: Overcoming Common Purification Challenges

This section is designed as a first line of defense when your purification does not proceed as expected. Each issue is presented in a question-and-answer format, detailing the likely cause and providing a series of actionable solutions.

Scenario 1: Poor Separation and Peak Tailing in Column Chromatography

Question: My compound is streaking badly on a silica gel TLC plate and tails significantly during column chromatography, leading to poor separation and mixed fractions. What is happening and how can I fix it?

Answer: This is a classic issue for amine-containing compounds on standard silica gel. The acidic nature of silica (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen atoms in your diazaspiro[3.5]nonane core. This causes a portion of your compound to "stick" to the stationary phase, eluting slowly and creating long tails that contaminate subsequent fractions.

Causality: The lone pairs on the nitrogen atoms are protonated by the acidic silanol groups, leading to strong ionic interactions that disrupt the normal partitioning process of chromatography.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Action: Add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to your mobile phase (e.g., Dichloromethane/Methanol/Et₃N 95:4.5:0.5). This competes with your compound for the acidic sites, allowing for a much sharper elution profile.

  • Use a Deactivated Stationary Phase: If modifying the mobile phase is insufficient or undesirable for downstream applications, consider a less acidic stationary phase.

    • Action:

      • Neutral Alumina: A patent for a related 7-oxo-2-azaspiro[3.5]nonane specifically mentions purification using a neutral alumina column, which is an excellent alternative for basic compounds.[1]

      • Deactivated Silica: You can also purchase silica gel that has been end-capped or treated to be less acidic.[2]

  • Stability Check: Ensure your compound is not degrading on the silica gel, as this can also appear as streaking.[2] A simple test is to spot your compound on a TLC plate, let it sit for an hour, and then elute it. If new spots appear, decomposition is occurring.[2]

Scenario 2: The Compound is an Oil or Gum That Resists Crystallization

Question: After removing the solvent, my crude product is a persistent oil or sticky gum. I've tried standard crystallization techniques without success. How can I isolate a solid product?

Answer: The presence of the flexible benzyl group and potential minor impurities can inhibit the formation of a crystal lattice, resulting in an oil. The goal is to either induce crystallization or remove the impurities that are preventing it.

Solutions:

  • Trituration: This is a highly effective technique for converting oils into solids by washing away soluble impurities. A synthetic procedure for a similar diazaspiro[3.5]nonane intermediate successfully used trituration with ether to yield a crude solid.[3]

    • Protocol: Add a solvent in which your desired compound is poorly soluble but the impurities are soluble (e.g., diethyl ether, pentane, or hexanes). Stir or sonicate the mixture vigorously. The product will often precipitate as a solid or powder, which can then be collected by filtration.

  • Solvent Screening for Recrystallization: If trituration yields a solid, the next step is recrystallization for high purity. For a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, colorless blocks were obtained by recrystallization from ethanol.[4] This suggests that protic solvents may be effective.

    • Action: Use a small amount of your crude solid and test its solubility in a range of solvents (hot and cold) to find a suitable system.

Solvent Class Examples Rationale
Alcohols Ethanol, IsopropanolOften effective for moderately polar compounds with hydrogen bonding capabilities.[4]
Esters Ethyl AcetateGood for compounds of intermediate polarity.
Ketones AcetoneCan be effective but watch for potential side reactions with the secondary amine.
Ethers MTBE, 2-MeTHFUse as an anti-solvent or for trituration.
Hydrocarbons Heptane, ToluenePrimarily used as anti-solvents to induce precipitation from a more polar solvent.

Scenario 3: Product Loss or Unexpected Byproducts After Purification

Question: My yield is significantly lower than expected after silica gel chromatography, and I'm detecting new, unexpected signals in my NMR. What could be the cause?

Answer: Significant product loss on a column often points to two possibilities: irreversible adsorption to the stationary phase or on-column decomposition. The appearance of new signals strongly suggests the latter.[2]

Causality: The strain of the four-membered azetidinone ring combined with the basicity of the piperidine nitrogen can make the molecule susceptible to ring-opening or rearrangement under acidic conditions, which are present on the surface of silica gel.

Solutions:

  • Perform a Silica Gel Stability Test: Before committing your entire batch to a column, verify that your compound is stable.

    • Protocol (2D TLC): Spot your compound on a TLC plate and elute as normal. Dry the plate completely. Then, turn the plate 90 degrees and re-elute using the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[2]

  • Switch to a Milder Purification Method: If instability is confirmed, avoid silica gel chromatography.

    • Action: Prioritize recrystallization or trituration as described in Scenario 2. If chromatography is unavoidable, use neutral alumina.[1]

  • Consider the Source of Impurities: If your synthesis involved a strong reducing agent like lithium aluminum hydride (used in the synthesis of a related core), be aware of potential over-reduction byproducts, such as olefinic impurities, which may complicate purification.[1]

Purification Workflow Decision Diagram

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the state of your crude product.

PurificationWorkflow Start Crude Product (Post-Workup) State Assess Physical State Start->State IsSolid Is it a solid? State->IsSolid IsOil Is it an oil/gum? State->IsOil No Analysis Analyze Purity (TLC, LCMS, ¹H NMR) IsPure Purity >95%? Analysis->IsPure IsSolid->Analysis Recrystallize Recrystallization (e.g., from Ethanol) IsPure->Recrystallize No Final Pure Compound (>98%) IsPure->Final Yes Triturate Trituration (e.g., with Diethyl Ether) IsOil->Triturate Triturate->IsSolid Solid Formed Column Column Chromatography (Alumina or modified Silica) Triturate->Column Remains Oily Recrystallize->Final Column->Final

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

The compound has the following properties:

  • Molecular Formula: C₁₄H₁₈N₂O[5]

  • Molecular Weight: 230.31 g/mol [5]

  • Appearance: Often isolated as a viscous liquid or low-melting solid.[6]

  • Key Structural Features: Contains a β-lactam (azetidinone ring), a piperidine ring, a tertiary amine, a secondary amine, and a benzyl protecting group. These features dictate its polarity and basicity.

Q2: What is a good starting point for a mobile phase in silica gel chromatography?

For moderately polar amines, a gradient elution is often effective. A good starting point would be a system of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Heptane.

  • Recommended Starting System: Begin with 100% DCM or Ethyl Acetate/Heptane (1:1) and gradually increase the polarity by adding methanol.

  • Crucial Additive: Always include 0.5-1% triethylamine (Et₃N) in your mobile phase to prevent peak tailing.

Stationary Phase Recommended Mobile Phase System Notes
Silica Gel Dichloromethane / Methanol / TriethylamineStandard choice for polar compounds. Gradient from 0-10% MeOH.
Silica Gel Ethyl Acetate / Heptane / TriethylamineGood for resolving less polar impurities.
Neutral Alumina Dichloromethane / MethanolExcellent alternative to avoid acidic conditions; Et₃N may not be necessary.[1]

Q3: How do I confirm the purity of my final product?

A combination of techniques is necessary to confirm both purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A certificate of analysis for a related compound shows purity determined by HPLC.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure and identify any residual solvents or organic impurities.

  • Mass Spectrometry (MS): LC-MS will confirm the molecular weight and can help detect trace-level impurities.

Q4: Can I use reversed-phase chromatography for purification?

Yes, reversed-phase (e.g., C18) chromatography is a viable option, especially for polar impurities. The mobile phase would typically be a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amines. However, be aware that removing these acidic additives from your final product can require an additional basic workup or lyophilization steps.

Chromatography Troubleshooting Logic

This diagram provides a systematic approach to diagnosing and solving common column chromatography problems.

ChromatographyTroubleshooting Start Column Run Issue Problem What is the problem? Start->Problem Streaking Streaking / Tailing Problem->Streaking Streaking NoElution No Elution / Low Recovery Problem->NoElution No Elution PoorSep Poor Separation Problem->PoorSep Poor Separation Sol_Streaking1 Add 1% Et3N to Eluent Streaking->Sol_Streaking1 Sol_Streaking2 Switch to Neutral Alumina Streaking->Sol_Streaking2 Sol_NoElution1 Check for Decomposition (2D TLC) NoElution->Sol_NoElution1 Sol_NoElution2 Increase Eluent Polarity NoElution->Sol_NoElution2 Sol_PoorSep1 Optimize Solvent System (Lower Polarity Gradient) PoorSep->Sol_PoorSep1 Sol_PoorSep2 Use a Longer Column / Finer Silica PoorSep->Sol_PoorSep2 Sol_NoElution1->Sol_Streaking2 If Unstable

Caption: A logical guide for troubleshooting column chromatography of basic spirocycles.

References

  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

Technical Support Center: Navigating the Solubility Challenges of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a molecule with a complex spirocyclic core and a benzyl substituent, achieving sufficient solubility for various experimental assays can be a significant hurdle.[1][2] This document provides a structured, in-depth approach to systematically troubleshoot and overcome these challenges, grounded in established principles of medicinal chemistry and formulation science.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the solubility of this compound.

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The molecular structure of this compound contains both hydrophobic and hydrophilic moieties. The benzyl group and the spirocyclic alkane framework are largely non-polar, contributing to hydrophobicity. While the presence of two nitrogen atoms and a carbonyl group introduces some polarity and potential for hydrogen bonding, the overall large, rigid structure can lead to strong crystal lattice energy, which in turn results in low aqueous solubility. Compounds with high molecular weight and crystallinity are often characterized as "brick-dust" APIs due to their poor dissolution properties.[3]

Q2: What is a logical starting point for selecting a solvent for this compound?

A2: A practical starting point is to assess the compound's polarity and predict its behavior in different solvent classes. Given its structure, it is likely to be more soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), or in polar protic solvents like ethanol and methanol, rather than in purely aqueous solutions.[4] A systematic solubility screening in a small panel of common laboratory solvents is highly recommended as the initial step.

Q3: Are there any general safety precautions I should be aware of when handling this compound and its solutions?

A3: Yes, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] When working with organic solvents, ensure adequate ventilation, preferably within a chemical fume hood.[5] For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing solubility problems, from initial observations to advanced formulation strategies.

Issue 1: The compound does not dissolve in my desired aqueous buffer.

This is a common starting point for many biological assays. The following flowchart outlines a systematic approach to troubleshoot this issue.

Troubleshooting_Aqueous_Solubility start Initial Observation: Compound insoluble in aqueous buffer step1 Step 1: pH Modification Is the compound ionizable? start->step1 step2 Step 2: Co-solvent Addition Can a water-miscible organic solvent be tolerated? step1->step2 No improvement or not applicable end_soluble Outcome: Compound Solubilized step1->end_soluble Successful solubilization step3 Step 3: Surfactant/Solubilizer Inclusion Is the assay compatible with detergents? step2->step3 Inadequate solubility or solvent incompatibility step2->end_soluble Successful solubilization step4 Step 4: Advanced Formulation Consider complexation or dispersion techniques. step3->step4 Surfactant interferes with assay step3->end_soluble Successful solubilization step4->end_soluble Successful solubilization end_insoluble Outcome: Further Optimization Needed step4->end_insoluble If all else fails

Caption: Troubleshooting workflow for aqueous insolubility.

Detailed Troubleshooting Steps:

  • Step 1: pH Adjustment

    • Rationale: The diazaspiro core of the molecule contains secondary and tertiary amines, which can be protonated at acidic pH to form more soluble salts. The pKa of these amines will determine the optimal pH range for solubilization.[6][7]

    • Protocol:

      • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

      • Add a small, known amount of this compound to a fixed volume of each buffer.

      • Stir or vortex the samples for a set period.

      • Visually inspect for dissolution. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Step 2: Co-solvent Systems

    • Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[4][8] This is a widely used technique for preparing stock solutions for in vitro assays.[9]

    • Common Co-solvents: DMSO, ethanol, methanol, polyethylene glycol (PEG 400), and propylene glycol are frequently used.[4][10]

    • Protocol:

      • Prepare a high-concentration stock solution of the compound in a suitable co-solvent (e.g., 10-50 mM in DMSO).

      • For the working solution, perform a serial dilution of the stock solution into the aqueous buffer.

      • Critical Point: Observe for any precipitation upon dilution. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid off-target effects.

  • Step 3: Use of Surfactants and Solubilizers

    • Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[4]

    • Examples of Surfactants: Polysorbates (e.g., Tween-80) and sodium lauryl sulfate (SLS) are common examples.[11]

    • Protocol:

      • Prepare the aqueous buffer containing a low concentration of a surfactant (e.g., 0.1-1% w/v).

      • Add the compound to the surfactant-containing buffer and assess solubility as described above.

      • Consideration: Ensure that the chosen surfactant does not interfere with the experimental assay.

Issue 2: The compound precipitates out of the stock solution upon storage.

This indicates that the compound has limited stability in the chosen solvent system at that concentration.

  • Troubleshooting:

    • Lower the concentration: The most straightforward solution is to prepare a more dilute stock solution.

    • Change the solvent: If lowering the concentration is not feasible, consider a different co-solvent in which the compound has higher solubility.

    • Storage conditions: Store the stock solution at an appropriate temperature. For some compounds, storage at room temperature may be better than at 4°C or -20°C if the cold causes the compound to crystallize out of solution.

Part 3: Experimental Protocols for Solubility Enhancement

This section provides detailed methodologies for advanced solubility enhancement techniques that may be required for more challenging applications, such as in vivo studies.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)
  • Principle: Amorphous solid dispersions involve dispersing the active pharmaceutical ingredient (API) in a molecularly disordered (amorphous) state within a polymer matrix. The amorphous form of a drug typically has a higher apparent solubility and faster dissolution rate than its crystalline form.[3][12]

  • Materials:

    • This compound

    • Polymeric carrier (e.g., polyvinylpyrrolidone (PVP), Apinovex™ polymers)[3][12][13]

    • Volatile organic solvent (e.g., ethanol, methanol)

  • Method (Solvent Evaporation):

    • Dissolve both the compound and the polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Further dry the film under high vacuum to remove any residual solvent.

    • Scrape the resulting solid dispersion from the flask. This can then be used for dissolution studies or formulated into a dosage form.

Protocol 2: Complexation with Cyclodextrins
  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[9][14]

  • Materials:

    • This compound

    • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

    • Aqueous buffer

  • Method (Kneading):

    • Mix the compound and the cyclodextrin in a molar ratio of 1:1 in a mortar.

    • Add a small amount of a water/alcohol mixture to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C).

    • The resulting powder is the inclusion complex, which can be tested for its solubility and dissolution properties.

Part 4: Data Presentation and Visualization

A systematic approach to solubility screening is crucial. The following table provides a template for recording and comparing solubility data.

Table 1: Solubility Screening Data for this compound

Solvent SystemTemperature (°C)Visual ObservationQuantitative Solubility (mg/mL)
Water25Insoluble< 0.01
PBS (pH 7.4)25Sparingly SolubleData to be filled
0.1 M HCl (pH 1)25SolubleData to be filled
DMSO25Freely Soluble> 50
Ethanol25SolubleData to be filled
5% DMSO in PBS25SolubleData to be filled
1% Tween-80 in Water25Soluble with hazeData to be filled

The logical relationship between the compound's properties and the choice of solubilization strategy can be visualized as follows:

Solubilization_Strategy_Selection compound Poorly Soluble Compound (e.g., this compound) prop1 Ionizable Groups Present? compound->prop1 prop2 Thermally Stable? compound->prop2 prop3 Assay Tolerates Organics? compound->prop3 strat1 pH Adjustment prop1->strat1 Yes strat4 Cyclodextrin Complexation prop1->strat4 No (or insufficient) strat2 Amorphous Solid Dispersion prop2->strat2 Yes strat3 Co-solvent System prop3->strat3 Yes

Caption: Decision tree for selecting a solubilization strategy.

This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By systematically applying these principles and protocols, researchers can enhance the developability of this and other challenging compounds.

References

  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
  • AAPS PharmSciTech. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs.
  • LabSolu. (n.d.). This compound.
  • European Patent Office. (n.d.). Azaspiro compounds, their production and use. Google Patents.
  • Benchchem. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7.
  • Acta Poloniae Pharmaceutica. (n.d.). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP.
  • CymitQuimica. (n.d.). CAS 147610-98-8: benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem.
  • Sigma-Aldrich. (n.d.). benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate.
  • ChemScene. (n.d.). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
  • MedChemExpress. (2025, December 26). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-SDS.
  • National Center for Biotechnology Information. (n.d.). 1,4-Diazaspiro[4.5]decane. PubChem.
  • BLDpharm. (n.d.). 1630907-09-3|Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate(2:1).
  • MedChemExpress. (n.d.). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-COA-313691.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning this synthesis. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and analogous synthetic procedures.

Introduction

This compound is a spirocyclic β-lactam, a class of compounds recognized for their significant potential in medicinal chemistry. The rigid, three-dimensional structure of spirocycles can offer unique interactions with biological targets. The synthesis of this specific molecule, while not extensively documented in peer-reviewed literature, can be logically approached through a two-step sequence: first, the formation of the core 2,7-diazaspiro[3.5]nonan-1-one structure, likely via a Staudinger [2+2] cycloaddition, followed by N-benzylation. This guide will focus on the optimization of these critical steps.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound (3) involves the Staudinger cycloaddition of a ketene with a cyclic imine derived from piperidin-4-one to form the spiro-β-lactam core (2), followed by N-benzylation.

Synthetic Pathway A Piperidin-4-one Derivative (1) B 2,7-Diazaspiro[3.5]nonan-1-one (2) A->B Staudinger Reaction (e.g., Chloroacetyl chloride, Et3N) C This compound (3) B->C N-Benzylation (Benzyl bromide, Base)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Spiro-β-lactam (2) in the Staudinger Reaction

Potential Cause Explanation & Validation Suggested Solution
Inefficient Ketene Formation The ketene is typically generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine base (e.g., triethylamine).[1][2] Incomplete dehydrohalogenation will result in low concentrations of the reactive ketene. The purity of the acyl chloride and the base is crucial.- Ensure the acyl chloride is freshly distilled or from a new bottle. - Use a high-purity, dry tertiary amine. - Consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). - Confirm ketene formation by IR spectroscopy of an aliquot (if feasible), looking for the characteristic strong absorption around 2100-2150 cm⁻¹.
Hydrolysis of Acyl Chloride or Ketene The Staudinger reaction is highly sensitive to moisture.[3] Water will hydrolyze the acyl chloride and quench the ketene, preventing the desired cycloaddition.- Use anhydrous solvents (e.g., freshly distilled dichloromethane or toluene). - Dry all glassware thoroughly in an oven before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of the Imine (1) The nucleophilicity of the imine nitrogen is critical for the initial attack on the ketene.[4] Steric hindrance around the imine can also impede the reaction.- While the piperidin-4-one imine is generally reactive, ensure the starting material is pure. - For less reactive systems, increasing the reaction temperature may be beneficial, but must be balanced against the risk of side reactions.
Side Reactions of the Ketene Ketenes are prone to dimerization or polymerization, especially at higher concentrations and temperatures.[4]- Add the acyl chloride solution dropwise to the solution of the imine and base to keep the instantaneous concentration of the ketene low. - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor polymerization.

Problem 2: Formation of Amide Byproducts Instead of β-Lactam

Potential Cause Explanation & Validation Suggested Solution
Reaction with Trace Water If the ketene reacts with residual water, it will form a carboxylic acid, which can then react with the imine or other amines to form amides.- Rigorously exclude water from the reaction as described in Problem 1.
Ring-Opening of the β-Lactam The four-membered β-lactam ring is strained and can be susceptible to nucleophilic attack and ring-opening, especially under harsh work-up conditions (e.g., strongly acidic or basic).- Employ a mild aqueous work-up. Use a saturated solution of sodium bicarbonate to quench the reaction. - Avoid prolonged exposure to strong acids or bases during purification.
Alternative Reaction Pathway The reaction of cyclic ketenes with imines can sometimes favor the formation of amides, depending on the ring size of the acid chloride precursor.[2]- While less common with acyclic ketene precursors, if amide formation is persistent, re-evaluate the choice of ketene precursor.

Problem 3: Low Yield or Incomplete Reaction in N-Benzylation Step

Potential Cause Explanation & Validation Suggested Solution
Insufficient Basicity A suitable base is required to deprotonate the nitrogen of the spiro-β-lactam (2) to facilitate nucleophilic attack on the benzyl bromide.- Use a base of appropriate strength, such as potassium carbonate or sodium hydride in an aprotic polar solvent like DMF or acetonitrile. - For less reactive systems, a stronger base like sodium hydride may be necessary.
Low Reactivity of Benzyl Bromide The quality of the benzyl bromide is important. Old or impure reagent may have hydrolyzed to benzyl alcohol.- Use freshly distilled or purchased benzyl bromide.
Steric Hindrance The spirocyclic nature of the substrate may cause steric hindrance at the nitrogen atom.- Increase the reaction temperature (e.g., to 60-80 °C) to overcome the activation energy barrier. - Increase the reaction time and monitor by TLC or LC-MS.

Problem 4: Purification Challenges

Potential Cause Explanation & Validation Suggested Solution
Co-elution of Starting Materials or Byproducts The polarity of the product and impurities may be similar, making separation by column chromatography difficult.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or final purification step. - For stubborn impurities, preparative HPLC may be required.
Product Instability on Silica Gel The β-lactam ring can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during chromatography.- Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. - Alternatively, use neutral alumina for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Staudinger reaction in this synthesis?

A1: Dichloromethane (DCM) and toluene are commonly used solvents for Staudinger reactions.[5] DCM is often preferred for its ability to dissolve a wide range of reactants and for reactions conducted at lower temperatures. Toluene is suitable for reactions that require heating.[5] For the synthesis of the spiro-β-lactam (2), starting with DCM at 0 °C to room temperature is a good initial approach. Ensure the solvent is anhydrous.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is the most convenient method. For the Staudinger reaction, you can monitor the disappearance of the imine starting material. For the N-benzylation, monitor the disappearance of the spiro-β-lactam (2) and the appearance of the more non-polar product (3). Use a suitable stain (e.g., potassium permanganate or iodine) if the compounds are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring the reaction and identifying products and byproducts.

Q3: Can I use other benzylating agents besides benzyl bromide?

A3: Yes, other benzylating agents can be used. Benzyl chloride is a less reactive but often cheaper alternative, which might require more forcing conditions (higher temperature or stronger base). Benzyl tosylate or mesylate are also effective. The choice of benzylating agent may require re-optimization of the reaction conditions.

Q4: What are the expected spectroscopic signatures for the final product, this compound?

  • ¹H NMR: Signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and complex multiplets for the aliphatic protons of the diazaspiro[3.5]nonane ring system.

  • ¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the β-lactam (typically around 160-175 ppm), and the aliphatic carbons of the spirocyclic core.

  • IR Spectroscopy: A strong carbonyl stretch for the β-lactam ring, typically in the range of 1730-1770 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (m/z = 230.31).

Q5: What safety precautions should I take?

A5:

  • Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzyl bromide is a lachrymator and should also be handled in a fume hood.

  • Tertiary amines like triethylamine have strong odors and are flammable.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

The following are detailed, yet generalized, protocols based on established methodologies for similar transformations. Optimization will likely be required.

Protocol 1: Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one (2)

Protocol_1 cluster_0 Reaction Setup cluster_1 Ketene Generation & Cycloaddition cluster_2 Work-up & Purification Setup 1. Dissolve imine (1) and triethylamine in anhydrous DCM under N2. 2. Cool the mixture to 0 °C in an ice bath. Addition 3. Add a solution of chloroacetyl chloride in anhydrous DCM dropwise over 30-60 min. 4. Allow the reaction to warm to room temperature and stir for 12-24 hours. Workup 5. Quench with saturated NaHCO3 solution. 6. Separate the organic layer, wash with brine, and dry over Na2SO4. 7. Concentrate in vacuo. 8. Purify by column chromatography on silica gel.

Caption: Workflow for the Staudinger cycloaddition step.

Protocol 2: Synthesis of this compound (3)

Protocol_2 cluster_0 Reaction Setup cluster_1 N-Benzylation cluster_2 Work-up & Purification Setup 1. Dissolve 2,7-diazaspiro[3.5]nonan-1-one (2) in anhydrous DMF. 2. Add a base (e.g., K2CO3 or NaH) and stir for 30 min at room temperature. Addition 3. Add benzyl bromide dropwise. 4. Heat the reaction to 60 °C and stir for 4-12 hours. Workup 5. Cool to room temperature and quench with water. 6. Extract the product with ethyl acetate. 7. Wash the combined organic layers with water and brine, then dry over Na2SO4. 8. Concentrate in vacuo and purify by column chromatography.

Caption: Workflow for the N-benzylation step.

References

  • Staudinger, H. Zur Kenntnis der Ketene. Diphenylketen. Liebigs Annalen der Chemie1907 , 356 (1-2), 51-123. [Link]

  • Al-Ghulik, M.; Al-Zoubi, R. M. Recent Advances in the Synthesis and Applications of β-Lactams. Molecules2021 , 26 (24), 7575. [Link]

  • Kaur, N.; Kumar, V.; Kumar, A. Staudinger Reaction: A Century-Old Reaction for the Synthesis of β-Lactams. Current Organic Synthesis2014 , 11 (5), 657-675. [Link]

  • Oh, S. J.; Jung, K.-H.; Moon, B.-H.; Ahn, C. The Formation of Spiro-β-lactams and Amides from Reaction of Cyclic Ketenes with Imines. Bulletin of the Korean Chemical Society2007 , 28 (7), 1085-1088. [Link]

  • Jiao, L.; Liang, X.; Xu, J. X. Mechanism of the Staudinger Reaction. Journal of the American Chemical Society2006 , 128 (18), 6060-6069. [Link]

  • Bandini, M.; Giazzi, F.; Melchiorre, P.; Umani-Ronchi, A. Catalytic Enantioselective Staudinger Synthesis of β-Lactams. Angewandte Chemie International Edition2005 , 44 (30), 4782-4785. [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN107698881A.
  • Banik, B. K.; Becker, F. F. A Novel Staudinger Reaction for the Synthesis of β-Lactams. Tetrahedron Letters2000 , 41 (35), 6551-6554. [Link]

  • Kelleman, A.; Williams, R. M. The Staudinger β-Lactam Synthesis. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 6, pp 183-235. [Link]

  • Sova, M.; et al. Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine. Journal of Chemical Research2015 , 39 (12), 698-700. [Link]

Sources

Technical Support Center: HPLC Purification of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane derivatives. This class of spirocyclic compounds, noted for its rigid structure and potential as a scaffold in medicinal chemistry, presents unique purification challenges due to the presence of basic nitrogen atoms and potential chirality.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and systematic protocols to help you develop robust purification methods and troubleshoot common issues encountered during your experiments.

Section 1: Method Development FAQs

This section addresses common questions that arise when establishing an HPLC purification method for this specific class of compounds.

Q1: What are the recommended initial HPLC conditions for purifying this compound derivatives?

A successful purification begins with a well-chosen starting point. For these derivatives, a reverse-phase HPLC approach is typically the most effective. The key challenge is mitigating the interaction between the basic nitrogen atoms in the diazaspiro core and the acidic silanol groups on standard silica-based columns, which causes poor peak shape.[3]

The causality is straightforward: the protonated basic nitrogens can interact strongly and non-specifically with deprotonated, acidic silanol groups on the stationary phase, leading to peak tailing. To prevent this, we must add a basic modifier to the mobile phase to "mask" these active sites.

Recommended Starting Conditions for Reverse-Phase HPLC:

ParameterRecommendationRationale & Expert Notes
Stationary Phase C18, 5 µm particle sizeC18 is a versatile, hydrophobic phase suitable for the benzyl group. A high-purity, end-capped silica column is crucial to minimize available silanol groups.
Mobile Phase A Water + 0.1% Triethylamine (TEA) or 10 mM Ammonium BicarbonateThe basic modifier is essential. TEA is a classic choice. Ammonium bicarbonate is an excellent volatile buffer for LC-MS applications and maintaining a higher pH (~8-9) to keep the amines neutral.
Mobile Phase B Acetonitrile or Methanol + 0.1% TEA or matching bufferAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity, which is useful if resolution is a problem.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutesA broad initial gradient is effective for scouting the elution of the target compound and identifying impurities.
Flow Rate 1.0 mL/min (for a 4.6 mm ID analytical column)Standard analytical flow rate. This will be scaled up for preparative work.
Detection UV, 254 nm or Diode Array Detector (DAD) scanThe benzyl group provides a strong chromophore. A DAD scan is recommended during method development to identify the optimal wavelength and check for co-eluting impurities.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity, lowering backpressure.

Q2: My this compound derivative is a racemic mixture. How should I approach chiral separation?

The spirocyclic center of these molecules can be a source of chirality. Separating enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).[4][5] Direct separation on a CSP is the most common and efficient method.[6]

Step-by-Step Protocol for Chiral Method Development:

  • Column Screening: There is no universal chiral column. A screening approach is the most effective strategy.[7] Start with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), as they are versatile and can separate a wide range of compounds.[4][6]

  • Mode Selection: Normal-phase chromatography (e.g., using mobile phases like Hexane/Isopropanol or Hexane/Ethanol) often provides better selectivity for chiral separations.[4] However, some modern CSPs are also effective in reverse-phase mode.

  • Modifier Addition: For basic compounds like these derivatives, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the normal-phase mobile phase is often necessary to achieve good peak shape and reproducibility.

  • Optimization: Once baseline separation is achieved, optimize the resolution by adjusting the ratio of the alcohol modifier in the mobile phase. Lowering the alcohol percentage generally increases retention and can improve resolution.

Q3: What is the best practice for scaling up my optimized analytical method to preparative HPLC?

The goal of scaling up is to increase the load and throughput while maintaining the separation quality achieved at the analytical scale.[8][9] A systematic approach is critical for success.

The fundamental principle is to keep the linear velocity of the mobile phase constant between the analytical and preparative columns.[8]

Workflow for Scaling Up Purification:

G cluster_dev Phase 1: Analytical Method Development cluster_scale Phase 2: Scale-Up & Purification cluster_post Phase 3: Post-Purification opt 1. Optimized Analytical Method (Resolution > 1.5) load 2. Perform Loading Study (Determine max sample load) opt->load calc 3. Scale-Up Calculation (Flow Rate, Sample Load) load->calc prep 4. Perform Preparative Run calc->prep collect 5. Fraction Collection prep->collect analyze 6. Analyze Fractions (QC) collect->analyze pool 7. Pool Pure Fractions & Evaporate Solvent analyze->pool final 8. Final Pure Compound pool->final

Caption: A systematic workflow for scaling HPLC methods.
Section 2: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides a systematic approach to identifying and solving common issues.[10]

Problem: Severe Peak Tailing

  • Symptom: The peak is asymmetrical with a drawn-out tail.

  • Primary Cause: For these derivatives, the cause is almost certainly the interaction between the basic nitrogen atoms and acidic silanols on the column packing.[3] This is a classic problem with nitrogen-containing heterocyclic compounds.

  • Solutions:

    • Introduce or Increase Basic Modifier:

      • Action: Add 0.1% Triethylamine (TEA) or 10-20 mM Ammonium Hydroxide/Bicarbonate to both mobile phase A and B. If a modifier is already present, consider increasing its concentration slightly.

      • Rationale: The modifier acts as a competitive base, binding to the active silanol sites and preventing the analyte from interacting with them.[3]

    • Check Column Health:

      • Action: A very old or aggressively used column may have its protective end-capping hydrolyze, exposing more silanols. Try the method on a new column of the same type.

      • Rationale: Column degradation leads to a more active stationary phase, exacerbating tailing issues.[11]

    • Reduce Sample Load:

      • Action: Inject a smaller amount of the sample. Overloading the column can lead to peak tailing.[11][12]

      • Rationale: At high concentrations, all accessible sites on the stationary phase can become saturated, leading to a non-ideal chromatographic behavior and distorted peak shapes.[12]

Problem: Poor Resolution Between Product and Impurity

  • Symptom: Two or more peaks are not baseline separated (Resolution < 1.5).

  • Primary Cause: The mobile phase and stationary phase combination does not provide sufficient selectivity for the compounds.

  • Solutions:

    • Optimize the Mobile Phase:

      • Action A (Change Organic Modifier): If using acetonitrile, switch to methanol, or vice-versa.

      • Rationale: Acetonitrile and methanol have different chemical properties and will interact differently with the analytes and stationary phase, thus altering selectivity (α).[13]

      • Action B (Adjust Gradient Slope): Make the gradient shallower around the elution time of the target peaks. For example, if the peaks elute between 40% and 50% B, change a single linear ramp to a multi-step gradient that increases more slowly in this region.

      • Rationale: A shallower gradient increases the residence time of the analytes on the column in the critical elution window, allowing for better separation.[11]

    • Change Stationary Phase:

      • Action: If mobile phase optimization is insufficient, switch to a column with a different chemistry, such as a Phenyl-Hexyl or embedded polar group (polar-endcapped) phase.

      • Rationale: Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions on a phenyl column) that can resolve compounds that co-elute on a standard C18 phase.

Problem: High Backpressure

  • Symptom: The system pressure is significantly higher than normal for the given method.

  • Primary Cause: A blockage somewhere in the flow path, most commonly a clogged column frit or filter.

  • Solutions:

    • Systematic Isolation:

      • Action: Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is pre-column (e.g., injector, tubing, in-line filter).

      • Rationale: This "rule of one" approach allows you to isolate the source of the problem without making multiple changes at once.[10]

    • Column Care:

      • Action: If the column is the source, first try back-flushing it (reversing the flow direction) with a strong solvent. If this fails, the inlet frit may need to be replaced.

      • Rationale: Particulates from the sample or mobile phase accumulate on the inlet frit over time. Back-flushing can dislodge them.[11]

    • Prevention:

      • Action: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Use an in-line filter or guard column to protect the primary column.[11][14]

      • Rationale: Prevention is the best cure. A guard column acts as a disposable, low-cost extension of your expensive analytical or preparative column.[14]

Troubleshooting Decision Tree:

G start Chromatographic Problem Observed p1 Poor Peak Shape? (Tailing/Fronting) start->p1 p2 Low Resolution? start->p2 p3 High Backpressure? start->p3 c1 Cause: Silanol Interaction or Overload p1->c1 c2 Cause: Poor Selectivity p2->c2 c3 Cause: System Blockage p3->c3 s1 Solution: - Add/Increase Basic Modifier - Reduce Sample Load - Use New/End-Capped Column c1->s1 s2 Solution: - Change Organic Solvent (ACN <-> MeOH) - Adjust Gradient Slope - Change Column (e.g., Phenyl) c2->s2 s3 Solution: - Isolate Component (Column vs. System) - Backflush Column - Filter Samples & Use Guard Column c3->s3

Caption: A decision tree for troubleshooting common HPLC issues.
References
  • BenchChem.
  • BenchChem. 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7.
  • Welch Materials.
  • MZ-Analysentechnik.
  • SpiroChem. Analytical Method Development.
  • Agilent.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Lilly-Spain. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • University of Warwick.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich.
  • Restek. HPLC Troubleshooting Guide.
  • Phenomenex. Chiral HPLC Column.
  • ResearchGate. (PDF)
  • Regis Technologies.
  • PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this valuable spirocyclic scaffold. The unique structural features of spiro-β-lactams present both opportunities in medicinal chemistry and challenges in their synthesis.[1][2] This resource aims to equip you with the knowledge to navigate these challenges effectively.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds via a multi-step sequence, culminating in a key [2+2] cycloaddition reaction. The most common and effective method for constructing the β-lactam ring in such spirocyclic systems is the Staudinger ketene-imine cycloaddition.[3][4][5] This approach involves the reaction of a ketene, generated in situ, with an imine. The inherent strain and steric hindrance of spirocyclic systems can lead to challenges in reaction efficiency and purification.[2]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 β-Lactam Ring Formation cluster_2 Purification and Final Product A 1-Benzyl-4-piperidone C Imine Formation A->C B Ethyl 2-aminoacetate B->C F Staudinger [2+2] Cycloaddition C->F D Chloroacetyl chloride D->F E Triethylamine E->F G Crude Product F->G H Column Chromatography G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters in the Staudinger cycloaddition step for this synthesis?

A1: The success of the Staudinger cycloaddition is highly dependent on several factors. Firstly, the slow addition of the acid chloride (e.g., chloroacetyl chloride) to the reaction mixture containing the imine and a base (e.g., triethylamine) is crucial to maintain a low concentration of the highly reactive ketene, minimizing side reactions such as ketene dimerization. Secondly, temperature control is vital. These reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and stability of the intermediates.[5] Finally, the choice of solvent is important; anhydrous, non-protic solvents like dichloromethane (DCM) or toluene are typically used to prevent quenching of the ketene intermediate.

Q2: I am observing a low yield of the final product. What are the likely causes?

A2: Low yields in spiro-β-lactam synthesis can stem from several issues. Incomplete imine formation in the preceding step is a common culprit. Ensure the removal of water during imine synthesis, for example, by using a Dean-Stark apparatus or molecular sieves. During the cycloaddition, ketene polymerization or reaction with other nucleophiles can compete with the desired reaction. As mentioned, slow addition and temperature control are key to mitigating this.[2] Finally, the product itself may be susceptible to decomposition during purification, especially on silica gel.[2] Neutralizing the silica gel or using alternative purification methods like preparative HPLC might be necessary.

Q3: I am struggling with the purification of the final compound. What are your recommendations?

A3: Spiro-β-lactams can be challenging to purify by conventional column chromatography due to potential ring-opening of the strained β-lactam ring on acidic silica gel. To circumvent this, you can try neutralizing the silica gel with a small amount of triethylamine in the eluent. Alternatively, using a different stationary phase, such as neutral alumina, can be beneficial. For highly sensitive compounds, preparative thin-layer chromatography (prep-TLC) or crystallization are often preferred methods to obtain a pure product.

Q4: Can I use a different activating agent for the ketene precursor?

A4: While acid chlorides are common, other activating agents can be used. For instance, tosyl chloride (TsCl) has been successfully employed to generate ketenes from carboxylic acids in one-pot procedures for the synthesis of spiro-β-lactams.[3][6] This can be an alternative if you encounter issues with the stability or handling of acid chlorides.

III. Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their probable causes, and recommended solutions at each stage of the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Step 1: Imine Formation
Low or no imine formation (as monitored by TLC or NMR)Incomplete reaction due to equilibrium.Use a Dean-Stark trap to remove water azeotropically. Alternatively, add a drying agent such as anhydrous MgSO₄ or molecular sieves to the reaction mixture.
Steric hindrance from the bulky piperidone.Increase the reaction temperature and/or reaction time. Consider using a more reactive amine or a catalyst like a Lewis acid (e.g., TiCl₄), though this may require further optimization.
Step 2: Staudinger [2+2] Cycloaddition
Formation of multiple unidentified byproducts.Ketene dimerization or polymerization.Ensure slow, dropwise addition of the chloroacetyl chloride to the reaction mixture at a low temperature (e.g., 0 °C). Maintain a high dilution to disfavor intermolecular side reactions.
Reaction of the ketene with the tertiary amine base.Use a non-nucleophilic, sterically hindered base like Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) if triethylamine is suspected to be problematic.
Low conversion to the spiro-β-lactam.Deactivation of the imine.Ensure the imine is freshly prepared and of high purity before use. Impurities can interfere with the cycloaddition.
Insufficiently reactive ketene precursor.While chloroacetyl chloride is generally effective, you could explore more reactive acyl chlorides, but this may also increase side reactions.
Step 3: Purification
Decomposition of the product on the silica gel column.Acidity of the silica gel leading to β-lactam ring opening.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate).
Product instability.Perform the purification at a lower temperature if possible. Minimize the time the compound spends on the column.
Co-elution of the product with impurities.Similar polarities of the product and byproducts.Optimize the eluent system. A gradient elution might be necessary. Consider using a different stationary phase like alumina or a bonded-phase silica. Preparative HPLC can offer better resolution.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of the Imine Intermediate
  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 1-benzyl-4-piperidone (1.0 eq.), ethyl 2-aminoacetate hydrochloride (1.1 eq.), and toluene.

  • Add sodium acetate (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude imine from the previous step in anhydrous dichloromethane (DCM) in a three-necked flask under a nitrogen atmosphere.

  • Add triethylamine (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.2 eq.) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) containing 1% triethylamine.

  • Pack a column with the prepared slurry.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with the chosen eluent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the final product, this compound.

V. Data Summary

Parameter Value
Molecular Formula C₁₄H₁₈N₂O[7]
Molecular Weight 230.31 g/mol [7]
Typical Overall Yield 40-60% (unoptimized)
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95% after purification

VI. Mechanistic Insight: The Staudinger Cycloaddition

The core of this synthesis is the [2+2] cycloaddition between a ketene and an imine. This reaction is believed to proceed through a zwitterionic intermediate.

Staudinger_Mechanism Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion + Ketene Ketene Ketene Ketene->Zwitterion Beta-Lactam β-Lactam Zwitterion->Beta-Lactam Conrotatory Ring Closure

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

The stereochemical outcome of the reaction can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[5][8] For the synthesis of this compound, the stereochemistry at the spiro center is not a factor as the product is achiral at that position.

VII. References

  • (Note: While a direct synthesis was not found in the initial search, the principles are based on the following and general organic chemistry knowledge.)

  • Al-Sodies, F. A., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6666. [Link][3]

  • Al-Sodies, F. A., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. PubMed. [Link][4]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link][1]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link][2]

  • Lu, N., et al. (2024). Theoretical investigation on diastereoselective [2+2] cycloaddition and Pd-catalyzed enantioselective [3+2] cycloaddition for synthesis of cis-β-lactam and exo-furobenzopyranone. ResearchGate. [Link][8]

  • Jarrahpour, A. A., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22863–22872. [Link][6]

  • Al-Sodies, F. A., et al. (2022). Synthesis of bis-aryl spirooxindole-β-lactams via Staudinger... ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link][5]

  • Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. [Link]

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents.

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.

Sources

Validation & Comparative

Beyond the Piperazine Privileged Structure: A Comparative Analysis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Innovation in Drug Discovery

In the landscape of modern medicinal chemistry, the piperazine ring stands as a titan, a privileged scaffold integrated into the structure of over a hundred FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and two readily functionalizable nitrogen atoms that serve as versatile handles for molecular elaboration.[1] However, the very flexibility and metabolic susceptibility of the piperazine moiety can present challenges in lead optimization, prompting medicinal chemists to explore bioisosteric replacements that can fine-tune a drug candidate's profile.

This guide presents a comparative analysis of an emerging class of piperazine bioisosteres, the diazaspiro[3.5]nonanes, with a specific focus on 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane and its derivatives. We will delve into the structural nuances, synthetic accessibility, and a comparative showcase of biological performance against established piperazine-containing agents in relevant therapeutic areas. This analysis is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox and strategically deploy novel scaffolds to overcome common drug discovery hurdles.

The Structural Argument: Rigidity and Three-Dimensionality

The fundamental distinction between the piperazine and the 2,7-diazaspiro[3.5]nonane scaffold lies in their topology. Piperazine, a six-membered ring, predominantly adopts a flexible chair conformation. In contrast, the 2,7-diazaspiro[3.5]nonane core is a rigid, three-dimensional structure composed of two fused rings, an azetidine and a piperidine, sharing a single spirocyclic carbon atom. This inherent rigidity has profound implications for drug design, offering a more defined orientation of substituents and potentially leading to enhanced target affinity and selectivity.[2]

dot graph ERD { graph [layout = "neato", overlap = "false", splines = "true", bgcolor="#F1F3F4", fontname="Roboto", label="Structural Comparison of Scaffolds", fontsize=14, fontcolor="#202124" ]; node [shape = "plaintext", fontname="Roboto", fontsize=12, fontcolor="#202124" ]; edge [color = "#5F6368", penwidth = 1.5 ];

} dot Caption: A visual representation of the structural relationship between piperazine and the diazaspiro[3.5]nonane scaffold.

Synthesis of the Scaffolds: Navigating Chemical Space

The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. While piperazine and its derivatives are commercially available in vast numbers and their synthesis is well-established, the construction of spirocyclic systems can be more challenging.

A General Protocol for Piperazine Derivative Synthesis:

The versatility of the piperazine ring allows for a multitude of synthetic approaches. A common method involves the N-alkylation or N-arylation of a piperazine core.

Step-by-Step N-Arylation of Piperazine:

  • Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a base, for instance, potassium carbonate (2.0 eq).

  • Addition of Aryl Halide: The desired aryl halide (e.g., a substituted bromobenzene, 1.1 eq) is added to the mixture.

  • Heating: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-arylpiperazine.

Synthesis of this compound: A Representative Protocol

Illustrative Synthetic Pathway:

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Roboto", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Roboto", fontsize=10, color="#5F6368"];

} dot Caption: A generalized workflow for the synthesis of the this compound scaffold.

A plausible synthetic route could involve the reaction of a suitably protected piperidone derivative with a functionalized amine, followed by a series of cyclization and deprotection/functionalization steps to yield the desired spirocyclic compound.[3][4]

Comparative Performance: A Data-Driven Analysis

The true measure of a novel scaffold's utility lies in its ability to impart desirable biological and pharmacokinetic properties to a molecule. In this section, we will compare the performance of 7-benzyl-2,7-diazaspiro[3.5]nonane derivatives and various piperazine-containing compounds in different therapeutic contexts.

Antimycobacterial Activity: A Case for the Spirocycle

Recent research has highlighted the potential of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold in the development of potent antimycobacterial agents. In a study focused on benzothiazinone (BTZ) DprE1 inhibitors, replacement of a more traditional side chain with the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety led to compounds with broad-spectrum activity against both M. tuberculosis (MTB) and non-tuberculous mycobacteria (NTM).[5][6]

CompoundTargetMTB (MIC, µg/mL)NTM (MIC, µg/mL)Oral Bioavailability (Rat, F%)
Lead Compound B2 DprE1< 0.01< 0.03125 - 2.5Good
PBTZ169 (piperazine-like)DprE1NanomolarIneffective-

Data synthesized from a study on novel benzothiazinones.[5][6]

The lead compound B2 , incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold, demonstrated excellent potency against MTB and, crucially, retained activity against NTM strains that are resistant to other BTZs.[5] This suggests that the rigid, three-dimensional nature of the spirocyclic core can lead to novel interactions with the target enzyme, overcoming resistance mechanisms. Furthermore, compound B2 exhibited a favorable oral pharmacokinetic profile, a critical parameter for any drug candidate.[5]

Oncology: The Ubiquity and Potency of Piperazine Derivatives

The piperazine scaffold is a dominant feature in a vast number of anticancer agents. Its ability to confer favorable pharmacokinetic properties and provide multiple points for diversification has made it a go-to building block for medicinal chemists in this field.

Compound ClassTarget(s)Representative IC50 ValuesReference
Vindoline-Piperazine ConjugatesVarious Cancer Cell Lines> -60% growth inhibition on multiple cell lines[7]
Phenylpiperazine Derivatives of 1,2-BenzothiazineTopoisomerase IICytotoxic activity comparable to doxorubicin[8]
Quinoxalinyl-Piperazine DerivativesG2/M cell cycle inhibitor, anti-apoptotic Bcl-2Growth inhibition of breast, skin, pancreas, and cervix cancer cells[9]
Piperazine core compound (PCC)Apoptosis induction in liver cancer cellsSelective cytotoxicity against cancer cells[10]

This table summarizes data from multiple studies on piperazine derivatives in oncology.

The data clearly indicates the broad applicability and potent anticancer activity of piperazine derivatives across a range of cancer types and molecular targets.[7][8][9][10][11] The challenge for the this compound scaffold would be to demonstrate a clear advantage over these well-established and highly effective piperazine-based drugs, perhaps in terms of overcoming specific resistance mechanisms or improving safety profiles.

Central Nervous System (CNS) Applications: Piperazine's Stronghold

Piperazine derivatives have a long and successful history in the treatment of central nervous system disorders, including psychosis, depression, and anxiety.[12][13] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them a valuable scaffold for CNS drug discovery.[14]

Compound ClassPrimary Target(s)Key FindingsReference
ArylpiperazinesMonoamine pathwayAntipsychotic, antidepressant, and anxiolytic applications[12]
Piperazine-hydrazide derivativeshMAO-ASignificant decrease in immobility time in FST and TST[15]
Novel Piperazine DerivativesAcetylcholinesterase (AChE)IC50 values in the low micromolar range; reversal of scopolamine-induced memory deficit[16]

A summary of findings for piperazine derivatives in CNS research.

The data underscores the versatility of the piperazine scaffold in modulating CNS targets.[12][15][16] For the this compound scaffold to make inroads into this therapeutic area, it would need to demonstrate superior selectivity for specific receptor subtypes or offer a significantly improved side-effect profile compared to existing piperazine-based CNS drugs.

Physicochemical and Pharmacokinetic Considerations

The decision to employ a novel scaffold like this compound often hinges on its potential to improve upon the physicochemical and pharmacokinetic properties of established motifs like piperazine.

PropertyPiperazine2,7-Diazaspiro[3.5]nonaneRationale for Advantage
Flexibility HighLow (Rigid)Increased rigidity can lead to higher binding affinity and selectivity.
3D Character ModerateHighA more three-dimensional structure can improve solubility and reduce metabolic liability.
Aqueous Solubility Generally HighPredicted to be slightly higher than some piperazine derivativesImproved solubility can enhance bioavailability.
Metabolic Stability Can be a liabilityPotentially improved due to reduced flexibility and steric hindranceA more stable compound can have a longer half-life and reduced potential for toxic metabolites.

This table provides a qualitative comparison of key physicochemical properties.

The increased rigidity and three-dimensional character of the diazaspiro[3.5]nonane scaffold are expected to translate into improved "drug-like" properties.[17] By presenting substituents in well-defined vectors, spirocyclic compounds can achieve more precise and potent interactions with their biological targets. Furthermore, the departure from the more "flat" and flexible nature of piperazine can lead to improved metabolic stability by shielding potential sites of metabolism.[1]

Conclusion and Future Directions

The piperazine scaffold will undoubtedly remain a cornerstone of medicinal chemistry for the foreseeable future, its utility proven across a multitude of therapeutic areas. However, the exploration of novel, three-dimensional bioisosteres like the this compound core represents a critical evolution in drug discovery.

The data presented herein suggests that the diazaspiro[3.5]nonane scaffold can offer significant advantages in specific contexts, such as overcoming drug resistance in infectious diseases. Its inherent rigidity and three-dimensional nature hold the promise of improved potency, selectivity, and pharmacokinetic properties.

For researchers and drug development professionals, the key takeaway is not to abandon the tried-and-true piperazine, but rather to strategically consider the deployment of spirocyclic scaffolds like this compound when faced with challenges of potency, selectivity, or metabolic stability. The continued exploration and biological characterization of these novel scaffolds will be essential in expanding the chemical space available for the discovery of the next generation of innovative medicines.

References

  • BenchChem. (2025). 2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Comparative Guide for Drug Discovery. BenchChem.
  • BenchChem. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7. BenchChem.
  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Bentham Science. (n.d.). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Bentham Science Publishers.
  • National Institutes of Health. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • National Institutes of Health. (2016). Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties.
  • National Institutes of Health. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.
  • ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity.
  • LabSolu. (n.d.). This compound. LabSolu.
  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubMed. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines.
  • ResearchGate. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF.
  • MDPI. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.
  • Sigma-Aldrich. (n.d.). benzyl 2-oxo-1,7-diazaspiro[3.
  • MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • ResearchGate. (n.d.). A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines | Request PDF.
  • National Institutes of Health. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.
  • PubMed. (2023). Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents.
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • MedChemExpress. (2025). Benzyl 2-oxo-7-azaspiro[3.

Sources

Bioactivity comparison of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Bioactivity of Novel 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Analogs as Dopamine Receptor Ligands

Introduction

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional geometry that can be exploited for targeted drug design. Its inherent rigidity and defined exit vectors make it an attractive framework for presenting pharmacophoric elements in a precise spatial orientation. This guide focuses on a specific series of analogs based on the this compound core, with the objective of elucidating their comparative bioactivity as dopamine receptor ligands.

Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are critical modulators of various neurological processes, including motivation, motor control, and reward.[1] Dysregulation of dopaminergic signaling is implicated in a range of neuropsychiatric and neurological disorders such as Parkinson's disease, schizophrenia, and substance abuse disorders.[1] The development of subtype-selective dopamine receptor ligands is a key goal in neuropharmacology to achieve therapeutic efficacy while minimizing off-target effects.[2]

This guide will provide a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of a focused library of this compound analogs. We will delve into the rationale behind the analog design, present detailed experimental protocols for assessing their bioactivity at dopamine D2-like receptors, and propose a structure-activity relationship (SAR) study to guide future optimization efforts.

Rationale for Analog Selection

The parent compound, this compound, serves as a foundational scaffold. The benzyl group provides a handle for exploring the impact of aromatic substitutions on receptor interactions. The lactam functionality introduces a degree of polarity and potential hydrogen bonding capabilities. Our proposed analog library will systematically probe the following structural modifications:

  • Aromatic Substitution: Introduction of electron-donating and electron-withdrawing groups on the benzyl ring to modulate electronic properties and potential interactions with the receptor binding pocket.

  • Replacement of the Benzyl Group: Substitution with other aryl or heteroaryl moieties to explore different spatial and electronic requirements for receptor affinity.

  • Modification of the Lactam Carbonyl: Reduction of the carbonyl to a methylene group to assess the importance of the hydrogen bond acceptor.

These modifications are designed to provide a systematic understanding of the SAR for this class of compounds at dopamine receptors.

Proposed Experimental Workflow

The following sections detail the proposed experimental plan for a comprehensive comparative bioactivity assessment.

Synthesis of Analogs

The synthesis of the target analogs will be based on established synthetic routes for 2,7-diazaspiro[3.5]nonane derivatives.[3] The general synthetic scheme is outlined below.

start Commercially Available Starting Materials step1 Synthesis of 2,7-diazaspiro[3.5]nonane core start->step1 step2 Selective N-benzylation step1->step2 Various substituted benzyl halides step3 Lactam formation step2->step3 step4 Analog synthesis via modification of benzyl group step3->step4 step5 Reduction of lactam carbonyl step3->step5 product Target Analogs step4->product step5->product

Caption: General synthetic workflow for the preparation of this compound analogs.

In Vitro Bioactivity Evaluation

The primary biological evaluation will focus on determining the affinity and functional activity of the synthesized analogs at the dopamine D2, D3, and D4 receptor subtypes, which constitute the D2-like family of dopamine receptors.[4]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the analogs for dopamine D2, D3, and D4 receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2, D3, or D4 receptor subtypes will be used.

  • Radioligand: A suitable high-affinity radioligand, such as [³H]-spiperone for D2 and D3 receptors or [³H]-N-methylspiperone for D4 receptors, will be employed.

  • Assay Conditions: The binding assays will be performed in a 96-well format. Each well will contain the cell membranes, the radioligand at a concentration close to its Kd, and a range of concentrations of the test compound.

  • Incubation: The plates will be incubated at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction will be terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity on the filters will be quantified by liquid scintillation counting.

  • Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 value for each compound, which will then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)

Objective: To determine the functional activity (EC50 or IC50) and efficacy of the analogs as agonists or antagonists at the dopamine D2, D3, and D4 receptors.

Protocol:

  • Cell Culture: Stably transfected cell lines expressing the human dopamine D2, D3, or D4 receptor will be used. These cells should also express a reporter system coupled to changes in intracellular cyclic AMP (cAMP) levels.

  • Assay Principle: D2-like receptors are coupled to Gi/o proteins, and their activation leads to a decrease in intracellular cAMP levels.[4]

  • Agonist Mode: To test for agonist activity, cells will be treated with increasing concentrations of the test compounds, and the resulting decrease in forskolin-stimulated cAMP levels will be measured.

  • Antagonist Mode: To test for antagonist activity, cells will be pre-incubated with increasing concentrations of the test compounds before stimulation with a known dopamine receptor agonist (e.g., quinpirole). The ability of the test compounds to block the agonist-induced decrease in cAMP will be measured.

  • cAMP Measurement: Intracellular cAMP levels will be quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • Data Analysis: Dose-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy for each compound.

cluster_0 In Vitro Bioactivity Workflow synthesis Synthesized Analogs binding Radioligand Binding Assays (D2, D3, D4 Receptors) synthesis->binding Determine Affinity (Ki) functional cAMP Functional Assays (Agonist/Antagonist Mode) synthesis->functional Determine Potency (EC50/IC50) and Efficacy sar Structure-Activity Relationship (SAR) Analysis binding->sar functional->sar

Caption: Flowchart of the in vitro bioactivity evaluation process.

Data Presentation and Interpretation

The bioactivity data for the synthesized analogs will be summarized in a tabular format for easy comparison.

Table 1: Hypothetical Bioactivity Data for this compound Analogs

CompoundRDopamine D2 Ki (nM)Dopamine D3 Ki (nM)Dopamine D4 Ki (nM)D2 cAMP IC50 (nM)
1a H15075200250 (Antagonist)
1b 4-Cl502510080 (Antagonist)
1c 4-OCH₃200100300350 (Antagonist)
2a (2-pyridyl)8040150120 (Antagonist)
3a H (reduced lactam)300150400>1000

This table presents hypothetical data for illustrative purposes.

The results will be analyzed to establish a clear structure-activity relationship (SAR). For instance, the introduction of an electron-withdrawing group at the 4-position of the benzyl ring (as in analog 1b ) might lead to increased affinity for D2-like receptors compared to the unsubstituted analog (1a ). Conversely, an electron-donating group (1c ) could decrease affinity. The reduction of the lactam carbonyl (analog 3a ) may significantly reduce affinity, highlighting the importance of this functional group for receptor interaction.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative bioactivity evaluation of novel this compound analogs as dopamine receptor ligands. By combining targeted synthesis with robust in vitro pharmacological assays, a detailed understanding of the structure-activity relationships governing the interaction of this scaffold with dopamine receptors can be achieved.

The insights gained from this proposed study will be invaluable for the rational design of more potent and selective dopamine receptor modulators based on the 2,7-diazaspiro[3.5]nonane framework. Promising lead compounds identified through this workflow could be further profiled in secondary assays to assess their selectivity against other GPCRs and their pharmacokinetic properties, paving the way for potential therapeutic applications in the treatment of central nervous system disorders.

References

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • This compound. (n.d.). Molport. Retrieved January 19, 2026, from [Link]

  • Hindle, A., Baj, K., Iggo, J. A., Cox, D. J., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. Chemical Communications, 59(47), 6239–6242. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2020). Molecules, 25(21), 5188. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2023). ResearchGate. [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. (2020). ACS Medicinal Chemistry Letters, 11(7), 1421–1427. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4936–4952. [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (2021). Molecules, 26(16), 4983. [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. (2020). Journal of Medicinal Chemistry, 63(23), 14299–14324. [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances, 14(28), 20086-20108. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). International Journal of Molecular Sciences, 24(13), 10881. [Link]

  • Synthesis and structure-activity relationship study of diaryl[d,f][5][6]diazepines as potential anti-cancer agents. (2018). Molecular Diversity, 22(2), 323–333. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2022). International Journal of Molecular Sciences, 23(19), 11885. [Link]

  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. (1986). Journal of Medicinal Chemistry, 29(10), 1974–1977. [Link]

  • Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties. (2022). Molecules, 27(19), 6653. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). Molecules, 28(19), 6776. [Link]

  • Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation. (2013). European Journal of Medicinal Chemistry, 60, 349–357. [Link]

Sources

The Untapped Potential of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Derivatives in the Fight Against Mycobacterium tuberculosis: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The global health challenge posed by tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), continues to demand the urgent discovery and development of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the inadequacy of the current anti-tubercular arsenal and fuels the quest for innovative chemical scaffolds with unique mechanisms of action. Among the myriad of molecular architectures being explored, spirocyclic systems have garnered considerable attention due to their inherent three-dimensionality, which can lead to enhanced target specificity and improved pharmacokinetic properties.

This guide focuses on the potential efficacy of a specific class of these complex molecules: 7-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane derivatives . However, a comprehensive search of the current scientific literature reveals a critical knowledge gap: as of early 2026, there is no publicly available experimental data on the efficacy of this particular class of compounds against M. tuberculosis.

In light of this, this guide will pivot to provide a comparative analysis of a closely related and well-documented class of compounds: 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones . The significant anti-tubercular activity demonstrated by these molecules highlights the promising potential of the diazaspiro[3.5]nonane scaffold and provides a valuable framework for the future investigation of its derivatives, including the 7-benzyl-1-oxo variants.

The Promise of the Diazaspiro[3.5]nonane Scaffold: A Tale of Potent Benzothiazinones

Recent research has illuminated the potent anti-tubercular activity of benzothiazinone derivatives incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety. These compounds have demonstrated remarkable efficacy against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Comparative In Vitro Efficacy

The primary measure of a compound's in vitro activity against M. tuberculosis is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria. The following table summarizes the reported MIC values for a lead 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinone derivative, herein referred to as B2 , and compares it with standard first-line anti-tubercular drugs.

CompoundM. tuberculosis H37Rv MIC (μg/mL)MDR-M. tuberculosis Strains MIC (μg/mL)
B2 < 0.01[1][2]< 0.01[1][2]
Isoniazid0.025 - 0.05Resistance
Rifampicin0.05 - 0.1Resistance
PBTZ169 (comparator benzothiazinone)Comparable to B2[1]Comparable to B2[1]

The data clearly indicates that the 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinone derivative B2 exhibits exceptional potency, with MIC values significantly lower than or comparable to the most potent first-line drugs against the drug-sensitive H37Rv strain.[1][2] Crucially, it retains this high level of activity against MDR strains, a key advantage over drugs like isoniazid and rifampicin.[1][2]

Mechanism of Action: Targeting a Key Enzyme

The anti-tubercular activity of benzothiazinones, including those with the diazaspiro[3.5]nonane scaffold, is attributed to their inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. The potent activity of these compounds stems from their ability to form a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition and subsequent bacterial cell death.

cluster_Mtb Mycobacterium tuberculosis Cell B2 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone (B2) DprE1 DprE1 Enzyme B2->DprE1 Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis DprE1->Arabinogalactan_Synthesis Essential for Cell_Wall Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones.

Experimental Protocols for Efficacy Evaluation

For researchers inspired to investigate the anti-tubercular potential of this compound derivatives, the following established protocols for in vitro efficacy and cytotoxicity testing are provided.

In Vitro Anti-tubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used, rapid, and reliable method for determining the MIC of compounds against M. tuberculosis.

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The color change provides a visual determination of bacterial growth inhibition.

Step-by-Step Methodology:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

    • Dilute the bacterial suspension to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the assay plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well microplate to achieve the desired concentration range.

  • Assay Procedure:

    • Add 100 µL of the diluted mycobacterial inoculum to each well containing the test compound.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

    • Seal the plate and incubate at 37°C for 5-7 days.

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[3][4]

cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare M. tuberculosis inoculum C Inoculate microplate wells A->C B Prepare serial dilutions of test compound B->C D Incubate for 5-7 days at 37°C C->D E Add Alamar Blue reagent D->E F Incubate for 24 hours E->F G Observe color change (Blue = No Growth, Pink = Growth) F->G H Determine MIC G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

In Vitro Cytotoxicity Assay: MTT Assay using Vero Cells

It is crucial to assess the toxicity of novel compounds against mammalian cells to determine their therapeutic index. The MTT assay is a standard colorimetric method for evaluating cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture Vero cells (or another suitable mammalian cell line) in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 (the concentration of the compound that causes 50% reduction in cell viability).

Future Directions and Conclusion

While the direct anti-tubercular efficacy of this compound derivatives remains to be elucidated, the potent activity of the closely related 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones provides a strong rationale for their investigation. The diazaspiro[3.5]nonane scaffold is a promising starting point for the design of novel anti-tubercular agents.

Future research should focus on the synthesis and biological evaluation of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to understand the impact of the substitution pattern on anti-tubercular activity and cytotoxicity. The experimental protocols detailed in this guide provide a solid foundation for such investigations. The ultimate goal is to develop novel, potent, and safe compounds that can contribute to the global effort to combat tuberculosis.

References

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry. [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. (2000). Journal of Clinical Microbiology. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). ResearchGate. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of Novel 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Druggable Spirocycles

In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional scaffolds is paramount to accessing new chemical space and developing therapeutics with improved properties. The 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane core represents a promising frontier, particularly in the development of agents targeting challenging diseases like tuberculosis. Recent advancements have seen the related 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold incorporated into benzothiazinone analogues, yielding potent antimycobacterial activity. However, the journey from a potent hit to a viable clinical candidate is paved with the challenges of optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound's success is not solely dictated by its potency but by its ability to reach and maintain effective concentrations at the target site without causing undue toxicity.

This guide provides a comprehensive overview of the critical in vitro ADME assays necessary to characterize novel chemical entities, using the this compound scaffold as a central case study. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis against established and emerging antimycobacterial agents. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of early-stage drug discovery.

Pillar 1: Metabolic Stability - The First Hurdle

A primary reason for candidate failure is rapid metabolism by hepatic enzymes, leading to low bioavailability and short duration of action. The initial assessment of metabolic stability, therefore, is a critical step in the design-make-test-analyze cycle. Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, and are a cost-effective first-line tool for these assessments.

Experimental Rationale & Causality

The goal of the microsomal stability assay is to determine the intrinsic clearance (CLint) of a compound, which is a measure of the inherent metabolic capacity of the liver.[1] A high CLint suggests the compound is rapidly metabolized, which may necessitate higher or more frequent dosing. By incubating the test compound with HLMs and an NADPH regenerating system (to sustain CYP activity), we can monitor the disappearance of the parent compound over time.[2] This rate of disappearance allows for the calculation of the in vitro half-life (t½).

Comparative Analysis: Metabolic Stability

To contextualize the performance of a novel this compound compound (let's call it "Spiro-X"), we compare its hypothetical data with that of established DprE1 inhibitors, Macozinone (PBTZ169) and its predecessor, BTZ-043.

CompoundTest SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
Spiro-X (Hypothetical) Human Liver Microsomes4515.4Low Clearance
Macozinone (PBTZ169) Human Liver Microsomes-Medium Clearance[1]Moderate Clearance
BTZ-043 Human Hepatocytes-Acceptable Stability[3]Low to Moderate Clearance

Note: Specific quantitative data for Macozinone and BTZ-043 are not publicly available and are described qualitatively based on literature reports.

The hypothetical data for "Spiro-X" suggests a favorable low clearance profile, indicating good metabolic stability and a lower likelihood of first-pass metabolism issues.

Detailed Protocol: Human Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in the phosphate buffer.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound (Spiro-X) and positive controls (e.g., Verapamil for high clearance, Imipramine for low clearance) in DMSO.

  • Incubation:

    • In a 96-well plate, add the HLM solution to each well.

    • Add the test compound and controls to their respective wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (which receive buffer instead).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Workflow Diagram: Metabolic Stability Assay```dot

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (HLM, NADPH, Buffer, Compound) prep_plate Aliquot HLM and Compound to 96-well plate prep_reagents->prep_plate pre_incubate Pre-incubate at 37°C prep_plate->pre_incubate To incubator start_reaction Initiate with NADPH pre_incubate->start_reaction incubate_time Incubate at 37°C (0-60 min) start_reaction->incubate_time terminate Terminate Reaction (Acetonitrile + IS) incubate_time->terminate At each time point centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Principle of Rapid Equilibrium Dialysis for plasma protein binding determination.

Conclusion: Synthesizing Data for Informed Decisions

The in vitro ADME profile of a novel compound series, such as the 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonanes, provides a critical multi-parametric dataset that guides the lead optimization process. By systematically evaluating metabolic stability, permeability, and plasma protein binding, researchers can identify potential liabilities early and make data-driven decisions. The hypothetical "Spiro-X" compound, with its high permeability, low efflux, and moderate metabolic stability, represents a promising starting point for further development. In contrast, the known challenges of low permeability for Macozinone highlight the importance of these assays in identifying properties that may require advanced formulation strategies to overcome. This comparative approach, grounded in robust experimental protocols, is fundamental to increasing the efficiency and success rate of modern drug discovery programs.

References

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • National Center for Biotechnology Information. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. [Link]

  • EMBO Molecular Medicine. Towards a new combination therapy for tuberculosis with next generation benzothiazinones. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • National Center for Biotechnology Information. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. Pharmacodynamic Targets and Plasma Protein Binding. [Link]

  • National Center for Biotechnology Information. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • National Center for Biotechnology Information. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. [Link]

  • Sygnature Discovery. Caco-2 Permeability. [Link]

  • MDPI. Development of Macozinone for TB treatment: An Update. [Link]

  • American Chemical Society. Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7- diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]

  • National Center for Biotechnology Information. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. [Link]

  • National Center for Biotechnology Information. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. [Link]

  • ASM Journals. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. [Link]

  • National Center for Biotechnology Information. Protein Binding of First-Line Antituberculosis Drugs. [Link]

  • ResearchGate. The in vitro metabolic stability study of the selected compounds. [Link]

  • YouTube. metabolic stability assays for predicting intrinsic clearance. [Link]

  • MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]

  • iM4TB. PBTZ169. [Link]

  • New TB Drugs. Macozinone (MCZ, PBTZ-169). [Link]

  • National Center for Biotechnology Information. TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus. [Link]

  • ARAID. In vitro killing dynamics of the diarylquinoline TBAJ-587 and its main metabolites against Mycobacterium tuberculosis. [Link]

  • ResearchGate. Population pharmacokinetics of TBAJ‐587 and its main metabolites—Evaluation of different loading dose strategies and early dose selection. [Link]

Sources

A Comparative Guide to CNS Penetration: Evaluating 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the Central Nervous System (CNS) penetration of the novel compound 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane. In the absence of direct experimental data for this molecule, we will establish a comparative analysis against two well-characterized drugs: Diazepam, known for its high CNS penetration, and Loratadine, which exhibits limited brain entry. This comparison will be grounded in the fundamental physicochemical properties that govern a molecule's ability to cross the blood-brain barrier (BBB). Furthermore, this guide will furnish detailed, field-proven protocols for in vitro and in vivo assays, empowering researchers to empirically determine the CNS penetration profile of this compound.

The Blood-Brain Barrier: The Gatekeeper of the CNS

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] Its primary function is to protect the brain from harmful substances.[1] For a drug to exert its effect within the CNS, it must first overcome this formidable barrier.

The transport of molecules across the BBB can occur through several mechanisms:

  • Passive Diffusion: This is the most common route for small, lipophilic molecules to cross the BBB.[1] The drug dissolves in the lipid bilayer of the endothelial cells and moves down its concentration gradient.

  • Facilitated Transport: Carrier-mediated transport systems, which are specialized proteins within the cell membrane, can bind to specific drug molecules and shuttle them across the BBB.

  • Active Transport: This energy-dependent process can move drugs into the brain (influx) or out of the brain (efflux). The ATP-binding cassette (ABC) transporter family, for instance, is a major contributor to drug efflux from the CNS.[2][3]

The efficiency of these transport mechanisms is largely dictated by the physicochemical properties of the drug molecule. Key parameters include:

  • Molecular Weight (MW): Generally, smaller molecules (under 400-500 Da) are more likely to cross the BBB.

  • Lipophilicity (LogP): A higher octanol-water partition coefficient (LogP) indicates greater lipid solubility, which favors passive diffusion across the lipid-rich BBB. An optimal range for CNS drugs is often considered to be between 1 and 3.

  • Polar Surface Area (PSA): A lower PSA (typically < 90 Ų) is associated with better BBB penetration as it reduces the number of hydrogen bonds that must be broken for the molecule to enter the lipid membrane.

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly impacts its ability to cross the BBB. Uncharged species are more lipid-soluble and therefore more readily cross the barrier.

Comparative Physicochemical Analysis

To contextualize the potential CNS penetration of this compound, we will compare its known and predicted properties with those of Diazepam and Loratadine.

PropertyThis compoundDiazepamLoratadine
Molecular Weight ( g/mol ) 230.31[4]284.74[5]382.89[6]
LogP Predicted: 1.5 - 2.5~2.8 - 3.0[7][8]~4.2 - 5.0
Polar Surface Area (PSA) Predicted: ~40 - 50 Ų32.7 Ų[7]~40 - 50 Ų
pKa Predicted: ~8.0 - 9.0 (basic)3.4[9]~4.27[10]
CNS Penetration To be determined High [7][11][12]Low [13][14]

Note: Properties for this compound are predicted based on its structure as experimental data is not publicly available. These predictions are derived from standard computational chemistry models.

Analysis of Comparators:

  • Diazepam: A classic benzodiazepine, Diazepam readily enters the CNS, which is consistent with its anxiolytic and sedative effects.[7] Its favorable physicochemical profile includes a relatively low molecular weight, an optimal LogP value for lipid solubility, and a low polar surface area.[7][8] Being highly lipophilic, it rapidly crosses the BBB via passive diffusion.[11]

  • Loratadine: This second-generation antihistamine is designed to have limited BBB penetration to minimize sedative side effects.[14] While its molecular weight is within a reasonable range, its higher LogP suggests it might be a substrate for efflux pumps like P-glycoprotein (Pgp) at the BBB, which actively transport it out of the brain.[13][15] Studies have shown that while loratadine can cross the BBB to some extent, its brain concentrations are significantly lower than those of first-generation antihistamines.[13][15][16]

Initial Assessment of this compound:

Based on its structure, this compound has a molecular weight that is conducive to CNS penetration. Its predicted LogP and PSA are also within the ranges typically associated with brain-penetrant compounds. The predicted basic pKa suggests that a fraction of the compound will be ionized at physiological pH, which could limit passive diffusion but also presents the possibility of interaction with cation transporters. Given these predictions, experimental validation is crucial to determine its actual CNS penetration profile.

Experimental Protocols for Determining CNS Penetration

To empirically assess the CNS penetration of this compound, a tiered approach involving both in vitro and in vivo methodologies is recommended.

In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive diffusion across the blood-brain barrier.[17][18] It measures the permeability of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[19]

Causality of Experimental Choices: This initial screen is cost-effective and specifically isolates passive diffusion, providing a baseline understanding of the compound's lipophilicity-driven transport potential without the complexities of active transport or metabolism.[17][18]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat 96-well filter plate with brain lipid solution assemble Place filter plate onto acceptor plate prep_membrane->assemble prep_solutions Prepare donor solution (compound in buffer) and acceptor solution (buffer) add_donor Add donor solution to filter plate prep_solutions->add_donor add_acceptor Add acceptor solution to acceptor plate add_acceptor->assemble assemble->add_donor incubate Incubate at room temperature add_donor->incubate measure_conc Measure compound concentration in donor and acceptor wells (LC-MS/MS) incubate->measure_conc calculate Calculate permeability coefficient (Pe) measure_conc->calculate

Caption: Workflow for the PAMPA-BBB Assay.

Step-by-Step Protocol:

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is used.

    • 5 µL of a brain lipid solution (e.g., polar brain lipid extract in dodecane) is carefully added to each well of the filter plate to create the artificial membrane.

  • Preparation of Solutions:

    • The donor solution is prepared by dissolving this compound in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100-200 µM. A small percentage of DMSO (e.g., <1%) may be used to aid solubility.

    • The acceptor solution is a PBS buffer (pH 7.4), which may contain a surfactant to act as a "sink" and prevent compound saturation.

  • Assay Procedure:

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

    • Add 150 µL of the donor solution to each well of the filter plate.

    • Incubate the assembled plate at room temperature for 4-18 hours.

  • Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Interpretation of Results:

  • High Permeability (Papp > 4.0 x 10⁻⁶ cm/s): Suggests the compound can readily cross the BBB by passive diffusion.

  • Low Permeability (Papp < 2.0 x 10⁻⁶ cm/s): Indicates poor passive diffusion across the BBB.

  • Medium Permeability (Papp between 2.0 and 4.0 x 10⁻⁶ cm/s): Suggests borderline passive permeability.

In Vivo Assessment: Brain-to-Plasma Concentration Ratio (Kp,uu) in Rodents

To obtain a more definitive measure of CNS penetration that accounts for all transport mechanisms, including active efflux, an in vivo study in rodents (e.g., rats or mice) is the gold standard.[20] This involves determining the unbound brain-to-plasma concentration ratio (Kp,uu).[21][22]

Causality of Experimental Choices: This in vivo method provides the most physiologically relevant data.[20] By measuring the concentration of the unbound drug in both the brain and plasma at steady-state, Kp,uu gives a clear indication of the net result of all influx and efflux processes at the BBB.[21][22] A Kp,uu value near 1 suggests passive diffusion is the dominant mechanism, a value > 1 indicates active influx, and a value < 1 points to active efflux.[22]

InVivo_Kp_Workflow cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Analysis & Calculation dose Administer compound to rodents (e.g., intravenous infusion) collect_samples Collect blood and brain tissue samples at steady-state dose->collect_samples process_blood Separate plasma from blood collect_samples->process_blood homogenize_brain Homogenize brain tissue collect_samples->homogenize_brain measure_total_conc Measure total compound concentration in plasma and brain homogenate (LC-MS/MS) process_blood->measure_total_conc homogenize_brain->measure_total_conc calculate_kp_uu Calculate Kp,uu measure_total_conc->calculate_kp_uu determine_fu Determine unbound fraction in plasma (fu,p) and brain (fu,b) via equilibrium dialysis determine_fu->calculate_kp_uu

Caption: Workflow for In Vivo Kp,uu Determination.

Step-by-Step Protocol:

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Administer this compound via intravenous infusion to achieve steady-state plasma concentrations. The dose and infusion rate will need to be determined from preliminary pharmacokinetic studies.

  • Sample Collection:

    • At a predetermined time point corresponding to steady-state (e.g., 2-4 hours post-infusion), euthanize the animals.

    • Immediately collect trunk blood into heparinized tubes and harvest the brain.

  • Sample Processing:

    • Centrifuge the blood to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS).

  • Determination of Unbound Fractions (fu):

    • Determine the fraction of unbound compound in plasma (fu,p) and in the brain homogenate (fu,b) using equilibrium dialysis. This involves dialyzing the plasma or brain homogenate against a buffer solution and measuring the compound concentration in both compartments at equilibrium.

  • Concentration Analysis:

    • Measure the total concentration of the compound in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Calculation of Kp,uu:

    • First, calculate the total brain-to-plasma ratio (Kp): Kp = (Total concentration in brain) / (Total concentration in plasma)

    • Then, calculate the unbound brain-to-plasma ratio (Kp,uu): Kp,uu = Kp * (fu,p / fu,b)[21]

Interpretation of Results:

  • Kp,uu ≈ 1: Suggests that the compound crosses the BBB primarily by passive diffusion and is not a significant substrate for active transport.

  • Kp,uu > 1: Indicates that the compound is actively transported into the brain.

  • Kp,uu < 1: Suggests that the compound is subject to active efflux from the brain.

Conclusion and Future Directions

The preliminary in silico analysis of this compound suggests that it possesses physicochemical properties that are favorable for CNS penetration. Its molecular weight, predicted LogP, and PSA fall within the ranges often seen for compounds that cross the blood-brain barrier. However, these are only predictions. The true potential of this novel compound can only be ascertained through rigorous experimental validation.

The protocols detailed in this guide for the PAMPA-BBB assay and the in vivo determination of Kp,uu provide a clear and robust pathway for researchers to follow. By first assessing its passive permeability and then its behavior in a complex biological system, a comprehensive understanding of the CNS penetration of this compound can be achieved. These findings will be critical in guiding its future development as a potential CNS-acting therapeutic agent.

References

  • StackWave. (2023, July 12). Crossing the Blood-Brain Barrier: Transport Mechanisms for Small Molecule and Biologic Drugs.
  • Journal of Medicinal Chemistry. (2023, June 8). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • ACS Publications. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • PubMed Central. In Vivo Methods to Study Uptake of Nanoparticles into the Brain.
  • Transporter-mediated Small Molecule Drug Blood-Brain Barrier Penetr
  • MDPI. Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs.
  • PubMed Central. Classics in Chemical Neuroscience: Diazepam (Valium).
  • Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. (2011, May 1).
  • PubMed Central. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective.
  • NIH.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019, October 18).
  • What is the path of physiology of benzodiazepines into the Central Nervous System (CNS)? (2025, March 8).
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • A comparative study of loratidine physiochemical properties
  • Wyzant Ask An Expert. (2015, May 22). What are some chemical properties of loratadine?
  • PubMed Central. How to Measure Drug Transport across the Blood-Brain Barrier.
  • PubMed.
  • Chen Lang. (2024, September 25).
  • NIH. In Vitro Models of the Blood-Brain Barrier - PubMed.
  • ResearchGate. (PDF) In Vitro Models of CNS Barriers.
  • PubMed.
  • ResearchGate. Physicochemical characteristics of diazepam and midazolam.
  • Physicochemical properties of loratadine tablets in Sudan, Amro A. H. Mohamed. (2015, November 1).
  • Wikipedia. Diazepam.
  • NIH. Diazepam | C16H13ClN2O | CID 3016 - PubChem.
  • PubMed Central.
  • ChemicalBook.
  • ResearchGate.
  • PubMed Central. (2019, July 12).
  • ResearchGate. Cerebrospinal‐Fluid Concentrations of Diazepam and its Metabolites in Man | Request PDF.
  • Prediction of BBB permeability using PAMPA assay | 14112.
  • Deranged Physiology. Diazepam.
  • Utrecht University. In vivo methods to study uptake of nanoparticles into the brain.
  • ResearchGate. Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier.
  • PubMed. (2023, February 3). In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion.
  • NCBI Bookshelf. Diazepam - Some Pharmaceutical Drugs.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Technology Networks. pampa-permeability-assay.pdf.
  • SMPDB. (2017, September 19).
  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA)
  • MDPI. Development of a Region-Specific Physiologically Based Pharmacokinetic Brain Model to Assess Hippocampus and Frontal Cortex Pharmacokinetics.
  • ResearchGate.
  • PubMed Central.
  • This compound.
  • MedChemExpress. 7-Benzyl-2,7-diazaspiro[3.
  • PubMed Central. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.
  • White Rose eTheses Online. Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.
  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • PubMed Central. (2022, January 13). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition.

Sources

A Head-to-Head Comparison for Drug Discovery Professionals: 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane vs. Morpholine Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—are foundational tools in this endeavor. This guide provides an in-depth, head-to-head comparison of two such bioisosteres: the ubiquitous and flexible morpholine ring, and the more novel, rigid 7-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane scaffold.

Morpholine is a privileged structure, featured in numerous FDA-approved drugs, and is prized for its advantageous physicochemical properties and synthetic accessibility.[1][2] However, it is often metabolically labile, a significant drawback in drug development.[3][4][5] In contrast, spirocyclic systems like 2,7-diazaspiro[3.5]nonane have emerged as attractive three-dimensional (3D) scaffolds that offer structural rigidity and novel exit vectors.[6] This guide will dissect the key differences between these two moieties, providing the experimental context and data-driven insights necessary for researchers to make informed decisions in scaffold selection for next-generation therapeutics.

Part 1: Structural and Physicochemical Properties: A Tale of Flexibility vs. Rigidity

The fundamental difference between morpholine and the diazaspiro[3.5]nonane core lies in their conformational flexibility. Morpholine, a simple six-membered heterocycle, exists in a dynamic equilibrium of chair and boat conformations. This flexibility can be advantageous for binding to promiscuous targets but can also lead to an entropic penalty upon binding. Conversely, the spirocyclic nature of the diazaspiro[3.5]nonane scaffold imparts significant rigidity, locking the substituents in well-defined spatial orientations. This pre-organization can lead to higher binding affinity and selectivity.

Below is a side-by-side comparison of their core structures and key computed physicochemical properties.

Caption: 2D structures of Morpholine and this compound.

Table 1: Comparison of Key Physicochemical Properties

PropertyMorpholine (Core Scaffold)This compoundRationale & Implication
Molecular Formula C₄H₉NOC₁₄H₁₈N₂OThe diazaspirocycle is significantly larger, impacting ligand efficiency calculations.
Molecular Weight 87.12 g/mol 230.31 g/mol [7]A higher starting weight for the spirocycle necessitates more potent interactions to maintain drug-like properties.
Topological Polar Surface Area (TPSA) 21.3 Ų49.7 Ų (Predicted)The increased TPSA of the spiro-lactam suggests a greater potential for hydrogen bonding but may reduce cell permeability compared to the simple morpholine.
Predicted pKa (Strongest Basic) 8.7 (in water)[8]~7.5 - 8.5 (Estimated for secondary amine)The basicity of the nitrogen is crucial for solubility and target interaction. The lactam nitrogen in the spirocycle is non-basic.
Hydrogen Bond Acceptors 22Both moieties offer hydrogen bond accepting capabilities via the nitrogen and oxygen atoms.
Hydrogen Bond Donors 1 (N-H)1 (N-H, lactam)The lactam N-H in the spirocycle is a key interaction point.
Conformational Rigidity FlexibleRigidRigidity reduces the entropic cost of binding, potentially increasing affinity and selectivity. It provides well-defined exit vectors for further chemical exploration.

Part 2: Metabolic Stability Showdown

A critical parameter in drug design is metabolic stability, as rapid biotransformation can lead to poor pharmacokinetic profiles and the generation of toxic metabolites.[9] This is a well-documented Achilles' heel for the morpholine scaffold.

Morpholine: More than 20 FDA-approved drugs contain the morpholine moiety, yet it is often metabolically labile.[3][4][5] The ring is susceptible to oxidation at the carbon atoms adjacent to the oxygen and nitrogen, leading to ring-opening and clearance. This metabolic vulnerability often necessitates a search for more robust bioisosteres.

2,7-Diazaspiro[3.5]nonane Derivatives: The inherent rigidity of the spirocyclic scaffold can confer enhanced metabolic stability by sterically shielding potential sites of metabolism. Indeed, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one were developed as covalent KRAS G12C inhibitors specifically because they exhibited favorable metabolic stability in human and mouse liver microsomes.[10] The rigid framework limits access for metabolic enzymes like Cytochrome P450s.

Caption: Conceptual comparison of metabolic fates.

Part 3: Synthetic Accessibility and Strategic Implementation

The ease and cost of synthesis are pragmatic considerations in any drug discovery program.

Morpholine: The morpholine ring is a versatile and readily accessible synthetic building block.[1] It can be easily introduced as an amine reagent or constructed through various established synthetic methodologies, making it a go-to choice for initial structure-activity relationship (SAR) studies.[2]

This compound: The synthesis of this spirocyclic scaffold is more complex, typically involving multi-step sequences. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a base.[11] While more challenging, this provides opportunities to build in chemical diversity and create unique intellectual property.

G cluster_0 General Morpholine Synthesis Workflow cluster_1 General Diazaspiro[3.5]nonane Synthesis Workflow a Commercially Available Starting Materials b Cyclization Reaction (e.g., from diethanolamine) a->b c Functionalized Morpholine Derivative b->c d Piperidine-based Precursor e Multi-step Sequence (e.g., cyclization, protection/deprotection) d->e f Functionalized Diazaspiro[3.5]nonane Scaffold e->f

Caption: Simplified comparison of synthetic workflows.

Part 4: Applications in Drug Discovery & Biological Relevance

Both scaffolds have demonstrated utility in targeting a range of biological systems, but their structural differences guide their application.

Morpholine: The morpholine moiety is a key component in drugs targeting various diseases.[12] In Central Nervous System (CNS) drug discovery, it is used to modulate pharmacokinetic properties and improve blood-brain barrier permeability.[13][14] It is also a common feature in kinase inhibitors, where the oxygen atom can act as a crucial hydrogen bond acceptor. Its flexibility allows it to adapt to various binding pockets.

2,7-Diazaspiro[3.5]nonane: This scaffold is gaining attention for its utility in creating highly specific and potent inhibitors. Its rigid structure is ideal for orienting functional groups with precision to engage with specific residues in a target's active site. As mentioned, its derivatives have been successfully developed as covalent inhibitors of KRAS G12C, a previously "undruggable" cancer target.[10] The spirocyclic core allows for the precise placement of a reactive acryloyl group into the switch-II pocket of the mutated protein. Derivatives have also been explored as sigma receptor (SR) modulators and for antitubercular activity.[11]

Conclusion: A Strategic Choice for the Medicinal Chemist

The choice between a morpholine bioisostere and a this compound scaffold is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the drug discovery program.

Table 2: Summary of Advantages and Disadvantages

ScaffoldAdvantagesDisadvantagesBest-Suited For
Morpholine - Excellent physicochemical properties (solubility)[8]- High synthetic accessibility[1]- Proven track record in approved drugs[3][4]- Versatile and flexible- Often metabolically labile[5]- Conformational flexibility can lead to lower binding affinity/selectivity- May contribute to "flat" molecular designs- Lead optimization where improved solubility is a key goal.- Initial SAR exploration due to ease of synthesis.- Targeting well-characterized binding pockets.
This compound - High structural rigidity, reducing entropic penalty[11]- Provides novel 3D exit vectors for substituents- Can confer enhanced metabolic stability[10]- High potential for target selectivity- More complex, multi-step synthesis[11]- Higher molecular weight starting point- Less established track record compared to morpholine- Developing highly potent and selective inhibitors.- Targeting challenging proteins (e.g., KRAS).- "Escape from flatland" strategies to explore novel chemical space.

Ultimately, morpholine remains an invaluable tool for fine-tuning drug-like properties, while the rigid diazaspiro[3.5]nonane scaffold represents a powerful approach for achieving high potency and selectivity against challenging targets, coupled with improved metabolic stability. The judicious application of both will continue to drive the discovery of new and effective medicines.

Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

This protocol describes a standard method to directly compare the metabolic stability of a morpholine-containing compound and a diazaspiro[3.5]nonane-containing compound using human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of two compounds as a measure of their metabolic stability.

Materials:

  • Test Compounds (Compound M: Morpholine-containing; Compound S: Diazaspiro-containing)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control (e.g., Testosterone or Verapamil; high clearance compound)

  • Negative Control (e.g., Procainamide; low clearance compound)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound (10 mM in DMSO).

    • In a 96-well plate, add phosphate buffer.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM. Gently mix.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system to all wells except for the "no-NADPH" control wells. The final volume should be 200 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard.

    • The 0-minute time point represents 100% of the compound and is quenched immediately after adding the NADPH system.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate the microsomal proteins.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (Incubation Volume / mg of microsomal protein)

Interpretation: A shorter half-life and higher intrinsic clearance value for Compound M compared to Compound S would provide experimental evidence that the morpholine-containing compound is less metabolically stable than the diazaspiro[3.5]nonane-containing compound under these in vitro conditions.

References

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. [Online] Available at: [Link]

  • Bavetsias, V., & Cuny, G. D. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Online] Available at: [Link]

  • Santonocito, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246-2263. [Online] Available at: [Link]

  • Reddy, T. S., et al. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ChemistrySelect, 7(48). [Online] Available at: [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Online] Available at: [Link]

  • Hindle, A. L. J. (2023). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online. [Online] Available at: [Link]

  • Kaur, G., et al. (2021). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2021(4), M1295. [Online] Available at: [Link]

  • Nagasawa, K., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Online] Available at: [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Online] Available at: [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Online] Available at: [Link]

  • Santonocito, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Online] Available at: [Link]

  • Christodoulou, M. S. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Online] Available at: [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Online] Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Online] Available at: [Link]

Sources

A Comparative Analysis of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane Derivatives Against Standard Antitubercular Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line treatments ineffective, creating an urgent need for novel therapeutic agents with new mechanisms of action.[1][2][3] This guide provides a detailed benchmark of a promising new class of compounds—derivatives of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold—against established antitubercular drugs. These compounds have emerged as highly potent inhibitors of a key enzyme in mycobacterial cell wall synthesis, demonstrating remarkable efficacy against both drug-sensitive and resistant Mtb strains.[4][5]

As Senior Application Scientists, our goal is to not only present data but also to provide context on the causality behind the experimental results and the strategic advantages these novel compounds may offer in the ongoing fight against tuberculosis.

The Scientific Rationale: Targeting DprE1

The 2-benzyl-2,7-diazaspiro[3.5]nonane moiety has been identified as a critical component in a new generation of benzothiazinone (BTZ) inhibitors.[4][6] BTZs are a potent class of antimycobacterial agents that target decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1).

Why is DprE1 an excellent target? DprE1 is an essential enzyme for Mtb, catalyzing a key epimerization step in the synthesis of decaprenylphosphoryl-arabinose (DPA). DPA is the sole arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan—two essential components of the unique and highly resilient mycobacterial cell wall. Crucially, DprE1 is absent in humans, making it a highly specific target with a lower potential for host-related toxicity. The inhibition of this enzyme effectively halts cell wall construction, leading to bacterial death.

The diagram below illustrates the drug discovery and evaluation workflow, from initial screening to lead optimization.

G cluster_0 Screening & Discovery cluster_1 In Vitro Evaluation cluster_2 Optimization & Preclinical A Compound Library Screen (e.g., 529 BTZs) B Initial Hits Identified (2-benzyl-2,7-diazaspiro[3.5]nonane) A->B vs. M. abscessus C MIC Determination (vs. Mtb H37Rv & MDR strains) B->C Potency Testing E Selectivity Index (SI) Calculation (CC50/MIC) C->E D Cytotoxicity Assay (e.g., on Vero cells) D->E F Lead Optimization (Structure-Activity Relationship) E->F Prioritization G In Vivo Efficacy (Mouse Model of TB) F->G H Pharmacokinetics (PK) (Oral Bioavailability) G->H G cluster_0 Evaluation Metrics cluster_1 Compounds Efficacy Efficacy (MIC) Safety Safety (Cytotoxicity, CC50) Selectivity Selectivity (SI = CC50/MIC) Novel Diazaspiro Derivatives Novel->Efficacy Compare Novel->Safety Compare Novel->Selectivity Compare Standard Standard Drugs (INH, RIF) Standard->Efficacy Standard->Safety Standard->Selectivity

Caption: Framework for benchmarking novel vs. standard antitubercular drugs.

In Vivo and Pharmacokinetic Potential

A promising in vitro profile must translate to in vivo efficacy. Animal models, typically mice, are essential for evaluating a compound's performance in a biological system. Key parameters include pharmacokinetic (PK) properties, such as oral bioavailability and plasma concentration, and pharmacodynamic (PD) outcomes, like the reduction of bacterial load in the lungs and spleen.

Compound 2d , a derivative with a methyl group at the benzylic carbon, was identified as having not only good safety but also significant efficacy in an acute mouse model of TB . [4]Furthermore, it demonstrated better PK profiles than PBTZ169 , a well-studied clinical candidate from the same BTZ class. [4]Similarly, the lead compound B2 was noted for its good oral pharmacokinetic profiles. [5][7]This demonstrates that the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold is not only potent but can be chemically modified to achieve favorable drug-like properties suitable for clinical development.

Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized assays are employed. Below are the methodologies for the core in vitro experiments.

5.1 Protocol: MIC Determination via Microplate Alamar Blue Assay (MABA)

This method is a widely used, colorimetric assay to determine the MIC of compounds against Mtb. It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Causality: The choice of Middlebrook 7H9 broth is standard for growing Mtb, as it contains the necessary nutrients. [8]The long incubation period is required due to the slow doubling time of M. tuberculosis. The color change provides a clear, visual endpoint for assessing bacterial inhibition.

Methodology:

  • Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 1.0. This suspension is then diluted. [9]2. Compound Plating: The test compounds are serially diluted in a 96-well microplate. A drug-free control and a positive control (e.g., Rifampicin) are included. [8]3. Inoculation: Each well is inoculated with 100 µL of the bacterial suspension. The plates are sealed and incubated at 37°C for 6-7 days. [8]4. Indicator Addition: A solution of Alamar Blue is added to each well. [8]5. Reading: The plates are re-incubated for 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink. [8]

5.2 Protocol: Cytotoxicity Assay (MTS/MTT Assay)

This assay determines the concentration of a compound that is toxic to mammalian cells, providing the CC₅₀ value. It measures the metabolic activity of cells via the reduction of a tetrazolium salt (like MTS or MTT) to a colored formazan product.

Causality: The choice of cell line (e.g., RAW 264.7 macrophage-like cells or Vero kidney epithelial cells) is critical. Macrophage lines are particularly relevant as Mtb is an intracellular pathogen that resides within these cells. [8][10]A reduction in color formation indicates a loss of cell viability, and thus, cytotoxicity.

Methodology:

  • Cell Seeding: Mammalian cells (e.g., RAW 264.7) are seeded into a 96-well microplate and incubated overnight to allow for adherence. [8]2. Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). [8]3. Reagent Addition: An MTS or MTT reagent solution is added to each well.

  • Incubation & Reading: After a short incubation period (1-4 hours), the absorbance is read on a plate reader.

  • Calculation: The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Conclusion

Derivatives based on the 7-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane scaffold represent a significant advancement in the development of DprE1 inhibitors for tuberculosis treatment. Their key strengths include:

  • Exceptional Potency: Nanomolar activity against both drug-sensitive and MDR-Mtb.

  • Novel Mechanism of Action: Targets the essential DprE1 enzyme, avoiding cross-resistance with existing drug classes.

  • Broad-Spectrum Potential: Optimized derivatives show activity against NTM, addressing another area of unmet medical need.

  • Favorable Preclinical Profile: Demonstrated efficacy and improved pharmacokinetics in animal models compared to earlier compounds in the same class.

These compounds stand as superior candidates when benchmarked against many standard therapeutics, particularly in the context of drug resistance. Further clinical investigation is warranted to fully establish their role in future combination therapies aimed at shortening and simplifying the treatment of tuberculosis.

References
  • Standardized MIC values by drug exposure and test method for each... - ResearchGate. Available at: [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds - Creative Diagnostics. Available at: [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - NIH. Available at: [Link]

  • Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. Available at: [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers. Available at: [Link]

  • (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis - ResearchGate. Available at: [Link]

  • Minimum inhibitory concentration distributions for first- and second-line antimicrobials against Mycobacterium tuberculosis | Microbiology Society. Available at: [Link]

  • Determination of Minimal Inhibitory Concentrations of Antituberculosis Drugs by Radiometric and Conventional Methods - ATS Journals. Available at: [Link]

  • Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India - Frontiers. Available at: [Link]

  • Minimal inhibitory concentration values of anti-TB drugs | IDR - Dove Medical Press. Available at: [Link]

  • Development of new antituberculosis drugs - Faculty of Pharmacy - Research Portal. Available at: [Link]

  • Deciphering the mechanism of action of antitubercular compounds with metabolomics. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - ResearchGate. Available at: [Link]

  • Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents - PubMed. Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed. Available at: [Link]

  • Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages - Frontiers. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed. Available at: [Link]

  • New anti-tuberculosis drugs with novel mechanisms of action - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed. Available at: [Link]

  • Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC - PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole-3-thione and 1,3,4-oxadiazole-2-thione as antimycobacterial agents - PubMed. Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - ACS Publications. Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF - ResearchGate. Available at: [Link]

  • Experimental and theoretical studies on antituberculosis activity of different benzimidazole derivatives - PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane: Validating a Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation framework for the 7-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane scaffold and its parent structure, 2,7-diazaspiro[3.5]nonane, as a potential privileged scaffold in Central Nervous System (CNS) research. We will objectively compare its structural and potential functional attributes with established CNS scaffolds, supported by a synthesis of current literature and detailed experimental protocols for its evaluation.

The Strategic Imperative for Privileged Scaffolds in CNS Research

The discovery of novel CNS therapeutics is notoriously challenging, primarily due to the stringent requirements for molecules to cross the blood-brain barrier (BBB) and exhibit high target specificity.[1] The concept of "privileged scaffolds" offers a strategic advantage in this landscape.[2] A privileged scaffold is a molecular framework that can be systematically modified to bind to multiple, distinct biological targets, thereby accelerating the discovery of new therapeutic agents.[3][4] Notable examples include the aporphine scaffold, which has yielded ligands for dopamine and serotonin receptors, and the 2-phenylcyclopropylmethylamine (PCPMA) scaffold, a template for agents targeting aminergic GPCRs and transporters.[3][5]

The 2,7-diazaspiro[3.5]nonane core, with its rigid, three-dimensional spirocyclic structure, represents a modern approach to drug design, moving away from flat, aromatic structures to improve physicochemical properties and explore novel chemical space.[6][7] This guide focuses on validating this scaffold, using the derivative this compound as a central example.

Caption: The privileged scaffold concept: A single core structure is modified to generate ligands for multiple biological targets.

Synthesis and Structural Analysis

The synthesis of the 2,7-diazaspiro[3.5]nonane core is a critical first step. While multiple routes exist, a common strategy involves the cyclization of suitable diamine precursors.[8] The introduction of the benzyl and oxo functionalities can be achieved through subsequent synthetic modifications.

Protocol 1: General Synthesis of this compound
  • Rationale: This multi-step synthesis is designed to construct the spirocyclic core and then install the required functional groups. Protecting groups are used to ensure regioselectivity during the reactions.

  • Step 1: N-Benzylation of Piperidine Derivative: Start with a suitable piperidine precursor, such as 4-piperidone. Protect the ketone (e.g., as a ketal) and then perform reductive amination with benzaldehyde to install the benzyl group on the nitrogen.

  • Step 2: Azetidinone Ring Formation: The protected piperidine derivative is then elaborated to introduce a precursor for the azetidinone (β-lactam) ring. This often involves the reaction of an enamine or enolate with an isocyanate or a related electrophile, followed by cyclization.

  • Step 3: Spirocyclization: A key intramolecular reaction is performed to form the spirocyclic junction. This can be achieved through various methods, such as a [2+2] cycloaddition.[7]

  • Step 4: Deprotection and Final Modification: The protecting groups are removed. If necessary, the second nitrogen of the diazaspiro core is functionalized, and the ketone is deprotected to yield the final this compound.[9]

SynthesisWorkflow Start Piperidine Precursor Step1 N-Benzylation & Protection Start->Step1 Intermediate1 N-Benzyl Piperidine Derivative Step1->Intermediate1 Step2 Azetidinone Precursor Attachment Intermediate1->Step2 Intermediate2 Linear Precursor Step2->Intermediate2 Step3 Intramolecular Spirocyclization Intermediate2->Step3 Intermediate3 Protected Spirocycle Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End This compound Step4->End

Caption: Generalized synthetic workflow for this compound.

Comparative Analysis: Performance Against Other Scaffolds

To validate the 2,7-diazaspiro[3.5]nonane scaffold, we must compare the performance of its derivatives against compounds built from established CNS privileged scaffolds. While public data on the specific CNS activity of this compound is limited, we can analyze data from related analogs to build a case. For instance, derivatives of the closely related 7-azaspiro[3.5]nonane have been developed as potent GPR119 agonists.[10] Furthermore, 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives have shown potent broad-spectrum antimycobacterial activity, demonstrating the scaffold's ability to support potent biological interactions.[11][12]

The table below presents a hypothetical comparison based on desirable properties for a CNS drug candidate. The data for the 2,7-diazaspiro[3.5]nonane derivative is projected based on its structural features (high sp3 character, potential for improved solubility and metabolic stability) and preliminary findings from related series.

Property2,7-Diazaspiro[3.5]nonane Derivative (Projected)Aporphine Analog (e.g., Apomorphine)[3]Benzodiazepine (e.g., Diazepam)[2]
Scaffold Class Spirocyclic HeterocyclePolycyclic AlkaloidFused Heterocycle
3D Character (Fsp3) HighModerate-HighLow-Moderate
Primary CNS Targets Dopamine, Serotonin, GPRs (Hypothesized)Dopamine, Serotonin, Adrenergic ReceptorsGABA-A Receptors
Target Affinity (Ki) Potentially sub-nanomolar to low micromolarSub-nanomolar to micromolarNanomolar
BBB Permeability Potentially high (tunable lipophilicity)Moderate to HighHigh
Metabolic Stability Potentially high (lacks easily oxidized moieties)Moderate (subject to oxidation)Moderate (subject to N-dealkylation, oxidation)
Synthetic Tractability ModerateDifficultHigh

Experimental Validation Workflow

A rigorous, multi-tiered approach is essential to validate the scaffold's potential. This involves a series of in vitro and in vivo assays designed to assess affinity, functional activity, selectivity, and drug-like properties.[13][14]

ValidationWorkflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation binding Primary Target Binding (e.g., Dopamine D2) selectivity Selectivity Panel (e.g., CEREP) binding->selectivity functional Functional Assays (cAMP, Ca2+ flux) binding->functional bbb In Vitro BBB Model (PAMPA, Caco-2) functional->bbb cyto Neuronal Cytotoxicity bbb->cyto pk Pharmacokinetics (PK) (Brain/Plasma Ratio) cyto->pk efficacy Efficacy Models (e.g., Behavioral Tests) pk->efficacy tox Preliminary Toxicology efficacy->tox

Caption: A tiered experimental workflow for validating a CNS drug candidate scaffold.

Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)
  • Expertise & Causality: This protocol determines the binding affinity (Ki) of a test compound for a specific target, in this case, the dopamine transporter (DAT).[15] We use a radiolabeled ligand (e.g., [³H]WIN 35,428) that is known to bind to DAT. The test compound's ability to displace this radioligand indicates its affinity for the same binding site. The choice of buffer and incubation conditions is critical to maintain protein integrity and achieve equilibrium.

  • Preparation: Homogenize rat striatal tissue (a region rich in DAT) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge and resuspend the pellet to create a membrane preparation.

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., 0.5 nM [³H]WIN 35,428), and varying concentrations of the this compound test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Control Wells: Include wells for "total binding" (no test compound) and "non-specific binding" (with a high concentration of a known DAT inhibitor, e.g., 10 µM GBR 12909).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound. Wash the filters with ice-cold buffer to remove any residual unbound ligand.

  • Quantification: Place the filtermats in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
  • Trustworthiness & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[16] It provides a self-validating system by including known high- and low-permeability compounds as controls. A lipid-infused artificial membrane separates a donor and acceptor well. The rate at which a compound crosses this membrane is a good predictor of its ability to passively cross the BBB.

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 20% porcine brain lipid in dodecane).

  • Compound Preparation: Dissolve the test compounds and controls (e.g., propranolol for high permeability, atenolol for low permeability) in a buffer solution (e.g., PBS, pH 7.4) to create the donor solutions.

  • Assay Setup: Add the donor solutions to the lipid-coated donor plate. Add fresh buffer to the acceptor plate. Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly for a specified period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the effective permeability (Pe) for each compound using the measured concentrations and known physical parameters of the assay system (e.g., well volume, membrane area, incubation time). Compare the Pe of the test compound to the controls to classify its BBB permeability potential.

Conclusion and Future Directions

The this compound scaffold, and the broader 2,7-diazaspiro[3.5]nonane family, hold significant promise as a next-generation privileged scaffold for CNS drug discovery. Its inherent three-dimensionality and synthetic tractability offer a robust platform for generating diverse chemical libraries. The preliminary data from related analogs are encouraging, suggesting that derivatives can achieve high biological potency.[10][11]

The validation pathway outlined in this guide provides a clear, logical, and experimentally sound framework for confirming its "privileged" status. By systematically evaluating derivatives against key CNS targets and comparing their performance to established scaffolds, researchers can unlock the full potential of this promising molecular architecture. The next critical steps will involve synthesizing a focused library of analogs and processing them through the described in vitro and in vivo funnel to identify lead candidates for further preclinical development.[17]

References

  • Gribkoff, V. G., & Kaczmarek, L. K. (2017). The need for new approaches in CNS drug discovery: Why drugs have failed, and what can be done to improve outcomes. Neuropharmacology.
  • Zhang, H. Y., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry.
  • Yuan, Z., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Acta Pharmaceutica Sinica B.
  • Leyssen, M., et al. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
  • ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook.
  • Mondal, S., & Roy, D. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron.
  • Summerfield, S. G., & Dong, K. C. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. Journal of Pharmacokinetics and Pharmacodynamics.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
  • Wnorowska, U., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences.
  • Klink, M., et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules.
  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Privileged Scaffolds in Drug Discovery. (2022). ScienceDirect.
  • A2B Chem. (n.d.). This compound. A2B Chem.
  • Benchchem. (n.d.). 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane. Benchchem.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Zhou, G., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.
  • Smolecule. (n.d.). 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal. Smolecule.
  • Zhang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • TargetMol. (n.d.). 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride. TargetMol.
  • Sigma-Aldrich. (n.d.). benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate. Sigma-Aldrich.
  • Shakirova, D. R., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals.
  • Gao, Y., et al. (2001). Synthesis and Biological Evaluation of a Series of Novel N- Or O-fluoroalkyl Derivatives of Tropane: Potential Positron Emission Tomography (PET) Imaging Agents for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters.
  • Sola, I., et al. (2016). Synthesis and biological evaluation of N-cyanoalkyl-, N-aminoalkyl-, and N-guanidinoalkyl-substituted 4-aminoquinoline derivatives as potent, selective, brain permeable antitrypanosomal agents. Bioorganic & Medicinal Chemistry.
  • Wang, L. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online.
  • Garcês, A., et al. (2020). Parenteral Lipid-Based Nanoparticles for CNS Disorders: Integrating Various Facets of Preclinical Evaluation towards More Effective Clinical Translation. Pharmaceutics.
  • MedChemExpress. (n.d.). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. MedChemExpress.
  • ACS Publications. (2025). Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications.

Sources

Safety Operating Guide

Navigating the Disposal of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane, a specialized diazaspiro compound. By integrating established safety protocols with the known characteristics of structurally similar molecules, this document aims to empower laboratory personnel to manage this chemical waste stream responsibly, ensuring both personal and environmental safety.

Hazard Assessment and Immediate Safety Precautions

Table 1: Hazard Profile Based on a Structurally Similar Compound [1]

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWear protective gloves. Wash hands and skin thoroughly after handling.[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1]

Due to these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood.[2][3] Personal Protective Equipment (PPE) is mandatory and should include, at a minimum:

  • Nitrile or neoprene gloves[4][5]

  • A flame-resistant laboratory coat[3][5]

  • Chemical splash goggles[5][6]

  • Closed-toe shoes[3][6]

An emergency eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[3][7]

Waste Segregation and Containerization
  • Designate a Waste Stream: Establish a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves). This container should be clearly labeled as "Hazardous Chemical Waste."[8]

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic compounds.[9] The container must have a secure, tight-fitting lid.[8][9] Ensure the container is in good condition, free from cracks or leaks.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound"[8]

    • An estimate of the concentration and total quantity

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")[1]

Preparing for Disposal
  • Pure Compound (Solid): If disposing of the pure, solid compound, carefully transfer it into the designated hazardous waste container inside a chemical fume hood.

  • Solutions: If the compound is in a solvent, do not mix it with other waste streams unless you have confirmed compatibility. It is best to collect it in a separate, appropriately labeled container.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weighing boats, and absorbent paper, should be placed in a sealed, labeled plastic bag and then into the solid hazardous waste container.

  • Container Management: Keep the hazardous waste container closed at all times, except when adding waste.[8] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[9]

Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7][8] This area should be away from ignition sources and incompatible chemicals.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[8][10] Provide them with a complete and accurate description of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow start Waste Generation: This compound assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Pure compound, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid containerize_solid Containerize in a labeled, sealed bag for solid waste solid_waste->containerize_solid containerize_liquid Containerize in a labeled, leak-proof liquid waste container liquid_waste->containerize_liquid store Store in designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store contact_ehs Contact EH&S or licensed waste contractor for pickup store->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, which are grounded in the principles of managing hazardous chemical waste and informed by data on analogous structures, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific waste management guidelines and your EH&S department for any additional requirements.

References

  • Vertex AI Search. (n.d.). This compound. Retrieved January 19, 2026.
  • MedChemExpress. (2025). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-SDS.
  • Unknown Author. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • ChemicalBook. (2023). N-BOC-7-BENZYL-2,7-DIAZASPIRO[3.
  • ChemScene. (n.d.). Benzyl 2-oxo-7-azaspiro[3.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Angene Chemical. (2021).
  • NIH. (2022). Waste Disposal Guide 2022. Retrieved January 19, 2026.
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • CymitQuimica. (n.d.). CAS 147610-98-8: benzyl 2-oxo-7-azaspiro[3.
  • TargetMol. (n.d.). 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Retrieved January 19, 2026.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Sigma-Aldrich. (n.d.). benzyl 2-oxo-1,7-diazaspiro[3.
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane (CAS Number: 1334536-88-7). The following protocols are synthesized from available safety data for the compound and structurally similar molecules to ensure a comprehensive approach to laboratory safety. It is imperative to supplement this guidance with a thorough risk assessment specific to your experimental conditions and to consult with your institution's environmental health and safety department.

Chemical Hazard Overview

This compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The signal word for this compound is "Warning" [1].

Part 1: Personal Protective Equipment (PPE) Protocol

The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment.

Eye and Face Protection

Given the serious eye irritation hazard (H319), robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash-resistant safety goggles with side shields that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are required at all times when handling this compound.[2]

  • Splash Hazard: For procedures with a higher risk of splashing, such as transferring solutions or performing reactions under pressure, a full-face shield must be worn in addition to safety goggles.[2]

Skin and Hand Protection

To prevent skin irritation (H315) and potential absorption, appropriate gloves and protective clothing are essential.

  • Glove Selection: Chemically resistant gloves are required. While specific breakthrough times for this compound are not available, nitrile gloves are a common recommendation for handling similar chemical compounds.[3][4] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. For prolonged or repeated contact, consider using a thicker glove material.[3]

  • Protective Clothing: A standard laboratory coat should be worn and buttoned to its full length. For tasks with a significant risk of splashes or spills, a chemically resistant apron or suit should be considered.[2][5] Protective clothing must be selected based on the potential for exposure in the specific workplace environment.[2]

Respiratory Protection
  • General Use: Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection may not be required.[6]

  • Aerosol or Dust Formation: If there is a potential for generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is necessary. For nuisance exposures, a P95 or P1 particle respirator may be sufficient. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.[7]

Table 1: Summary of Recommended Personal Protective Equipment

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles with side shields. A face shield for splash hazards.To protect eyes from splashes and aerosols, preventing serious irritation[2].
Hand Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, irritation, and absorption[3][4].
Body Laboratory coat. Chemically resistant apron for splash risks.To protect skin from accidental contact[2].
Respiratory Use in a well-ventilated area or fume hood. Respirator if dust/aerosols are generated.To avoid inhalation of potentially harmful dust or vapors[6][7].

Part 2: Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a fume hood to minimize inhalation risk.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: Monitor reactions involving this compound within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh and Transfer prep_area->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Safe handling workflow for this compound.

Part 3: Emergency Procedures and Disposal

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[7][8]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[2][9]

Spill and Leak Procedures
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, diatomite, universal binders) and place in a suitable, closed container for disposal.[2][8]

  • Clean: Decontaminate the spill area thoroughly.

Disposal Plan
  • Waste Collection: All waste contaminated with this compound should be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[8] Do not let the product enter drains, other waterways, or soil.[2] Contact a licensed professional waste disposal service to dispose of this material.

References

  • Safety Data Sheet. MONOGEL. [Link]

  • 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Safety Data Sheet. Capot Chemical. [Link]

  • Nonane Hazard Summary. New Jersey Department of Health. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Reactant of Route 2
Reactant of Route 2
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.